3,4-Dimethyl-1-pentyn-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethylpent-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-7(4,8)6(2)3/h1,6,8H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNLEQBXXLGELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022154 | |
| Record name | 3,4-Dimethyl-1-pentyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Pentyn-3-ol, 3,4-dimethyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10262 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1482-15-1 | |
| Record name | 3,4-Dimethyl-1-pentyn-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1482-15-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethyl-1-pentyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyl-1-pentyn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHYL-1-PENTYN-3-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HME360EIQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3,4-Dimethyl-1-pentyn-3-ol chemical properties and structure
An In-Depth Technical Guide to 3,4-Dimethyl-1-pentyn-3-ol
Executive Summary
This compound is a tertiary acetylenic alcohol characterized by a terminal alkyne and a hydroxyl group on a sterically hindered carbon. These functionalities make it a valuable building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its CAS number is 1482-15-1, and it has a molecular formula of C₇H₁₂O.[1][2] The presence of the terminal alkyne allows for its participation in highly efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of modern drug discovery for creating complex molecular architectures and bioconjugates.[3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in drug development.
Chemical Structure and Stereochemistry
This compound possesses a chiral center at the C3 carbon, which is bonded to a hydroxyl group, a methyl group, an isopropyl group, and an ethynyl group. The molecule is typically supplied as a racemate. The compact, branched structure provides unique steric and electronic properties to its derivatives.
Caption: 2D Structure of this compound.
The IUPAC name for this compound is 3,4-dimethylpent-1-yn-3-ol.[2] Its structure combines the reactivity of a terminal alkyne with the functionality of a tertiary alcohol.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It is a flammable liquid and should be handled with appropriate safety precautions.[2][4] A notable property is its full miscibility in water, which is uncommon for a C7 alcohol and is attributed to the strong hydrogen bonding potential of the hydroxyl group and the polarizability of the alkyne.[4][5]
| Property | Value | Source(s) |
| CAS Number | 1482-15-1 | [1][2][6] |
| Molecular Formula | C₇H₁₂O | [1][2] |
| Molecular Weight | 112.17 g/mol | [4][5] |
| Appearance | Colorless to light orange/yellow clear liquid | [1] |
| Solubility | Fully miscible in water | [4][5] |
| Vapor Pressure | 3.19 mmHg at 25°C | [1] |
| Canonical SMILES | CC(C)C(C)(C#C)O | [1][7] |
| InChIKey | DZNLEQBXXLGELU-UHFFFAOYSA-N | [2][6][8] |
| Hazard Class | 3 (Flammable Liquid) | [4] |
| Packing Group | III | [4] |
Synthesis and Purification
The most direct and industrially scalable synthesis of this compound is through the nucleophilic addition of an acetylide to a ketone. Specifically, the reaction involves treating 3-methyl-2-butanone (isopropyl methyl ketone) with an ethynylating agent, such as an alkali metal acetylide or an ethynyl Grignard reagent.
Retrosynthetic Analysis & Workflow
The synthesis strategy involves forming the carbon-carbon bond between the ketone carbonyl (C3) and the terminal carbon of acetylene. This is a classic Grignard-type reaction, which is highly reliable for creating tertiary alcohols.
Caption: Retrosynthesis and key reagents for the synthesis.
Experimental Protocol: Synthesis
This protocol describes the synthesis using an ethynyl Grignard reagent, which can be prepared in situ or from a commercial source.
Materials:
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Ethynylmagnesium bromide (0.5 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Addition: Charge the flask with ethynylmagnesium bromide solution in THF. Cool the flask to 0°C using an ice bath.
-
Ketone Addition: Dissolve 3-methyl-2-butanone in an equal volume of anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Experimental Protocol: Purification
The crude this compound can be purified by vacuum distillation.
-
Setup: Arrange a fractional distillation apparatus for vacuum operation.
-
Distillation: Heat the crude oil under reduced pressure. The product is a liquid with a reported vapor pressure of 3.19 mmHg at 25°C, indicating it will distill at a moderate temperature under vacuum.[1]
-
Collection: Collect the fraction boiling at the appropriate temperature range. The purity can be assessed by Gas Chromatography (GC) or NMR spectroscopy.
Spectroscopic Analysis
Spectroscopic data is critical for confirming the structure and purity of the synthesized compound.
-
¹H NMR Spectroscopy: Expected signals include a singlet for the acetylenic proton (~2.4 ppm), a singlet for the hydroxyl proton (variable), a multiplet for the isopropyl CH proton, a singlet for the C3-methyl group, and a doublet for the two isopropyl methyl groups.[2][9]
-
¹³C NMR Spectroscopy: Key signals will identify the quaternary carbinol carbon (C3), the two alkyne carbons (C1 and C2), and the three distinct methyl carbons and the isopropyl methine carbon.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch (broad, ~3300-3400 cm⁻¹), the sp-C-H stretch of the terminal alkyne (~3300 cm⁻¹, sharp), and the C≡C triple bond stretch (~2100 cm⁻¹, weak).[6][8]
-
Mass Spectrometry: Electron ionization mass spectrometry will likely show fragmentation patterns corresponding to the loss of a methyl group (M-15) or an isopropyl group (M-43). The NIST WebBook reports key peaks (m/z) in its mass spectrum.[6]
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the terminal alkyne and the tertiary hydroxyl group.
Reactions of the Alkyne Moiety: Click Chemistry
The terminal alkyne is a premier functional group for "click" chemistry. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a highly efficient method for forming a stable 1,2,3-triazole linkage between the alkyne and an azide-functionalized molecule.[3] This reaction is widely exploited in drug discovery for lead generation, bioconjugation, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]
Caption: Workflow of a CuAAC "Click" Reaction.
Reactions of the Hydroxyl Group
The tertiary hydroxyl group can undergo various reactions, such as:
-
Esterification or Etherification: To introduce other functional groups or linkers.
-
Dehydration: Acid-catalyzed dehydration can lead to the formation of enynes, which are also valuable synthetic intermediates.[10]
-
Oxidation: While tertiary alcohols are resistant to oxidation without C-C bond cleavage, specific reagents can achieve this if required.
Role as a Pharmaceutical Intermediate
This compound is primarily used as a pharmaceutical intermediate.[4] Its structure can be incorporated into larger molecules to serve as a rigid linker or to introduce a specific stereochemical and electronic environment. The development of new drugs and drug candidates is a challenging process that relies on a diverse toolbox of molecular building blocks to create novel pharmacophores.[11][12] Terpenoid-like structures, including functionalized alcohols, are also explored for their potential to enhance drug delivery.[13]
Safety and Handling
As a flammable liquid, this compound must be handled in a well-ventilated area, away from sources of ignition.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[4][14]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Use spark-proof tools.[14]
-
First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[15]
Conclusion
This compound is a versatile and valuable chemical intermediate for professionals in research and drug development. Its bifunctional nature, combining a sterically accessible terminal alkyne for click chemistry with a tertiary alcohol for further modification, provides a robust platform for the synthesis of complex and novel molecular entities. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
-
Analytics-Shop. (n.d.). This compound. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 94%. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-1-penten-3-ol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). 1-Pentyn-3-ol, 3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H12O). Retrieved from [Link]
-
NIST. (n.d.). 1-Pentyn-3-ol, 3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
YouTube. (2022). A) 3,4-Dimethyl-1-penten-3-ol (B) Isopropyl-3-methyl vinyl carbinol (C) 2.... Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2010). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]
-
MDPI. (2023). Plant-Derived Natural Products: A Source for Drug Discovery and Development. Retrieved from [Link]
-
MDPI Books. (n.d.). Designing Next-Generation Drug-Like Molecules for Medicinal Applications. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-1-pentyne. Retrieved from [Link]
-
PubMed. (2024). What is the future of click chemistry in drug discovery and development?. Retrieved from [Link]
-
MDPI. (2016). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol.
-
YouTube. (2022). What is the major product obtained when 2,3 – dimethyl pentan -3 – ol heated in presence of H 2SO4. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | C7H12O | CID 95483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the future of click chemistry in drug discovery and development? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 94% | Fisher Scientific [fishersci.ca]
- 5. labsolu.ca [labsolu.ca]
- 6. 1-Pentyn-3-ol, 3,4-dimethyl- [webbook.nist.gov]
- 7. PubChemLite - this compound (C7H12O) [pubchemlite.lcsb.uni.lu]
- 8. 1-Pentyn-3-ol, 3,4-dimethyl- [webbook.nist.gov]
- 9. This compound(1482-15-1) 1H NMR spectrum [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. chemos.de [chemos.de]
An In-Depth Technical Guide to 3,4-Dimethyl-1-pentyn-3-ol for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-dimethyl-1-pentyn-3-ol, a versatile propargyl alcohol with significant potential in synthetic chemistry and drug discovery. This document delves into its core physicochemical properties, a detailed synthetic protocol, in-depth spectral analysis, and its applications in medicinal chemistry, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Core Characteristics of this compound
This compound, identified by the CAS number 1482-15-1 , is a tertiary propargyl alcohol.[1] Its structure features a terminal alkyne and a hydroxyl group on a tertiary carbon, a combination that imparts unique reactivity and makes it a valuable building block in organic synthesis.
Physicochemical Properties
The key physical and chemical data for this compound are summarized in the table below. This information is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1482-15-1 | [1] |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| Appearance | Colorless to light orange/yellow clear liquid | |
| Boiling Point | 133 °C | |
| Solubility | Fully miscible in water | |
| Vapor Pressure | 3.19 mmHg at 25 °C | |
| InChIKey | DZNLEQBXXLGELU-UHFFFAOYSA-N | [2][3] |
Chemical Structure
The structure of this compound is fundamental to its reactivity. The presence of the terminal alkyne allows for a variety of coupling reactions, while the tertiary alcohol can be a site for further functionalization.
Caption: Chemical structure of this compound.
Synthesis of this compound
The most common and efficient method for the synthesis of tertiary propargyl alcohols like this compound is the ethynylation of a corresponding ketone. This involves the addition of an acetylide nucleophile to the carbonyl carbon of 3-methyl-2-butanone. The following protocol describes a general and reliable procedure using lithium acetylide.
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Ethynylation of 3-Methyl-2-butanone
Materials:
-
Acetylene gas, purified
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
3-Methyl-2-butanone (isopropyl methyl ketone)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, three-necked, oven-dried
-
Dropping funnel, pressure-equalizing
-
Gas inlet tube
-
Septa
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Preparation of Lithium Acetylide:
-
Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a dropping funnel, and a septum under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution via syringe to the cooled THF.
-
Bubble purified acetylene gas through the solution for approximately 1-2 hours to ensure the complete formation of lithium acetylide, which will precipitate as a white solid.
-
-
Addition of Ketone:
-
Dissolve 3-methyl-2-butanone in a small amount of anhydrous THF in the dropping funnel.
-
Add the ketone solution dropwise to the stirred suspension of lithium acetylide at -78 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Extraction:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
-
Purification:
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
-
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is an analysis of the expected spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.
-
~2.4 ppm (s, 1H): A sharp singlet corresponding to the acetylenic proton (-C≡C-H).
-
~1.9 ppm (m, 1H): A multiplet (septet) for the methine proton of the isopropyl group (-CH(CH₃)₂).
-
~1.4 ppm (s, 3H): A singlet for the methyl group attached to the tertiary carbon bearing the hydroxyl group.
-
~1.0 ppm (d, 6H): A doublet for the two equivalent methyl groups of the isopropyl moiety.
-
Variable position (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which can exchange with deuterated solvents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct peaks for each unique carbon atom.
-
~88 ppm: The quaternary alkyne carbon (-C≡CH).
-
~72 ppm: The terminal alkyne carbon (-C≡CH).
-
~70 ppm: The tertiary carbon attached to the hydroxyl group (-C(OH)).
-
~38 ppm: The methine carbon of the isopropyl group (-CH(CH₃)₂).
-
~25 ppm: The methyl carbon attached to the tertiary carbinol center.
-
~17 ppm (2C): The two equivalent methyl carbons of the isopropyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the key functional groups.
-
~3300 cm⁻¹ (strong, sharp): C-H stretch of the terminal alkyne.
-
~3400 cm⁻¹ (strong, broad): O-H stretch of the alcohol.
-
~2100 cm⁻¹ (weak, sharp): C≡C stretch of the terminal alkyne.
-
~2970 cm⁻¹ (strong): C-H stretch of the alkyl groups.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
m/z = 112: The molecular ion peak [M]⁺.
-
m/z = 97: Loss of a methyl group ([M-15]⁺).
-
m/z = 69: Loss of an isopropyl group ([M-43]⁺).
-
m/z = 57: Isopropyl cation fragment.
Applications in Drug Development and Medicinal Chemistry
Propargyl alcohols, and terminal alkynes in general, are highly valuable functional groups in modern medicinal chemistry.[4] Their unique structural and electronic properties are leveraged in various stages of drug discovery and development.
Role as a Pharmacophore
The rigid, linear geometry of the alkyne group can serve as a key pharmacophoric element, providing specific directional interactions within the binding pocket of a biological target. It can act as a bioisostere for other functional groups, helping to fine-tune the pharmacological properties of a lead compound.
"Click" Chemistry and Bioconjugation
The terminal alkyne is a cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. This bioorthogonal reaction allows for the efficient and specific covalent linkage of molecules in complex biological systems. This is particularly useful for:
-
Target Identification: Attaching the alkyne-containing molecule to a solid support for affinity chromatography.
-
Drug Delivery: Conjugating the drug molecule to a targeting moiety, such as an antibody, to create antibody-drug conjugates (ADCs).
-
Molecular Probes: Linking to fluorescent dyes or other reporter molecules for imaging and diagnostic applications.
Synthesis of Heterocyclic Compounds
Propargyl alcohols are versatile precursors for the synthesis of a wide array of heterocyclic compounds, which are prevalent scaffolds in many approved drugs.[4] The dual functionality of the alkyne and hydroxyl groups allows for various cyclization reactions to form furans, pyrans, and other important ring systems.
Caption: Role of alkyne-containing scaffolds in drug discovery.
Safety and Handling
This compound is a flammable liquid and vapor.[1] Appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
In case of contact: In case of skin or eye contact, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a valuable and versatile chemical entity with significant applications in organic synthesis and medicinal chemistry. Its unique combination of a terminal alkyne and a tertiary alcohol provides a platform for diverse chemical transformations, making it a key building block for the synthesis of complex molecules, including novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage its potential in their work.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Rawsource. Propargylic alcohol uses - Synthesis, and Safety. [Link]
-
Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]
Sources
An In-Depth Technical Guide to the Grignard Reaction for the Synthesis of Tertiary Alkynols
This guide provides a comprehensive overview of the Grignard reaction as a robust and versatile method for the synthesis of tertiary alkynols. These molecules are valuable building blocks in medicinal chemistry, drug development, and materials science due to the unique reactivity of their constituent alkynyl and hydroxyl functional groups.[1] This document will delve into the underlying mechanisms, provide detailed experimental protocols, discuss substrate scope and limitations, and explore recent advancements in the field.
Introduction: The Significance of Tertiary Alkynols
Tertiary alkynols, also known as propargyl alcohols, are a class of organic compounds characterized by a hydroxyl group and an alkyne moiety attached to the same tertiary carbon atom. This structural feature imparts a unique chemical reactivity, making them versatile intermediates for the synthesis of more complex molecules. The alkyne group can participate in a variety of transformations, including click chemistry, metal-catalyzed cross-coupling reactions, and reductions, while the tertiary alcohol can be a precursor to other functional groups or contribute to the molecule's overall stereochemistry.
The Grignard reaction stands out as a fundamental and highly effective method for constructing the carbon-carbon bond necessary for the formation of tertiary alkynols.[1][2] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group, typically a ketone.[3][4][5]
The Grignard Reaction: Mechanism and Rationale
The core of this synthetic strategy lies in the nucleophilic character of the Grignard reagent and the electrophilic nature of the carbonyl carbon in a ketone. The reaction proceeds through a two-step mechanism: nucleophilic addition followed by an acidic workup.[6]
Formation of the Grignard Reagent
A Grignard reagent (R-MgX) is prepared by reacting an organic halide (R-X, where R is an alkyl, vinyl, or aryl group and X is a halogen) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[5][7] The ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.[8]
Nucleophilic Addition to a Ketone
The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[3] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[6][9]
Acidic Workup
The final step involves the addition of a dilute acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to protonate the magnesium alkoxide, yielding the desired tertiary alcohol.[1][6]
Diagram: General Mechanism of the Grignard Reaction for Tertiary Alcohol Synthesis
Caption: General mechanism of Grignard reaction with a ketone.
Experimental Protocol: A Step-by-Step Guide
The successful execution of a Grignard reaction for synthesizing tertiary alkynols hinges on meticulous attention to anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[6][10]
Mandatory Precautions:
-
Anhydrous Conditions: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.[6]
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas to exclude moisture and oxygen.[6]
Protocol: Synthesis of a Tertiary Alkynol (Illustrative Example)
This protocol outlines the synthesis of a generic tertiary alkynol from a ketone and an alkynyl Grignard reagent.
Materials:
-
Ketone (e.g., Acetone)
-
Alkynyl Halide (e.g., Propargyl Bromide)
-
Magnesium turnings
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous Magnesium Sulfate)
Procedure:
-
Preparation of the Alkynyl Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of the alkynyl halide in anhydrous ether dropwise to the magnesium turnings with stirring. The reaction is exothermic and may require initial warming to initiate.
-
Once initiated, the reaction should proceed to form a cloudy grey solution of the alkynylmagnesium halide.
-
-
Reaction with the Ketone:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of the ketone in anhydrous ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[6]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude tertiary alkynol.
-
Purify the product by distillation or column chromatography.
-
Diagram: Experimental Workflow for Tertiary Alkynol Synthesis
Caption: Step-by-step experimental workflow for tertiary alkynol synthesis.
Substrate Scope and Limitations
The Grignard reaction is broadly applicable to a wide range of ketones and alkynyl Grignard reagents. However, certain limitations and side reactions must be considered.
Substrate Scope
| Ketone Substrate | Alkynyl Grignard Reagent | Tertiary Alkynol Product | Typical Yield (%) |
| Acetone | Ethynylmagnesium Bromide | 2-Methyl-3-butyn-2-ol | 80-90 |
| Cyclohexanone | Phenylacetylenemagnesium Bromide | 1-(Phenylethynyl)cyclohexan-1-ol | 75-85 |
| Acetophenone | (Trimethylsilyl)ethynylmagnesium Bromide | 1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-ol | 70-80 |
| Benzophenone | 1-Hexynylmagnesium Bromide | 1,1-Diphenyl-2-heptyn-1-ol | 65-75 |
Note: Yields are illustrative and can vary based on specific reaction conditions and purification methods.
Limitations and Side Reactions
-
Steric Hindrance: Highly hindered ketones may react slowly or undergo side reactions such as enolization or reduction.[4]
-
Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, leading to the formation of an enolate and recovery of the starting ketone after workup.[4] This is more prevalent with bulky Grignard reagents.
-
Acidic Protons: The presence of acidic functional groups (e.g., alcohols, carboxylic acids, terminal alkynes) in the ketone or Grignard reagent precursor will quench the Grignard reagent.[8][10] This necessitates the use of protecting groups for such functionalities.
-
Carbometallation of Propargyl Alcohols: In some cases, the Grignard reagent can add to the alkyne of the propargyl alcohol product, a reaction that can be influenced by the reaction conditions and the nature of the Grignard reagent.[11]
Advanced Applications and Recent Developments
While the fundamental Grignard reaction remains a workhorse in organic synthesis, ongoing research continues to expand its utility and address its limitations.
-
Asymmetric Synthesis: The development of chiral ligands for magnesium has enabled enantioselective Grignard additions to ketones, providing access to chiral tertiary alkynols.
-
Flow Chemistry: The use of continuous flow reactors for Grignard reactions offers improved safety, scalability, and control over reaction parameters.
-
Alternative Alkynylation Methods: While the Grignard reaction is powerful, other methods for alkynylation are continuously being developed, including those using hypervalent iodine reagents and transition-metal catalysis.[12][13] These newer methods can sometimes offer complementary reactivity and functional group tolerance.
Conclusion
The Grignard reaction for the synthesis of tertiary alkynols is a time-tested and indispensable tool for organic chemists. Its simplicity, broad applicability, and the commercial availability of a wide range of starting materials make it a first-choice method for accessing these valuable synthetic intermediates. A thorough understanding of the reaction mechanism, careful attention to experimental technique, and an awareness of its limitations are key to successfully employing this powerful reaction in the synthesis of complex molecules for research, drug development, and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Tertiary Propargyl Alcohols via Grignard Reaction.
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Forgione, P., & Fallis, A. G. (2000). Magnesium mediated carbometallation of propargyl alcohols: direct routes to dihydroxydienes and enediyne alcohols. Tetrahedron Letters, 41(1), 11-15.
- Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- Royal Society of Chemistry. (2023, January 19). Recent progress in alkynylation with hypervalent iodine reagents.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Tertiary Alcohols using Valerophenone in Grignard Reactions.
- ACS Publications. (n.d.). Regioselective C–H Bond Alkynylation of Carbonyl Compounds through Ir(III) Catalysis.
- Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents.
- Chemistry LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation.
- Forgione, P., & Fallis, A. G. (2000). Magnesium mediated carbometallation of propargyl alcohols: direct routes to dihydroxydienes and enediyne alcohols. Tetrahedron Letters, 41(1), 11-15.
- ResearchGate. (2022). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.
- Homework.Study.com. (n.d.). What is the primary limitation of a Grignard reaction?.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- YouTube. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols.
- Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Benchchem. (n.d.). A Comprehensive Review on the Synthesis of Secondary Acetylenic Alcohols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. homework.study.com [homework.study.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Recent progress in alkynylation with hypervalent iodine reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility and Stability of 3,4-Dimethyl-1-pentyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
3,4-Dimethyl-1-pentyn-3-ol, a tertiary acetylenic alcohol, serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Its unique structural features, comprising a terminal alkyne and a tertiary alcohol, impart specific physicochemical properties that are critical to its application in multi-step syntheses. An in-depth understanding of its solubility and stability is paramount for optimizing reaction conditions, ensuring product purity, and establishing appropriate storage and handling protocols. This guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside field-proven insights and detailed experimental protocols for its analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1482-15-1 | [2][3] |
| Molecular Formula | C₇H₁₂O | [2][3] |
| Molecular Weight | 112.17 g/mol | [2] |
| Appearance | Colorless to light orange to yellow clear liquid | [4] |
| Boiling Point | Not explicitly found | |
| Vapor Pressure | 3.19 mmHg at 25°C | [4] |
Part 1: Solubility Profile
The solubility of a compound is a critical parameter that dictates its utility in various reaction media and purification processes. The presence of both a hydrophilic hydroxyl group and a lipophilic hydrocarbon backbone in this compound results in a nuanced solubility profile.
Aqueous Solubility
Multiple sources confirm that this compound is fully miscible in water .[1][4] This high aqueous solubility can be attributed to the ability of the hydroxyl group to form strong hydrogen bonds with water molecules.
Organic Solvent Solubility
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Methanol | Miscible | Polar protic solvent, capable of hydrogen bonding. |
| Ethanol | Miscible | Polar protic solvent, capable of hydrogen bonding. |
| Acetone | Miscible | Polar aprotic solvent, good dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Miscible | Highly polar aprotic solvent. |
| Dichloromethane (DCM) | Soluble | Moderately polar solvent. |
| Hexane | Sparingly Soluble to Insoluble | Nonpolar solvent, limited interaction with the polar hydroxyl group. |
Causality behind Solubility: The miscibility in polar protic solvents like water and alcohols is driven by the hydrogen bonding capacity of the hydroxyl group. In polar aprotic solvents like acetone and DMSO, the polarity of the molecule allows for favorable dipole-dipole interactions. The hydrocarbon portion of the molecule contributes to its solubility in less polar solvents like dichloromethane.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a simple isothermal shake-flask method can be employed.
Objective: To determine the solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for at least 4 hours to allow undissolved material to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Caption: Workflow for experimental solubility determination.
Part 2: Stability Profile and Degradation Pathways
Understanding the stability of this compound under various stress conditions is crucial for predicting its shelf-life, identifying potential degradation products, and developing stability-indicating analytical methods.
General Stability and Storage
Product information indicates that this compound is incompatible with oxidizing agents.[1] It is recommended to store the compound in a cool, dry, and well-sealed container.[1]
Predicted Degradation Pathways
In the absence of specific degradation studies for this compound, potential degradation pathways can be inferred based on the chemical reactivity of tertiary alcohols and acetylenic compounds.
-
Oxidative Degradation: As a tertiary alcohol, this compound is expected to be resistant to mild oxidizing agents.[5] However, strong oxidizing conditions could lead to cleavage of the carbon-carbon bonds. The terminal alkyne is also susceptible to oxidation.
-
Acid-Catalyzed Degradation: In the presence of strong acids, tertiary alcohols can undergo dehydration to form alkenes. For this compound, this could potentially lead to the formation of a conjugated enyne.
-
Base-Catalyzed Degradation: The terminal alkyne proton is weakly acidic and can be removed by a strong base. However, significant degradation under typical basic conditions is not expected for the alcohol functionality.
-
Thermal Degradation: At elevated temperatures, tertiary alcohols can undergo dehydration. The thermal decomposition of tertiary amyl alcohol has been reported as a homogeneous unimolecular reaction.[6]
-
Photolytic Degradation: Unsaturated compounds, including those with triple bonds, can be susceptible to photodegradation.[7] The specific pathway would depend on the wavelength of light and the presence of photosensitizers.
Caption: Predicted degradation pathways for this compound.
Forced Degradation Studies: An Experimental Protocol
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60 °C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80 °C) for a specified time.
-
Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Part 3: Analytical Methodologies
The development of a robust and reliable analytical method is crucial for the quantification and purity assessment of this compound, as well as for monitoring its stability.
Proposed Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point for developing a stability-indicating assay.
Table 3: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |
| Gradient | Start with a low percentage of B and gradually increase. | To elute the parent compound and potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Detection | UV at a low wavelength (e.g., 210 nm) | The alkyne and hydroxyl groups have limited UV absorbance at higher wavelengths. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Identification of Degradation Products
Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the identification and structural elucidation of degradation products.
-
LC-MS/MS: Coupling the developed HPLC method to a mass spectrometer allows for the determination of the molecular weights and fragmentation patterns of the degradation products, providing valuable structural information. The mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions that can be used for its identification.[3]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra of this compound have been reported and can be used to confirm its structure.[8] After isolation of degradation products, NMR spectroscopy can provide detailed structural information for their definitive identification.
Conclusion
This technical guide has provided a comprehensive overview of the current knowledge on the solubility and stability of this compound. While it is established to be fully miscible in water, further experimental work is recommended to quantify its solubility in a range of organic solvents. The stability profile suggests that it is a relatively stable compound under normal storage conditions but may be susceptible to degradation under harsh oxidative, acidic, thermal, and photolytic stress. The provided experimental protocols offer a robust framework for researchers to determine these properties with high confidence. A thorough understanding and experimental validation of the solubility and stability of this compound are essential for its successful application in research and development.
References
-
This compound, 94% | Fisher Scientific. (n.d.). Retrieved January 13, 2026, from [Link]
-
This compound | C7H12O | CID 95483 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
1-Pentyn-3-ol, 3,4-dimethyl-. (n.d.). In NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]
- Schultz, R. F., & Kistiakowsky, G. B. (1934). The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Alcohols. Homogeneous Unimolecular Reactions. Journal of the American Chemical Society, 56(2), 395–403.
-
Lancashire, R. J. (n.d.). Read-across of 90-day rat oral repeated-dose toxicity: A case study for selected β-olefinic alcohols. Retrieved January 13, 2026, from [Link]
-
1H and 13C NMR spectra of pentan-3-ol (3-pentanol) - Doc Brown's Chemistry. (n.d.). Retrieved January 13, 2026, from [Link]
-
Alcohol oxidation. (2023, December 28). In Wikipedia. [Link]
Sources
- 1. This compound, 94% | Fisher Scientific [fishersci.ca]
- 2. This compound | C7H12O | CID 95483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Pentyn-3-ol, 3,4-dimethyl- [webbook.nist.gov]
- 4. guidechem.com [guidechem.com]
- 5. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H NMR spectrum of pentan-3-ol (3-pentanol), 13C NMR spectra of pentan-3-ol (3-pentanol), chemical shifts spectra of pentan-3-ol (3-pentanol) doc brown's advanced level organic chemistry revision notes [docbrown.info]
The Strategic Utility of 3,4-Dimethyl-1-pentyn-3-ol in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block
In the intricate landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3,4-dimethyl-1-pentyn-3-ol, a tertiary propargyl alcohol, has emerged as a versatile and valuable synthon. Its unique combination of a terminal alkyne and a tertiary alcohol functionality within a compact, branched framework allows for a diverse array of chemical transformations, making it a powerful tool in the arsenal of synthetic chemists. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of pharmaceuticals and fragrances.
Physicochemical Properties and Spectroscopic Data
This compound is a colorless to light orange or yellow clear liquid under ambient conditions. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1482-15-1 | [1][2] |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Vapor Pressure | 3.19 mmHg at 25°C | [1] |
| Solubility | Fully miscible in water | [2] |
Synthesis of this compound: A Practical Approach
The most common and efficient method for the synthesis of this compound is the ethynylation of 3-methyl-2-butanone. This reaction typically involves the use of an acetylide nucleophile, which can be generated in situ from acetylene gas and a strong base, or from a pre-formed metal acetylide. A Grignard-based approach offers a reliable and scalable route.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is adapted from a general procedure for the synthesis of similar propargyl alcohols.[3]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
3-Methyl-2-butanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are covered with anhydrous THF under an inert atmosphere (e.g., argon). A small amount of ethyl bromide is added to initiate the reaction. Once the reaction begins, the remaining ethyl bromide, dissolved in anhydrous THF, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Formation of Ethynylmagnesium Bromide: The Grignard solution is cooled in an ice bath, and purified acetylene gas is bubbled through the solution for 1-2 hours. The completion of the reaction can be monitored by the cessation of gas evolution upon addition of a small aliquot to water.
-
Ethynylation of 3-Methyl-2-butanone: A solution of 3-methyl-2-butanone in anhydrous THF is added dropwise to the freshly prepared ethynylmagnesium bromide solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Workup and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.
Key Reactions and Synthetic Utility
The synthetic versatility of this compound stems from the reactivity of its two key functional groups: the terminal alkyne and the tertiary hydroxyl group.
The Meyer-Schuster Rearrangement: A Gateway to α,β-Unsaturated Ketones
A cornerstone reaction of propargyl alcohols is the Meyer-Schuster rearrangement, an acid-catalyzed isomerization to form α,β-unsaturated carbonyl compounds.[4] In the case of this compound, this rearrangement yields the valuable fragrance intermediate, 3,4-dimethyl-3-penten-2-one.[5][6]
Figure 2: The Meyer-Schuster rearrangement of this compound.
The reaction proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift to form an allenol intermediate, which then tautomerizes to the more stable α,β-unsaturated ketone.[4] While strong acids can be used, milder conditions employing transition metal catalysts have been developed to improve selectivity and yields.[3]
Experimental Protocol: Meyer-Schuster Rearrangement
This protocol is a general procedure that can be adapted for the rearrangement of this compound.[3]
Materials:
-
This compound
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of this compound in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
A catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 5 mol%) is added to the solution.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product, 3,4-dimethyl-3-penten-2-one, can be purified by vacuum distillation.
Applications in Synthesis
Fragrance Industry
The product of the Meyer-Schuster rearrangement, 3,4-dimethyl-3-penten-2-one, is a valuable intermediate in the fragrance industry.[5][6] Its α,β-unsaturated ketone moiety allows for further functionalization, leading to a variety of synthetic ketone fragrances.
Medicinal Chemistry and Drug Development
This compound and its derivatives are recognized as important pharmaceutical intermediates.[1][2] While specific examples directly utilizing this molecule can be proprietary, its structural motif is found in precursors to complex bioactive molecules. A notable example is the synthesis of the antifungal agent Terbinafine, where a structurally similar propargyl alcohol, 6,6-dimethylhept-1-en-4-yn-3-ol, serves as a key intermediate.[7][8][9] This underscores the potential of this compound as a building block for the synthesis of allylamine-containing pharmaceuticals.
The terminal alkyne functionality also opens the door to its use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the construction of triazole-containing compounds, a scaffold prevalent in many medicinal agents.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its dual functionality allows for a range of transformations, most notably the Meyer-Schuster rearrangement to produce valuable α,β-unsaturated ketones for the fragrance industry. Furthermore, its role as a pharmaceutical intermediate, exemplified by the synthesis of related antifungal agents, highlights its significance in drug discovery and development. The protocols and reaction schemes presented in this guide offer a practical framework for researchers to harness the synthetic potential of this valuable molecule.
References
-
Multistep batch-flow hybrid synthesis of a terbinafine precursor - Springer. Available at: [Link]
-
(PDF) Multistep batch-flow hybrid synthesis of a terbinafine precursor - ResearchGate. Available at: [Link]
-
Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - MDPI. Available at: [Link]
-
This compound | C7H12O | CID 95483 - PubChem. Available at: [Link]
-
Meyer–Schuster rearrangement - Wikipedia. Available at: [Link]
- Process for preparing terbinafine - Google Patents.
-
3,4-Dimethyl-1-penten-3-ol | C7H14O | CID 3084767 - PubChem. Available at: [Link]
-
Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - MDPI. Available at: [Link]
-
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - MDPI. Available at: [Link]
-
Pentathiepins are an understudied molecular prism of biological activities - Wiley Online Library. Available at: [Link]
-
From Batch to Continuous Sustainable Production of 3-Methyl-3-penten-2-one for Synthetic Ketone Fragrances - ResearchGate. Available at: [Link]
-
Unraveling the reaction route and kinetics of 3‐methyl‐3‐penten‐2‐one synthesis for synthetic ketone fragrances - ResearchGate. Available at: [Link]
-
20.17: Synthesis - Chemistry LibreTexts. Available at: [Link]
-
Methods for Meyer‐Schuster rearrangement. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Journal of Chemical Health Risks Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Available at: [Link]
- Process for the synthesis of terbinafine and derivatives thereof - Google Patents.
-
3-penten-2-ol - Organic Syntheses. Available at: [Link]
-
3,4-Dimethyl-3-penten-2-one | C7H12O | CID 12700 - PubChem. Available at: [Link]
-
Special Issue : Novel Heterocyclic Compounds: Synthesis and Applications - MDPI. Available at: [Link]
-
New Tirucallane-Type Triterpenes Isolated from Commiphora oddurensis from Ethiopia with Anticancer Activity - ACS Publications. Available at: [Link]
-
Advances in the Synthesis of Heterocyclic Compounds and Their Applications - MDPI. Available at: [Link]
-
New tirucallane-type triterpenes from Dysoxylum variabile - PubMed. Available at: [Link]
-
Meyer–Schuster rearrangement/allylic alkenylation of propynolaldehydes with olefins to synthesize skipped 1,4-dienes - Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Available at: [Link]
-
Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - MDPI. Available at: [Link]
-
Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing. Available at: [Link]
-
Synthesis of alcohols using Grignard reagents II (video) | Khan Academy. Available at: [Link]
-
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed. Available at: [Link]
-
Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - Beilstein Journal of Organic Chemistry. Available at: [Link]
-
3,4-dimethyl-2-cyclopenten-1-one, 30434-64-1 - The Good Scents Company. Available at: [Link]
-
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - ScienceDirect. Available at: [Link]
Sources
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. US4064183A - Synthesis of vitamin A, intermediates and conversion thereof to vitamin A - Google Patents [patents.google.com]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Detailed experimental procedure for 3,4-Dimethyl-1-pentyn-3-ol synthesis
An Application Note for the Synthesis of 3,4-Dimethyl-1-pentyn-3-ol via Grignard Reaction
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of the tertiary acetylenic alcohol, this compound. The procedure is centered on the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation.[1][2] The methodology involves the in-situ preparation of ethynylmagnesium bromide, a potent nucleophile, followed by its reaction with 3-methyl-2-butanone. This guide is intended for researchers and scientists in organic synthesis and drug development, offering detailed operational instructions, mechanistic insights, critical safety protocols, and methods for product purification and characterization.
Introduction and Mechanistic Overview
Tertiary propargyl alcohols, such as this compound, are valuable synthetic intermediates in the preparation of pharmaceuticals, natural products, and functional materials.[3] The most direct route to these compounds is the nucleophilic addition of an acetylide anion to a ketone.[2][3] The Grignard reaction provides an efficient method for this transformation.
Reaction Scheme:
The reaction mechanism involves the nucleophilic attack of the terminal carbon of the ethynylmagnesium bromide on the electrophilic carbonyl carbon of 3-methyl-2-butanone.[1] This forms a tetrahedral magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[4] The entire process must be conducted under strictly anhydrous conditions, as the highly basic Grignard reagent will be readily quenched by protic solvents like water.[5][6][7]
Materials, Reagents, and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Required Purity / State |
| Magnesium Turnings | Mg | 24.31 | >99.5%, dry |
| Ethyl Bromide | C₂H₅Br | 108.97 | >99%, anhydrous |
| Acetylene Gas | C₂H₂ | 26.04 | Purified |
| 3-Methyl-2-butanone | C₅H₁₀O | 86.13 | >99%, anhydrous |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, inhibitor-free |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Saturated Ammonium Chloride | NH₄Cl(aq) | 53.49 | Aqueous solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |
| Iodine | I₂ | 253.81 | Crystal (for initiation) |
| Hydrochloric Acid | HCl | 36.46 | 1 M Aqueous Solution |
Equipment
-
Three-necked round-bottom flasks (500 mL and 1 L)
-
Mechanical stirrer
-
Pressure-equalizing dropping funnel
-
Reflux condenser
-
Gas inlet tube and bubbler
-
Schlenk line or nitrogen/argon gas supply
-
Ice-water bath and heating mantle
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Distillation apparatus (short-path or fractional)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Critical Safety Precautions
This synthesis involves multiple hazardous materials and reactions. A thorough risk assessment must be performed before commencing. [7]
-
Grignard Reagents : Ethynylmagnesium bromide and its precursor, ethylmagnesium bromide, are highly reactive, moisture-sensitive, and can be pyrophoric.[7][8] All reactions must be performed under a dry, inert atmosphere (Nitrogen or Argon).[6] Extinguishers containing water, carbon dioxide, or halogenated compounds must not be used on Grignard reagent fires.[8]
-
Anhydrous Ethers (THF, Diethyl Ether) : These solvents are extremely flammable and volatile.[5] Ensure there are no open flames or spark sources in the laboratory. Ethers can also form explosive peroxides upon storage; use only freshly opened or tested inhibitor-free solvents.[5]
-
Acetylene Gas : Acetylene is highly flammable and can form explosive mixtures with air over a wide concentration range (2.3% to 82%).[9] It can also form explosive acetylides with certain metals like copper and silver; ensure all tubing and fittings are made of appropriate materials.[9] The gas should be purified to remove acetone, a common impurity in commercial cylinders.[10]
-
Reaction Exothermicity : The formation of the Grignard reagent is a highly exothermic process.[5][7] The rate of addition of reagents must be carefully controlled, and a cooling bath (ice-water) must be readily available to manage the reaction temperature and prevent a runaway reaction.[7]
-
Personal Protective Equipment (PPE) : Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[7][11] The entire procedure must be conducted within a certified chemical fume hood.
Experimental Protocol
Part A: Preparation of Ethynylmagnesium Bromide (Grignard Reagent)
This is a two-step in-situ process: first, the preparation of ethylmagnesium bromide, which then reacts with acetylene to form the desired ethynylmagnesium bromide.[12][13][14]
A1. Apparatus Setup
-
Assemble a 1 L three-necked flask with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, and a reflux condenser.
-
Fit the top of the condenser with a T-adapter connected to an inert gas line (N₂ or Ar) and an oil bubbler to maintain a positive pressure.
-
Thoroughly flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.[5] Allow the apparatus to cool to room temperature.
A2. Synthesis of Ethylmagnesium Bromide
-
Place magnesium turnings (12.2 g, 0.50 mol) into the cooled 1 L flask. Add a single small crystal of iodine to help initiate the reaction.[15]
-
In the dropping funnel, prepare a solution of ethyl bromide (55.0 g, 0.505 mol) in 300 mL of anhydrous THF.
-
Add approximately 20-30 mL of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, evidenced by bubbling and a gray, cloudy appearance. Gentle warming with a heat gun may be necessary if the reaction does not start.[13]
-
Once the reaction is initiated, begin stirring and add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction if it becomes too vigorous.[7][13]
-
After the addition is complete, continue stirring the gray-brown solution for an additional 30-60 minutes to ensure all the magnesium has reacted.
A3. Conversion to Ethynylmagnesium Bromide
-
Cool the freshly prepared ethylmagnesium bromide solution to 0-5 °C using an ice-water bath.
-
Replace the dropping funnel with a gas dispersion tube that reaches below the surface of the Grignard solution.
-
Bubble purified acetylene gas through the stirred solution at a steady rate.[10][12] This is an acid-base reaction that generates ethane gas, which will exit through the bubbler.
-
Continue bubbling acetylene for 2-3 hours. The completion of the reaction is often indicated by a change in the solution's viscosity or appearance.
Part B: Synthesis of this compound
-
While keeping the ethynylmagnesium bromide solution at 0-5 °C, replace the gas inlet tube with the pressure-equalizing dropping funnel.
-
Prepare a solution of 3-methyl-2-butanone (36.2 g, 0.42 mol) in 100 mL of anhydrous THF and place it in the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent over approximately 1 hour. Maintain the temperature below 10 °C throughout the addition to minimize side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours, or overnight, to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Cool the reaction flask again in a large ice-water bath.
-
Very slowly and carefully, add 250 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent.[14] This is an exothermic process; add the quenching solution dropwise to control the temperature.
-
Transfer the resulting mixture to a 1 L separatory funnel. Two layers will form.
-
Separate the layers. Extract the aqueous layer twice with 100 mL portions of diethyl ether.
-
Combine all the organic layers and wash them sequentially with 100 mL of water and then 100 mL of saturated brine solution.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.[16][17]
-
The crude product, a yellowish oil, can be purified by vacuum distillation to yield this compound as a colorless liquid.[4]
Quantitative Data and Characterization
Summary of Reagents and Yield
| Reagent | Amount Used | Moles | Molar Eq. |
| Magnesium | 12.2 g | 0.50 | 1.19 |
| Ethyl Bromide | 55.0 g | 0.505 | 1.20 |
| 3-Methyl-2-butanone | 36.2 g | 0.42 | 1.00 |
| Expected Product | This compound | ||
| Theoretical Yield | 47.1 g | 0.42 | |
| Typical Reported Yield | 75-85% |
Physicochemical and Spectroscopic Data
-
IUPAC Name : 3,4-dimethylpent-1-yn-3-ol[18]
-
Boiling Point : Literature values vary; typically around 135-140 °C at atmospheric pressure, lower under vacuum.
-
¹H NMR : Expected signals include those for the acetylenic proton, the isopropyl group (a doublet and a septet), and the methyl group singlet.[20]
-
¹³C NMR : Signals corresponding to the two sp-hybridized carbons of the alkyne, the quaternary carbinol carbon, and the carbons of the alkyl groups are expected.[19]
-
IR Spectroscopy : A strong, sharp absorption around 3300 cm⁻¹ (alkynyl C-H stretch), a weak absorption around 2100 cm⁻¹ (C≡C stretch), and a broad absorption around 3400 cm⁻¹ (O-H stretch) are characteristic.[18][20]
-
Mass Spectrometry : The molecular ion peak (m/z = 112) may be observed, along with characteristic fragmentation patterns.[18][21]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- Vertex AI Search. (n.d.). Safe Handling Practices of Industrial Scale Grignard Reagents. Retrieved January 13, 2026.
- Vertex AI Search. (2025). Safe Handling of Calcium Carbide and Water Reactions: A Comprehensive Guide for Industrial Users. Retrieved January 13, 2026.
- TYWH. (2026). Guidelines for Calcium Carbide to Acetylene Process Safety. Retrieved January 13, 2026.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). The Dangers Of Calcium Carbide: Understanding The Risks And Safety Precautions. Retrieved January 13, 2026.
- European Industrial Gases Association. (n.d.).
- Quora. (2022).
- Sciencemadness Wiki. (2019). Grignard reagent. Retrieved January 13, 2026.
- American Chemical Society. (n.d.). Grignard Reaction. Retrieved January 13, 2026.
- Smolecule. (n.d.). Buy Ethynylmagnesium Bromide | 4301-14-8. Retrieved January 13, 2026.
-
PubChem. (n.d.). This compound | C7H12O | CID 95483. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-1-penten-3-ol | C7H14O | CID 3084767. Retrieved January 13, 2026, from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Propargyl Alcohols using Ethynylmagnesium Bromide. Retrieved January 13, 2026.
- MacMillan, J. H., & Viola, A. (n.d.). Preparation of acetylenic alcohols by addition of propargyl Grignard reagents activated at low temperatures with mercury ion to α,β-unsaturated aldehydes and ketones. Northeastern University.
- Benchchem. (n.d.).
-
Organic Syntheses. (n.d.). 1-phenyl-1-penten-4-yn-3-ol. Retrieved January 13, 2026, from [Link]
- Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved January 13, 2026.
- Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Ethynylmagnesium Bromide. Retrieved January 13, 2026.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 13, 2026, from [Link]
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved January 13, 2026.
-
YouTube. (2018). Using the Grignard Reaction to Make Tertiary alcohols. Retrieved January 13, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved January 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure 17. Retrieved January 13, 2026, from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: 3-Pentyn-1-ol in the Synthesis of Heterocyclic Compounds. Retrieved January 13, 2026.
-
MDPI. (n.d.). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved January 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure 28. Retrieved January 13, 2026, from [Link]
-
NIST WebBook. (n.d.). 1-Pentyn-3-ol, 3,4-dimethyl-. Retrieved January 13, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C7H12O). Retrieved January 13, 2026, from [Link]
-
NIST WebBook. (n.d.). 1-Pentyn-3-ol, 3,4-dimethyl-. Retrieved January 13, 2026, from [Link]
-
NIH. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved January 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Retrieved January 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol. Retrieved January 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). 4-penten-1-ol. Retrieved January 13, 2026, from [Link]
- Google Patents. (n.d.). CN101830778A - Preparation method of 4-pentyne-1-alcohol.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 7. acs.org [acs.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. eiga.eu [eiga.eu]
- 10. Buy Ethynylmagnesium Bromide | 4301-14-8 [smolecule.com]
- 11. Understanding Calcium Carbide Dangers & Safety [tjtywh.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. This compound | C7H12O | CID 95483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. guidechem.com [guidechem.com]
- 20. This compound(1482-15-1) 1H NMR spectrum [chemicalbook.com]
- 21. 1-Pentyn-3-ol, 3,4-dimethyl- [webbook.nist.gov]
3,4-Dimethyl-1-pentyn-3-ol as a precursor for click chemistry reactions.
Application Note & Protocol
Topic: 3,4-Dimethyl-1-pentyn-3-ol as a Versatile Precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the use of this compound as a terminal alkyne precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1] We delve into the unique structural aspects of this tertiary propargylic alcohol and their implications for reactivity and the properties of the resulting 1,2,3-triazole products. This guide offers expert insights into the CuAAC mechanism, provides detailed, step-by-step protocols for both small molecule synthesis and bioconjugation, and includes troubleshooting advice to ensure reliable and reproducible outcomes. The content herein is designed to empower researchers in drug discovery, chemical biology, and materials science to effectively leverage this compound in their synthetic strategies.[2][3]
Introduction to the Precursor: this compound
The selection of the alkyne component in a click reaction is critical as it dictates not only the reaction kinetics but also the physicochemical properties of the final product. This compound is a tertiary propargylic alcohol featuring a terminal alkyne essential for the CuAAC reaction.[4] Its structure, characterized by steric bulk around the hydroxyl group, offers unique advantages and presents specific considerations compared to simpler alkynes like propargyl alcohol.
Causality Behind Precursor Choice: The isopropyl group adjacent to the quaternary center introduces steric hindrance. This can influence the conformation and binding properties of the resulting triazole-containing molecule, a factor that can be strategically exploited in drug design to modulate interactions with biological targets. Furthermore, the tertiary alcohol moiety provides a potential site for secondary functionalization, although its reactivity is sterically hindered.
Physicochemical Properties
A clear understanding of the precursor's properties is fundamental for designing experiments, particularly concerning solvent choice and reaction conditions.
| Property | Value | Source |
| IUPAC Name | 3,4-dimethylpent-1-yn-3-ol | [5] |
| CAS Number | 1482-15-1 | [6] |
| Molecular Formula | C₇H₁₂O | [5] |
| Molecular Weight | 112.17 g/mol | [5] |
| Appearance | Colorless to light yellow clear liquid | [6] |
| Boiling Point | Not explicitly stated, but is a liquid at STP | [5] |
| Solubility | Fully miscible in water | [7] |
| Chemical Class | Tertiary Propargylic Alcohol | [8] |
The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the premier example of click chemistry, enabling the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[9] This reaction is prized for its high yields, tolerance of a wide range of functional groups, and mild reaction conditions, often in aqueous media.[10]
Mechanism of Action
Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting. The process is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne, in this case, this compound.[9] This intermediate then reacts with the azide partner in a stepwise manner, culminating in the irreversible formation of the triazole ring and regeneration of the Cu(I) catalyst.[9][11]
Expert Insight: The choice of copper source, reducing agent, and ligand is a critical experimental decision. For bioconjugation, a pre-formed Cu(I) source like CuBr or Cu(MeCN)₄PF₆ can be used under inert conditions, but it is often more practical to generate Cu(I) in situ from a stable Cu(II) salt (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate.[12][13] This approach minimizes the concentration of free copper, which can be cytotoxic or damage biomolecules.[14]
Caption: Catalytic cycle of the CuAAC reaction.
Protocol: Small Molecule Synthesis
This protocol details the synthesis of a model 1,4-disubstituted 1,2,3-triazole using this compound and benzyl azide.
Objective: To provide a reliable, general-purpose protocol for the synthesis of a triazole derivative in an organic solvent system.
Materials and Reagents
| Reagent | Supplier | Cat. No. | Notes |
| This compound | Major Supplier | e.g., A14338 | Starting alkyne. |
| Benzyl Azide | Major Supplier | e.g., B24304 | Azide partner. Caution: Azides can be explosive. |
| Copper(II) Sulfate Pentahydrate | Major Supplier | e.g., 209198 | Cu(II) source. |
| Sodium Ascorbate | Major Supplier | e.g., A4034 | Reducing agent. Prepare fresh solution. |
| tert-Butanol | Major Supplier | e.g., 360538 | Solvent. |
| Deionized Water | In-house | - | Solvent. |
| Dichloromethane (DCM) | Major Supplier | e.g., 270997 | Extraction solvent. |
| Anhydrous Sodium Sulfate | Major Supplier | e.g., 239313 | Drying agent. |
Experimental Workflow
Caption: General workflow for triazole synthesis.
Step-by-Step Protocol
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water (e.g., 10 mL total volume). Stir until homogeneous.
-
Rationale: A t-BuOH/water mixture is a robust solvent system that solubilizes both organic reagents and the inorganic catalyst components.[12]
-
-
Addition of Reducing Agent: To the stirred solution, add a freshly prepared solution of sodium ascorbate (0.2 eq) in deionized water (1 mL).
-
Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state.[9] A fresh solution is used as ascorbate can degrade in solution upon exposure to air.
-
-
Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water (1 mL). The reaction mixture will typically turn a cloudy yellow-green.
-
Rationale: Only a catalytic amount of copper is required.[15] Adding the copper after the ascorbate ensures the immediate presence of a reducing environment, promoting the formation of Cu(I).
-
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).
-
Workup: Once complete, dilute the reaction mixture with 20 mL of water and transfer to a separatory funnel. Extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure 1-(benzyl)-4-(1-hydroxy-1,2-dimethylpropyl)-1H-1,2,3-triazole.
Protocol: Bioconjugation Application
This protocol outlines the labeling of an azide-modified protein with this compound. This is a common strategy in proteomics and drug delivery.
Objective: To conjugate a small molecule alkyne to a larger biomolecule in an aqueous buffer system while preserving the biomolecule's integrity.
Materials and Reagents
| Reagent | Notes |
| Azide-modified Protein | In a suitable buffer (e.g., PBS, pH 7.4), free of sodium azide. |
| This compound | Prepare a stock solution (e.g., 10 mM in DMSO). |
| Copper(II) Sulfate Pentahydrate | Prepare a 20 mM stock in water. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble Cu(I)-stabilizing ligand. Prepare a 50 mM stock in water.[16] |
| Aminoguanidine Hydrochloride | Optional scavenger. Prepare a 100 mM stock in water.[17] |
| Sodium Ascorbate | Prepare a 100 mM stock in water immediately before use. |
| Protein Labeling Buffer | Can be purchased or prepared in-house.[17] |
| Purification System | e.g., Size-exclusion chromatography (SEC) or dialysis cassettes. |
Step-by-Step Protocol
-
Prepare Protein Solution: In a microcentrifuge tube, combine the azide-modified protein solution with buffer to a final volume that is 2/3 of the total planned reaction volume. The final protein concentration should typically be in the µM range.
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. Combine the CuSO₄ stock and the THPTA ligand stock. A 1:5 molar ratio of Cu:Ligand is common.[16] For a 500 µL final reaction, you might use 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.
-
Combine Reagents: To the protein solution, add the following in order, mixing gently after each addition: a. This compound stock solution (to a final concentration of ~2-fold excess over the protein's alkyne groups). b. (Optional) Aminoguanidine stock solution (to a final concentration of 5 mM). Rationale: Aminoguanidine scavenges reactive byproducts of ascorbate degradation that could otherwise modify the protein.[17] c. The CuSO₄/THPTA catalyst premix.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate stock solution to initiate the reaction (final concentration ~5 mM).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. Gentle mixing can be beneficial.
-
Purification: Purify the conjugated protein from excess small molecules and catalyst components using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or spin filtration. The chosen method will depend on the protein's size and stability.
Critical Parameters and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Inefficient catalysis; Low reagent concentration; Protein aggregation. | Increase ligand:copper ratio to 5:1. Ensure ascorbate solution is fresh. Increase excess of the alkyne. Optimize pH of the reaction buffer (typically 6.5-7.5). |
| Protein Precipitation | Denaturation by organic co-solvent (if used); Copper-induced aggregation. | Minimize or eliminate DMSO from the alkyne stock. Ensure adequate THPTA concentration to chelate copper. Work at a lower protein concentration. |
| Loss of Protein Activity | Oxidation by ROS; Non-specific modification. | Degas solutions before use.[17] Ensure sufficient ligand and ascorbate are present. Include aminoguanidine. |
Discussion and Expert Insights
The Role of Steric Hindrance
While propargyl alcohol is a highly reactive and common choice for CuAAC, the steric bulk of this compound is not necessarily a disadvantage.[18] Comparative studies have shown that while extremely bulky groups can slow the reaction, modest substitution on propargylic alcohols does not drastically reduce reactivity under typical conditions.[14] The primary impact of the isobutyl-like structure is on the final product, where the hindered environment around the triazole-linked hydroxyl group can be used to fine-tune solubility, prevent aggregation, or control binding orientation in a specific pocket of a protein target.
Potential Challenges: Tertiary Propargylic Alcohols
A critical consideration for tertiary propargylic alcohols is their potential for copper-induced fragmentation.[14] Under certain conditions, formation of the copper-acetylide can be followed by the loss of the hydroxyl group to form a copper-stabilized propargyl cation. In aqueous media, this can lead to the formation of undesired byproducts.
Trustworthiness Check: To validate your system, it is advisable to run a control reaction with a model azide and analyze the product mixture carefully by LC-MS to confirm the exclusive formation of the desired triazole. The use of an optimized ligand-accelerated protocol, as described above, significantly suppresses this side reaction pathway.[14]
Conclusion
This compound is a valuable and versatile precursor for click chemistry applications. While it belongs to the class of tertiary propargylic alcohols that require careful reaction design, its use in well-optimized, ligand-accelerated CuAAC protocols provides reliable access to 1,2,3-triazoles. Its unique steric profile offers an additional tool for medicinal chemists and chemical biologists to modulate the properties of synthesized molecules, from small drug candidates to complex bioconjugates. The protocols and insights provided in this guide serve as a robust starting point for researchers seeking to incorporate this reagent into their synthetic toolkit.
References
-
Wikipedia. Click chemistry. Available at: [Link]
-
Gao, Y., et al. (2022). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. ACS Omega. Available at: [Link]
-
Bavetsias, V., & Brier, T. J. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
The Use of Click Chemistry in Drug Development Applications. (2023). ResearchGate. Available at: [Link]
-
Slideshare. Applications of click chemistry in drug discovery. Available at: [Link]
-
ACS Publications. (2021). Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4–π-Alkyne Intermediate. Available at: [Link]
-
Sun, S., & Wu, P. (2016). Mechanistic Insights into Cu(I)-Catalyzed Azide−Alkyne “Click” Cycloaddition Monitored by Real Time Infrared Spectroscopy. The Journal of Physical Chemistry A. Available at: [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]
-
ACS Publications. (2021). Mechanistic Insight into the Light-Triggered CuAAC Reaction: Does Any of the Photocatalyst Go?. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2021). Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au 4 Cu 4 –π-Alkyne Intermediate. Available at: [Link]
-
Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]
-
ResearchGate. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
PubChem. 3,4-Dimethyl-1-penten-3-ol. Available at: [Link]
-
NIH. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available at: [Link]
-
ScienceDirect. (2018). One-pot synthesis of 1-monosubstituted-1, 2, 3-triazoles from 2-methyl-3-butyn-2-ol. Available at: [Link]
-
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. Available at: [Link]
-
Organic Chemistry Portal. 1,2,3-Triazole synthesis. Available at: [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
Fisher Scientific. This compound, 94%. Available at: [Link]
-
RSC Publishing. (2020). Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. Available at: [Link]
-
Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available at: [Link]
-
Journal of the American Chemical Society. (2023). Characterization of a Silver Vinylcarbene Intermediate in Carbene–Alkyne Metathesis and Its Concerted C(sp2)–H Bond Insertion. Available at: [Link]
-
Kanan, S. M., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. Available at: [Link]
-
Moodle@Units. Cu-Catalyzed AziderAlkyne Cycloaddition. Available at: [Link]
-
NIH. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Available at: [Link]
-
NIH. (2009). Advances in Bioconjugation. Available at: [Link]
-
ResearchGate. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Available at: [Link]
-
MDPI. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Available at: [Link]
-
NIH. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Available at: [Link]
Sources
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 1482-15-1: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C7H12O | CID 95483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound, 94% | Fisher Scientific [fishersci.ca]
- 8. Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Strategic Protection of the Terminal Alkyne in 3,4-Dimethyl-1-pentyn-3-ol
Introduction: The Necessity of Terminal Alkyne Protection
In the landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of achieving chemo-selectivity.[1][2] Terminal alkynes, with their acidic proton, present a common challenge. This acidity can interfere with a wide range of reactions, including those involving strongly basic reagents like Grignard or organolithium reagents, which are fundamental for carbon-carbon bond formation.[3] Consequently, the temporary masking, or "protection," of this acidic proton is often a critical step to prevent unwanted side reactions.[1][4]
The substrate of interest, 3,4-Dimethyl-1-pentyn-3-ol, presents a dual functionality: a terminal alkyne and a sterically hindered tertiary alcohol. This molecular architecture demands a protecting group strategy that is not only robust under various reaction conditions but also selectively removable without affecting the tertiary alcohol. Trialkylsilyl groups are widely employed for the protection of terminal alkynes due to their ease of introduction, stability, and mild deprotection conditions.[1][5][6]
This application note provides a comprehensive, field-proven protocol for the selective protection of the terminal alkyne in this compound using Triethylsilyl (TES) chloride and its subsequent deprotection. The choice of the TES group strikes a balance between stability and ease of removal, offering advantages over the more labile Trimethylsilyl (TMS) group and the more sterically demanding and difficult-to-remove Triisopropylsilyl (TIPS) group.[2][5]
Strategic Selection of the Triethylsilyl (TES) Protecting Group
The selection of the appropriate protecting group is paramount for the success of a synthetic campaign. For this compound, the triethylsilyl (TES) group is an optimal choice for several reasons:
-
Ease of Introduction: The TES group can be readily introduced by treating the terminal alkyne with triethylsilyl chloride in the presence of a suitable base.
-
Stability: TES-protected alkynes exhibit good stability across a range of reaction conditions, including many common organic transformations.
-
Selective Removal: The Si-C bond of the silyl alkyne can be selectively cleaved under mild conditions that are orthogonal to many other functional groups, including the tertiary alcohol present in the target molecule.[5][6] Common deprotection reagents include fluoride ion sources like tetrabutylammonium fluoride (TBAF) or mild bases such as potassium carbonate in methanol.[5][6]
The workflow for the protection and deprotection of this compound is depicted in the following diagram:
Sources
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 4. scribd.com [scribd.com]
- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
Application Notes & Protocols for the Scale-Up Synthesis of 3,4-Dimethyl-1-pentyn-3-ol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3,4-Dimethyl-1-pentyn-3-ol, a valuable tertiary acetylenic alcohol used as a pharmaceutical intermediate and in the formulation of specialty materials.[1][2][3] The protocol detailed herein is designed for pilot plant production, focusing on the Favorskii reaction between 3-methyl-2-butanone and acetylene. We emphasize process safety, scalability, and analytical validation to ensure a robust and reproducible manufacturing process. This guide is intended for researchers, chemical engineers, and drug development professionals involved in process development and manufacturing.
Introduction and Strategic Rationale
This compound (CAS 1482-15-1) is a key building block in organic synthesis.[4][5] Its unique structure, featuring a terminal alkyne and a tertiary alcohol, makes it a versatile precursor for more complex molecules.[3] As demand for this intermediate grows, transitioning from laboratory-scale synthesis to a reliable pilot plant process is a critical step.
The primary challenge in scaling up this synthesis lies in selecting a reaction that is not only high-yielding but also safe and economically viable. While Grignard reactions represent a classic approach to forming tertiary alcohols, they often require the pre-formation of an organometallic reagent, which can add steps and complexity.[6][7] For the synthesis of acetylenic alcohols specifically, the Favorskii reaction , which utilizes the direct reaction of a carbonyl compound with an acetylide, presents a more streamlined and industrially favored pathway.[8][9][10]
This guide focuses on the Favorskii reaction, leveraging the in-situ generation of sodium acetylide from acetylene gas and sodium amide (NaNH₂). This choice is predicated on the high reactivity of sodium amide and the direct use of acetylene, a fundamental and cost-effective C2 feedstock.
The Favorskii Reaction: Mechanism and Process Causality
The synthesis proceeds via the nucleophilic addition of an acetylide anion to the carbonyl carbon of 3-methyl-2-butanone. The reaction can be dissected into three core stages, each with specific considerations for scale-up.
Stage 1: Acetylide Formation
A strong base is required to deprotonate the terminal alkyne (acetylene), which has a pKa of approximately 25. Sodium amide (NaNH₂) is an exceptionally effective base for this purpose, reacting readily with acetylene to form the highly nucleophilic sodium acetylide.[10]
HC≡CH + NaNH₂ → HC≡C⁻Na⁺ + NH₃
Causality: The choice of sodium amide is critical. While other bases like potassium hydroxide can be used, NaNH₂ provides a nearly irreversible deprotonation in a suitable inert solvent, driving the reaction forward and ensuring a high concentration of the active nucleophile.[8][10] This is paramount for achieving high conversion rates in a pilot plant setting.
Stage 2: Nucleophilic Addition
The generated sodium acetylide attacks the electrophilic carbonyl carbon of 3-methyl-2-butanone. This step forms a sodium alkoxide intermediate.
Causality: This reaction is highly exothermic. Temperature control is the most critical parameter at this stage. The reaction is typically conducted at low temperatures (-10°C to 10°C) to mitigate the risk of a thermal runaway, prevent side reactions such as aldol condensation, and ensure selectivity.[9] Proper agitation is also vital to ensure efficient mass and heat transfer within the reactor, especially given the heterogeneous nature of the sodium amide slurry.
Stage 3: Aqueous Workup (Quench)
The reaction is quenched by the controlled addition of an aqueous solution (e.g., water or a saturated ammonium chloride solution). This protonates the sodium alkoxide intermediate to yield the final product, this compound, and neutralizes any unreacted sodium amide.
R₂C(O⁻Na⁺)C≡CH + H₂O → R₂C(OH)C≡CH + NaOH
Causality: The quench must be performed carefully and under continued cooling. The reaction of residual sodium amide with water is extremely violent and produces ammonia gas.[11][12] A slow, controlled addition rate is mandatory to manage the exotherm and the evolution of gas.
Pilot Plant Process Flow
The following diagram outlines the logical workflow for the pilot plant production of this compound.
Caption: Pilot Plant Workflow for Synthesis.
Hazard Analysis and Safety Protocols
Scaling up this synthesis introduces significant safety challenges that must be rigorously managed. The primary hazards are associated with sodium amide and acetylene.
| Hazard ID | Hazard Description | Consequence | Mitigation Strategy |
| HZ-01 | Sodium Amide (NaNH₂) | Highly reactive with water, causing violent exotherm and release of toxic ammonia gas.[13] Can form shock-sensitive peroxides upon storage.[11][14] Corrosive to skin and eyes.[12][15] | - Handle exclusively under an inert nitrogen or argon atmosphere.[11] - Use a glove box for weighing and charging if possible. - Ensure all equipment is scrupulously dry. - Store in a cool, dry place away from air and moisture; date containers upon receipt and opening.[14] - Use a Class D fire extinguisher (for combustible metals); NEVER use water .[12] - Personnel must wear flame-resistant lab coats, safety goggles, a face shield, and compatible gloves.[13] |
| HZ-02 | Acetylene (C₂H₂) | Flammable gas, forms explosive mixtures with air. Can decompose explosively at elevated pressures or temperatures. Forms shock-sensitive heavy metal acetylides. | - Use in a well-ventilated area with explosion-proof equipment. - Ensure all lines and vessels are free of copper, silver, mercury, and their alloys. - Control subsurface feed rate and reactor pressure carefully. - Install flashback arrestors on acetylene lines. |
| HZ-03 | Reaction Exotherm | A rapid increase in temperature (thermal runaway) can lead to uncontrolled pressure buildup, boiling of solvents, and potential reactor failure. | - Employ a reactor with a high-efficiency cooling jacket and an emergency quench system. - Maintain strict control over the addition rate of the ketone. - Use continuous temperature monitoring with high-temperature alarms and automated shutdown protocols. |
| HZ-04 | Aqueous Quench | Uncontrolled addition of water to unreacted NaNH₂ can cause a violent reaction, splashing of corrosive materials, and rapid gas evolution. | - Perform the quench at low temperatures (0-10°C). - Add the aqueous solution slowly and sub-surface if possible to maximize heat dissipation. - Ensure adequate reactor headspace and venting to handle ammonia gas evolution. |
Detailed Pilot Plant Protocol
This protocol describes a representative 10 kg scale synthesis. All operations must be conducted in accordance with the site's specific Process Safety Management (PSM) program.
Equipment and Reagents
| Parameter | Specification |
| Reactor | 100 L glass-lined or stainless steel reactor, pressure rated to 5 bar, equipped with a variable speed agitator, cooling/heating jacket, temperature probe, pressure transducer, and nitrogen/acetylene inlet. |
| Reagents | 3-Methyl-2-butanone (≥99%, 10.0 kg, 116.1 mol) Sodium Amide (90%, 5.0 kg, 115.3 mol) Anhydrous Toluene (50 L) Acetylene Gas (high purity) Saturated Aqueous NH₄Cl (20 L) Deionized Water (20 L) |
Step-by-Step Procedure
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and leak-tested.
-
Purge the reactor and associated lines thoroughly with nitrogen to achieve an inert atmosphere (O₂ < 50 ppm).
-
-
Charging Reagents:
-
Charge anhydrous toluene (50 L) to the reactor.
-
Under a strong nitrogen counter-flow, carefully charge sodium amide (5.0 kg). CAUTION: NaNH₂ is highly reactive and corrosive.[12]
-
Begin agitation to form a slurry and cool the reactor jacket to 0°C.
-
-
Acetylide Formation:
-
Once the reactor contents reach 0-5°C, begin a subsurface feed of acetylene gas.
-
Maintain the reactor pressure at 1.1-1.2 bar. The uptake of acetylene will be observed as the reaction proceeds. This step is exothermic; maintain the temperature at <10°C.
-
Continue the acetylene feed until uptake ceases, indicating the complete conversion of NaNH₂ to sodium acetylide.
-
-
Nucleophilic Addition:
-
Begin the slow, dropwise addition of 3-methyl-2-butanone (10.0 kg) via a dosing pump over 3-4 hours.
-
CRITICAL: Maintain the internal temperature between 0°C and 10°C throughout the addition. Adjust the addition rate as needed to control the exotherm.
-
After the addition is complete, allow the reaction to stir at 10°C for an additional 2 hours to ensure complete conversion.
-
Take a sample for in-process control (IPC) analysis by GC to confirm the disappearance of the starting ketone.
-
-
Reaction Quench and Workup:
-
Stop the acetylene feed and purge the reactor headspace with nitrogen.
-
Ensure the internal temperature is below 10°C.
-
Slowly add saturated aqueous ammonium chloride (20 L) over 2-3 hours. CAUTION: This is highly exothermic and will evolve ammonia gas. Ensure the venting system is adequate.
-
Once the quench is complete, stop agitation and allow the layers to separate.
-
-
Product Isolation and Purification:
-
Drain the lower aqueous layer to a waste container.
-
Wash the remaining organic layer with deionized water (20 L).
-
Separate the layers again.
-
Set up the reactor for distillation. Remove the toluene under atmospheric pressure.
-
Once the bulk of the toluene is removed, apply vacuum.
-
Collect the product fraction, this compound, via vacuum distillation.
-
Analytical Characterization
The final product must be analyzed to confirm its identity and purity against established specifications.
| Analysis Technique | Expected Result | Purpose |
| Appearance | Colorless to light yellow liquid | Product Specification |
| Purity (by GC) | ≥ 96% | Quantify product and impurities |
| ¹H NMR (CDCl₃) | Consistent with the structure of this compound[16] | Structural Confirmation |
| ¹³C NMR (CDCl₃) | Consistent with the structure of this compound | Structural Confirmation |
| FTIR | Characteristic peaks at ~3300 cm⁻¹ (O-H stretch), ~3310 cm⁻¹ (C≡C-H stretch), ~2110 cm⁻¹ (C≡C stretch)[4] | Functional Group ID |
| Mass Spectrometry | Molecular ion peak consistent with C₇H₁₂O (m/z = 112.17)[4][17] | Molecular Weight Verification |
Chemical Reaction Visualization
The following diagram illustrates the core chemical transformation.
Caption: Favorskii Reaction Mechanism.
References
-
Vanderbilt University. (n.d.). Sodium Amide and Potassium Metal - Chemical Safety Protocol. Vanderbilt University Environmental Health and Safety. [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide. Western Carolina University Safety and Risk Management. [Link]
-
Princeton University. (n.d.). Sodium Amide Safety Information. Princeton University Environmental Health & Safety. [Link]
-
University of Georgia. (n.d.). Standard Operating Procedure: Sodium Amide. UGA Research - Office of Research Safety. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium amide. Cole-Parmer. [Link]
-
Wikipedia. (2023). Favorskii reaction. Wikipedia, The Free Encyclopedia. [Link]
-
chemeurope.com. (n.d.). Favorskii reaction. [Link]
-
Organic Syntheses. (n.d.). 1,1,3,3-TETRAMETHYLBUTYL ISONITRILE. Org. Syn. Coll. Vol. 6, 232. [Link]
-
Organic Chemistry Portal. (n.d.). Favorskii Reaction. [Link]
-
SynArchive. (n.d.). Favorskii Rearrangement. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Fisher Scientific. (n.d.). This compound, 94%. [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-1-penten-3-ol. National Center for Biotechnology Information. [Link]
-
Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. [Link]
-
Wikipedia. (2023). List of purification methods in chemistry. Wikipedia, The Free Encyclopedia. [Link]
-
NIST. (n.d.). 1-Pentyn-3-ol, 3,4-dimethyl-. NIST Chemistry WebBook. [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
- Google Patents. (1974).
-
Progressive Academic Publishing. (n.d.). SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS AND THEIR VINYL ETHERS BY VARIOUS METHODS. [Link]
-
ResearchGate. (2022). How to remove the excess of alcohol?. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (2015). Synthesis of acetylenic alcohols with calcium carbide as the acetylene source. Green Chemistry. [Link]
-
ResearchGate. (1966). The esterification of tertiary alcohols with boric acid. [Link]
-
TheChemistryShack. (2015). How to Purify 70% Ethyl Rubbing Alcohol. YouTube. [Link]
-
ChemistryViews. (2023). Using Acetylene to Make Vinyl-Substituted Alcohols. [Link]
-
ResearchGate. (2021). Research of the synthesis of new acetylene aminoalcohols. [Link]
Sources
- 1. This compound, 94% | Fisher Scientific [fishersci.ca]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H12O | CID 95483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1482-15-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 9. Favorskii_reaction [chemeurope.com]
- 10. jk-sci.com [jk-sci.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. wcu.edu [wcu.edu]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. research.uga.edu [research.uga.edu]
- 16. This compound(1482-15-1) 1H NMR [m.chemicalbook.com]
- 17. 1-Pentyn-3-ol, 3,4-dimethyl- [webbook.nist.gov]
Application Notes and Protocols for the Selective Catalytic Hydrogenation of 3,4-Dimethyl-1-pentyn-3-ol to 3,4-Dimethyl-1-penten-3-ol
Abstract
This document provides a comprehensive guide for the selective catalytic hydrogenation of the tertiary propargyl alcohol, 3,4-dimethyl-1-pentyn-3-ol, to its corresponding alkene, 3,4-dimethyl-1-penten-3-ol. This transformation is a critical process in synthetic organic chemistry, enabling the conversion of a terminal alkyne to a vinyl group, a versatile functional handle for further chemical modifications in drug discovery and fine chemical synthesis. We present a detailed protocol for a partial hydrogenation using Lindlar's catalyst, a poisoned palladium catalyst, to achieve high selectivity for the desired alkene product, minimizing over-reduction to the corresponding alkane. This application note is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for this specific transformation.
Introduction and Scientific Rationale
The selective reduction of alkynes to alkenes is a cornerstone of modern organic synthesis. While complete hydrogenation to the corresponding alkane is readily achievable with standard catalysts like palladium on carbon (Pd/C), the partial hydrogenation to an alkene requires a more nuanced approach.[1] For terminal alkynes such as this compound, the desired product is the terminal alkene, 3,4-dimethyl-1-penten-3-ol. This selective transformation is of significant interest as it introduces a reactive vinyl group that can participate in a wide array of subsequent reactions, including polymerization, hydroboration-oxidation, and various cross-coupling reactions.
The key to achieving this selectivity lies in the use of a "poisoned" catalyst, the most common of which is Lindlar's catalyst.[2] This heterogeneous catalyst consists of palladium supported on calcium carbonate (CaCO₃) and deactivated with lead acetate and quinoline.[3][4] The lead and quinoline act as catalyst poisons, reducing the catalyst's activity to a level where it can efficiently hydrogenate the alkyne to an alkene but is significantly less effective at hydrogenating the resulting alkene to an alkane.[2] This differential reactivity is the basis for the high selectivity of the reaction.
The mechanism of Lindlar hydrogenation involves the syn-addition of two hydrogen atoms to the alkyne triple bond, which are adsorbed onto the surface of the palladium catalyst.[3] This stereospecificity is a hallmark of this reaction. For a terminal alkyne like this compound, the stereochemistry at the double bond is not a factor.
Reaction Pathway and Experimental Workflow
The catalytic hydrogenation of this compound can proceed via two main pathways, depending on the choice of catalyst and reaction conditions. The desired selective hydrogenation yields the alkene, while complete hydrogenation results in the corresponding alkane.
Caption: Reaction pathways for the hydrogenation of this compound.
The experimental workflow for the selective hydrogenation is designed to ensure safety, efficiency, and reproducibility.
Caption: General experimental workflow for the selective catalytic hydrogenation.
Detailed Experimental Protocol: Selective Hydrogenation
This protocol is optimized for the selective hydrogenation of this compound to 3,4-dimethyl-1-penten-3-ol on a laboratory scale.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere.[5] |
| Lindlar's Catalyst (5% Pd on CaCO₃, poisoned) | Commercially Available | Handle with care in a fume hood. | |
| Ethyl Acetate (EtOAc) | Anhydrous | Commercially Available | Other solvents like hexane or methanol can also be used.[6] |
| Hydrogen (H₂) Gas | High Purity | Use with appropriate safety precautions. | |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | For creating an inert atmosphere. | |
| Celite® 545 | Commercially Available | For filtration. |
3.2. Equipment
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon assembly
-
Septa and needles
-
Schlenk line or similar inert gas setup
-
Filtration apparatus (Büchner or Hirsch funnel)
-
Rotary evaporator
3.3. Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 44.6 mmol).
-
Dissolve the alkyne in anhydrous ethyl acetate (50 mL).[6]
-
In a fume hood, carefully add Lindlar's catalyst (e.g., 250 mg, ~5 wt%).
-
Seal the flask with septa.
-
-
Inerting the System:
-
Connect the flask to a Schlenk line. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Hydrogenation:
-
Replace the inert gas inlet with a hydrogen-filled balloon attached to a needle.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically taking aliquots. The starting material and product should have different retention factors. The literature suggests that alkynes adsorb more strongly to the catalyst surface than alkenes, which helps prevent over-reduction as long as the alkyne is present.[7]
-
-
Reaction Work-up:
-
Once the reaction is complete (typically indicated by the disappearance of the starting material on TLC or GC), carefully remove the hydrogen balloon and purge the flask with nitrogen or argon.
-
Prepare a small pad of Celite® in a Büchner or Hirsch funnel and wet it with ethyl acetate.
-
Filter the reaction mixture through the Celite® pad to remove the catalyst. Wash the filter cake with a small amount of ethyl acetate to ensure complete recovery of the product.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the product can be further purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
-
Analytical Characterization
Accurate characterization of the starting material and the product is crucial for confirming the success of the reaction.
Table 1: Spectroscopic Data for this compound [8][9][10]
| Technique | Key Data |
| ¹H NMR (CDCl₃) | δ (ppm): 2.45 (s, 1H, ≡C-H), 2.0-2.2 (m, 1H, CH), 1.7 (s, 1H, OH), 1.2 (s, 3H, CH₃), 1.0 (d, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 88.0 (≡C-H), 72.5 (C-OH), 71.5 (C≡), 37.5 (CH), 25.0 (CH₃), 17.5 (CH₃), 17.0 (CH₃) |
| IR (neat) | ν (cm⁻¹): 3300 (broad, O-H), 3300 (sharp, ≡C-H), 2100 (C≡C) |
| MS (EI) | m/z: 112 (M⁺), 97, 83, 69, 55, 43 |
Table 2: Spectroscopic Data for 3,4-Dimethyl-1-penten-3-ol [11]
| Technique | Key Data |
| ¹H NMR (CDCl₃) | δ (ppm): 5.9-6.0 (dd, 1H, =CH), 5.2 (d, 1H, =CH₂), 5.0 (d, 1H, =CH₂), 1.8-2.0 (m, 1H, CH), 1.6 (s, 1H, OH), 1.1 (s, 3H, CH₃), 0.9 (d, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 145.0 (=CH), 112.0 (=CH₂), 76.0 (C-OH), 38.0 (CH), 25.0 (CH₃), 17.0 (CH₃), 16.5 (CH₃) |
| IR (neat) | ν (cm⁻¹): 3400 (broad, O-H), 3080 (=C-H), 1640 (C=C), 910 (=CH₂) |
| MS (EI) | m/z: 114 (M⁺), 99, 81, 71, 57, 43 |
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from sources of ignition.[12][13]
-
Catalyst Handling: Palladium on carbon and Lindlar's catalyst can be pyrophoric, especially after use. Do not allow the catalyst to dry in the air. Quench the catalyst carefully by wetting it with water or solvent before disposal.[6]
-
Solvents: Use flammable solvents like ethyl acetate and hexane with appropriate precautions in a fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Pressure: While this protocol uses a hydrogen balloon (atmospheric pressure), be aware of the risks associated with pressurized hydrogenation systems if those are used.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst, insufficient hydrogen, poor stirring | Use fresh catalyst, ensure a good seal on the hydrogen balloon, increase stirring speed. |
| Over-reduction to Alkane | Catalyst is too active, reaction time is too long | Use a more poisoned Lindlar's catalyst, carefully monitor the reaction and stop it as soon as the starting material is consumed. |
| Low Yield | Mechanical losses during work-up, product volatility | Ensure efficient transfer of the reaction mixture, use a cold trap during solvent evaporation. |
Conclusion
The selective catalytic hydrogenation of this compound to 3,4-dimethyl-1-penten-3-ol is a reliable and high-yielding transformation when performed with care using Lindlar's catalyst. The protocol described herein provides a robust starting point for researchers in various fields of chemical synthesis. By understanding the underlying principles of the reaction and adhering to the detailed experimental procedure and safety precautions, scientists can confidently and safely prepare this valuable synthetic intermediate.
References
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-1-penten-3-ol. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. [Link]
-
NIST. (n.d.). 1-Pentyn-3-ol, 3,4-dimethyl-. [Link]
-
MDPI. (n.d.). Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. [Link]
-
ResearchGate. (n.d.). Scheme 1. Selective hydrogenation of 3-methyl-1-pentyn-3-ol over a Pd.... [Link]
-
ResearchGate. (n.d.). Alkyne Selective Hydrogenation with Mono- and Bimetallic- Anchored Catalysts. [Link]
-
OpenOChem Learn. (n.d.). Reduction of Alkynes. [Link]
-
Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar’s Catalyst. [Link]
-
Chemistry LibreTexts. (2019). 11.3.4 Catalytic Hydrogenation of Alkynes. [Link]
-
Roy, K.-M. (n.d.). Hydrogenation of alkynes to give alkenes is a well-established synthetic method in or. [Link]
Sources
- 1. 3-PENTYN-1-OL(10229-10-4) IR Spectrum [m.chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound, 94% | Fisher Scientific [fishersci.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C7H12O | CID 95483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(1482-15-1) 1H NMR spectrum [chemicalbook.com]
- 10. This compound(1482-15-1) 13C NMR [m.chemicalbook.com]
- 11. 3,4-Dimethyl-1-penten-3-ol | C7H14O | CID 3084767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.ca [fishersci.ca]
Anwendungsleitfaden und Protokolle zur Derivatisierung der Hydroxylgruppe von 3,4-Dimethyl-1-pentin-3-ol
An Senior Application Scientist: Dr. Eva Reinhardt
Datum: 2024-10-26
Abstrakt: Dieser technische Leitfaden bietet eine detaillierte Übersicht und praxisnahe Protokolle zur chemischen Modifikation der Hydroxylgruppe von 3,4-Dimethyl-1-pentin-3-ol, einem tertiären Acetylenalkohol. Aufgrund der sterischen Hinderung am tertiären Kohlenstoffatom erfordert die Derivatisierung dieser funktionellen Gruppe sorgfältig ausgewählte Synthesestrategien. In diesem Dokument werden drei zentrale Derivatisierungsrouten – Silylierung, Veresterung und Veretherung – beleuchtet. Für jede Methode werden die zugrunde liegenden chemischen Prinzipien, detaillierte Schritt-für-Schritt-Protokolle und Methoden zur analytischen Charakterisierung der resultierenden Produkte beschrieben. Dieser Leitfaden richtet sich an Forscher in der organischen Synthese, der medizinischen Chemie und der Materialwissenschaft, die an der Funktionalisierung von Alkinolen für weiterführende Anwendungen interessiert sind.
Einleitung: Die Bedeutung der Derivatisierung von 3,4-Dimethyl-1-pentin-3-ol
3,4-Dimethyl-1-pentin-3-ol ist ein wertvolles synthetisches Zwischenprodukt, das eine terminale Alkingruppe und eine tertiäre Hydroxylgruppe vereint. Diese bifunktionale Natur ermöglicht eine Vielzahl von chemischen Transformationen. Die Derivatisierung der Hydroxylgruppe ist oft ein entscheidender Schritt, um:
-
Die Reaktivität zu modulieren: Die Umwandlung der Hydroxylgruppe in eine andere funktionelle Gruppe kann deren Nukleophilie oder Basizität verändern und so die Selektivität in nachfolgenden Reaktionsschritten steuern.
-
Als Schutzgruppe zu fungieren: Bei Reaktionen, die die Alkingruppe modifizieren sollen, muss die saure Hydroxylgruppe häufig geschützt werden, um unerwünschte Nebenreaktionen zu vermeiden, insbesondere bei der Verwendung von starken Basen oder metallorganischen Reagenzien.[1][2]
-
Physikochemische Eigenschaften anzupassen: Die Derivatisierung kann die Löslichkeit, Flüchtigkeit und das chromatographische Verhalten des Moleküls beeinflussen, was für die Aufreinigung und Analyse von Vorteil ist.
-
Biologische Aktivität zu verleihen: In der Wirkstoffentwicklung kann die Modifikation der Hydroxylgruppe zu einer verbesserten pharmakokinetischen oder pharmakodynamischen Aktivität führen.
Die erhebliche sterische Hinderung um das tertiäre Alkoholzentrum herum stellt eine synthetische Herausforderung dar und schließt viele Standardreaktionen aus, die bei primären oder sekundären Alkoholen effizient verlaufen.[3] Daher liegt der Fokus dieses Leitfadens auf Methoden, die sich für sterisch anspruchsvolle Substrate bewährt haben.
Strategien zur Derivatisierung: Ein Überblick
Die Auswahl der geeigneten Derivatisierungsmethode hängt vom Ziel der Synthese ab. Die drei primären hier diskutierten Strategien sind:
-
Silylierung: Die Bildung von Silylethern ist eine der häufigsten Methoden zum Schutz von Alkoholen. Silylether sind in der Regel unter vielen Reaktionsbedingungen stabil und können selektiv wieder gespalten werden.[1]
-
Veresterung: Die Umwandlung in Ester führt zu stabilen Derivaten und kann die elektronischen Eigenschaften des Moleküls signifikant verändern.
-
Veretherung: Die Bildung von Ethern bietet eine robuste Schutzgruppe, deren Spaltung jedoch oft harsche Bedingungen erfordert.
Teil A: Silylierung – Bildung von Silylethern
Die Silylierung ist aufgrund der milden Reaktionsbedingungen und der einfachen Entfernung der Schutzgruppe eine bevorzugte Methode. Für sterisch gehinderte tertiäre Alkohole wie 3,4-Dimethyl-1-pentin-3-ol ist die Wahl des Silylierungsreagenzes und des Katalysators entscheidend.
Kausale Begründung der Methodenauswahl: Standard-Silylierungsreagenzien wie Trimethylsilylchlorid (TMSCl) reagieren oft nur langsam mit tertiären Alkoholen. Stärkere Silylierungsmittel wie tert-Butyldimethylsilylchlorid (TBDMSCl) in Kombination mit einer Base wie Imidazol oder Triethylamin sind effektiver. Die erhöhte sterische Abschirmung der TBDMS-Gruppe macht den resultierenden Silylether stabiler gegenüber sauren Bedingungen als einen TMS-Ether.[3] Die Reaktion wird durch eine Base katalysiert, die den Alkohol deprotoniert oder das entstehende HCl abfängt.
Protokoll A1: Synthese von tert-Butyldimethyl(3,4-dimethyl-1-pentin-3-yloxy)silan
Materialien:
-
3,4-Dimethyl-1-pentin-3-ol
-
tert-Butyldimethylsilylchlorid (TBDMSCl)
-
Imidazol
-
Wasserfreies Dichlormethan (DCM) oder Dimethylformamid (DMF)
-
Gesättigte wässrige Natriumhydrogencarbonat-Lösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben, Magnetrührer, Argon-Atmosphäre
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem trockenen, mit Argon gespülten 25-mL-Rundkolben werden 1,0 g 3,4-Dimethyl-1-pentin-3-ol (ca. 8,9 mmol) in 10 mL wasserfreiem DCM gelöst.
-
Reagenzienzugabe: Zu der gerührten Lösung werden 1,35 g Imidazol (ca. 19,8 mmol, 2,2 Äquivalente) und anschließend 1,48 g TBDMSCl (ca. 9,8 mmol, 1,1 Äquivalente) bei Raumtemperatur zugegeben.
-
Reaktion: Die Reaktionsmischung wird bei Raumtemperatur für 12-24 Stunden gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden (z.B. mit Hexan/Ethylacetat als Laufmittel).
-
Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion durch Zugabe von 10 mL Wasser beendet. Die organische Phase wird abgetrennt und nacheinander mit 10 mL Wasser und 10 mL gesättigter NaHCO₃-Lösung gewaschen.
-
Trocknung und Aufreinigung: Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um den reinen Silylether zu erhalten.
| Eigenschaft | Wert |
| Ausbeute (erwartet) | > 85 % |
| Aussehen | Farbloses Öl |
| Lagerung | Bei 2-8 °C unter Inertgas |
Teil B: Veresterung – Synthese von Estern
Die direkte Veresterung von tertiären Alkoholen unter sauren Bedingungen (Fischer-Veresterung) ist aufgrund der leichten Eliminierung zu Alkenen oft nicht erfolgreich.[4] Daher sind mildere Methoden erforderlich.
Kausale Begründung der Methodenauswahl:
-
Steglich-Veresterung: Diese Methode verwendet ein Kopplungsreagenz wie N,N'-Dicyclohexylcarbodiimid (DCC) oder N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimid (EDC) in Gegenwart eines nukleophilen Katalysators wie 4-Dimethylaminopyridin (DMAP).[5][6] Die Reaktion verläuft unter milden, neutralen Bedingungen und ist besonders für sterisch gehinderte und säurelabile Substrate geeignet.[5][6]
-
Reaktion mit Acylchloriden/Anhydriden: In Gegenwart einer nicht-nukleophilen Base wie Pyridin oder Triethylamin reagieren Acylchloride oder Anhydride mit dem Alkohol zu Estern.[7][8] Die Base neutralisiert die entstehende Salzsäure oder Carbonsäure und treibt die Reaktion an.
Protokoll B1: Steglich-Veresterung zur Synthese von Essigsäure-(1,2-dimethyl-1-ethinyl-propyl)ester
Materialien:
-
3,4-Dimethyl-1-pentin-3-ol
-
Essigsäure
-
N,N'-Dicyclohexylcarbodiimid (DCC)
-
4-Dimethylaminopyridin (DMAP)
-
Wasserfreies Dichlormethan (DCM)
-
0.5 M Salzsäure (HCl)
-
Gesättigte wässrige Natriumhydrogencarbonat-Lösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 1,0 g 3,4-Dimethyl-1-pentin-3-ol (ca. 8,9 mmol), 0,64 g Essigsäure (ca. 10,7 mmol, 1,2 Äquivalente) und 0,11 g DMAP (ca. 0,9 mmol, 0,1 Äquivalente) in 20 mL wasserfreiem DCM gelöst.
-
Kühlung: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
Reagenzzugabe: Eine Lösung von 2,2 g DCC (ca. 10,7 mmol, 1,2 Äquivalente) in 5 mL DCM wird langsam zur gekühlten Reaktionsmischung getropft.
-
Reaktion: Nach der Zugabe wird das Eisbad entfernt und die Mischung wird für 4-6 Stunden bei Raumtemperatur gerührt. Während der Reaktion fällt N,N'-Dicyclohexylharnstoff (DCU) als weißer Feststoff aus.
-
Aufarbeitung: Der ausgefallene DCU wird durch Filtration abgetrennt. Das Filtrat wird nacheinander mit 15 mL 0.5 M HCl, 15 mL Wasser und 15 mL gesättigter NaHCO₃-Lösung gewaschen.
-
Trocknung und Aufreinigung: Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Der resultierende Ester kann durch Destillation oder Säulenchromatographie weiter gereinigt werden.
| Reagenz | Molare Äquivalente | Funktion |
| 3,4-Dimethyl-1-pentin-3-ol | 1.0 | Substrat |
| Carbonsäure | 1.2 - 1.5 | Acyl-Donor |
| DCC / EDC | 1.2 - 1.5 | Kopplungsreagenz |
| DMAP | 0.1 - 0.2 | Katalysator |
Teil C: Veretherung – Die Herausforderung der Williamson-Ethersynthese
Die Williamson-Ethersynthese, eine Sₙ2-Reaktion zwischen einem Alkoxid und einem Alkylhalogenid, ist für die Herstellung von Ethern aus tertiären Alkoholen notorisch ineffizient.[9][10]
Kausale Begründung der Methodenauswahl: Die Bildung des Alkoxids aus 3,4-Dimethyl-1-pentin-3-ol mit einer starken Base (z.B. Natriumhydrid) ist unproblematisch. Das resultierende tertiäre Alkoxid ist jedoch eine sehr starke Base und sterisch anspruchsvoll.[9] Bei der Reaktion mit primären oder sekundären Alkylhalogeniden konkurriert die E2-Eliminierung stark mit der gewünschten Sₙ2-Substitution, was zur Bildung von Alkenen als Hauptprodukt führt.[10] Daher sind die Ausbeuten an tertiären Ethern über diesen Weg oft gering. Alternative Methoden, wie die säurekatalysierte Addition von Alkoholen an Alkene, sind für dieses Substrat nicht anwendbar.[11] Trotz der Limitierungen wird ein allgemeines Protokoll skizziert.
Protokoll C1: Versuch zur Synthese von 3-Methoxy-3,4-dimethyl-1-pentin
Materialien:
-
3,4-Dimethyl-1-pentin-3-ol
-
Natriumhydrid (NaH, 60 % Dispersion in Mineralöl)
-
Wasserfreies Tetrahydrofuran (THF)
-
Methyliodid (CH₃I)
-
Gesättigte wässrige Ammoniumchlorid-Lösung (NH₄Cl)
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem trockenen, mit Argon gespülten Kolben wird die NaH-Dispersion (ca. 1,2 Äquivalente) mit wasserfreiem Hexan gewaschen, um das Mineralöl zu entfernen. Anschließend wird wasserfreies THF zugegeben.
-
Alkoxidbildung: Eine Lösung von 3,4-Dimethyl-1-pentin-3-ol (1,0 Äquivalent) in THF wird langsam bei 0 °C zur NaH-Suspension getropft. Die Mischung wird gerührt, bis die Wasserstoffentwicklung aufhört (ca. 1 Stunde).
-
Alkylierung: Methyliodid (1,1 Äquivalente) wird langsam bei 0 °C zugegeben. Die Reaktion wird anschließend für mehrere Stunden bei Raumtemperatur oder unter leichtem Erwärmen gerührt.
-
Aufarbeitung: Die Reaktion wird vorsichtig durch langsame Zugabe von gesättigter NH₄Cl-Lösung bei 0 °C beendet. Die Phasen werden getrennt und die wässrige Phase wird mit Diethylether extrahiert.
-
Reinigung: Die vereinten organischen Phasen werden mit Wasser gewaschen, über MgSO₄ getrocknet und das Lösungsmittel wird vorsichtig entfernt. Das Produktgemisch (das wahrscheinlich eine geringe Menge Ether und Eliminierungsprodukte enthält) wird mittels Gaschromatographie-Massenspektrometrie (GC-MS) analysiert.
Anmerkung: Aufgrund der erwarteten geringen Ausbeute ist dieses Protokoll eher für explorative Zwecke geeignet.
Teil D: Analytische Charakterisierung der Derivate
Die erfolgreiche Derivatisierung muss durch spektroskopische Methoden bestätigt werden.
1. Kernspinresonanzspektroskopie (NMR):
-
¹H-NMR: Das Verschwinden des breiten Singuletts der Hydroxylgruppe ist der deutlichste Hinweis auf eine erfolgreiche Reaktion. Neue Signale, die charakteristisch für die eingeführte Gruppe sind, erscheinen (z.B. ein Singulett bei ~0,1 ppm für die Si(CH₃)₃-Gruppe im TMS-Ether oder ein Singulett bei ~2,0 ppm für die Acetyl-CH₃-Gruppe im Acetat-Ester).
-
¹³C-NMR: Das quartäre Kohlenstoffatom, das die ursprüngliche OH-Gruppe trug, zeigt eine deutliche Verschiebung seines chemischen Signals.
2. Infrarotspektroskopie (IR):
-
Das breite O-H-Streckschwingungsband des Alkohols (ca. 3400 cm⁻¹) sollte im Produktspektrum nicht mehr vorhanden sein.
-
Neue charakteristische Banden treten auf:
-
Ester: Eine starke C=O-Streckschwingung bei ca. 1735 cm⁻¹.
-
Silylether: Starke Si-O-Streckschwingungen im Bereich von 1050-1100 cm⁻¹.
-
Ether: Eine C-O-Streckschwingung bei ca. 1100 cm⁻¹.
-
-
Die C≡C-H-Streckschwingung (ca. 3300 cm⁻¹) und die C≡C-Streckschwingung (ca. 2100 cm⁻¹) bleiben in allen Derivaten erhalten.
3. Massenspektrometrie (MS):
-
Das Molekülion des Derivats sollte dem erwarteten Molekulargewicht entsprechen.
-
Charakteristische Fragmentierungsmuster können die Struktur bestätigen. Bei Silylethern ist beispielsweise oft ein [M-C(CH₃)₃]⁺-Peak zu beobachten.
Fazit und Ausblick
Die Derivatisierung der sterisch gehinderten tertiären Hydroxylgruppe von 3,4-Dimethyl-1-pentin-3-ol erfordert sorgfältig ausgewählte, milde Reaktionsbedingungen. Die Silylierung und die Steglich-Veresterung stellen robuste und hocheffiziente Methoden dar, um diese funktionelle Gruppe in Silylether bzw. Ester umzuwandeln. Diese Derivate dienen als wichtige Zwischenprodukte für komplexere Synthesen, indem sie die Hydroxylgruppe schützen oder die Moleküleigenschaften gezielt modifizieren. Die klassische Williamson-Ethersynthese ist aufgrund von Konkurrenzreaktionen weniger geeignet. Die in diesem Leitfaden beschriebenen Protokolle und analytischen Daten bieten eine solide Grundlage für Forscher, um diese wertvollen Bausteine erfolgreich in ihren Syntheseprojekten einzusetzen.
Referenzen
-
Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition/elimination. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Save My Exams. (2025, March 31). Acyl chlorides and alcohols. A Level Chemistry. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
-
Chemistry LibreTexts. (2021, June 10). 16: Silylethers. [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Britannica. (2026, January 2). Alcohol - Reactions, Chemistry, Uses. [Link]
-
Master Organic Chemistry. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-1-pentyn-3-ol. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. byjus.com [byjus.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Asymmetric Synthesis of Chiral Tertiary Propargyl Alcohols
Abstract
Chiral tertiary propargyl alcohols, compounds featuring a hydroxyl-bearing quaternary stereocenter adjacent to an alkyne, are pivotal structural motifs in medicinal chemistry, natural product synthesis, and materials science.[1][2] Their synthesis, however, presents a significant stereochemical challenge. This application note provides a comprehensive guide for researchers on the catalytic asymmetric addition of terminal alkynes to ketones, a direct and atom-economical method for accessing these valuable molecules. We will delve into the mechanistic underpinnings of leading catalytic systems, present detailed, field-tested protocols, and offer practical insights to ensure reproducibility and high stereoselectivity.
Introduction: The Significance of a Challenging Motif
The construction of chiral quaternary stereocenters is a formidable task in synthetic organic chemistry. When this center also bears a hydroxyl group and a synthetically versatile alkyne, as in tertiary propargyl alcohols, the resulting molecule becomes an exceptionally powerful building block.[1] The alkyne moiety can be readily transformed into a wide array of functional groups, while the chiral tertiary alcohol structure is a recurring feature in numerous biologically active compounds, including the anti-HIV drug Efavirenz.[3]
Traditional methods often involve multi-step sequences or the use of stoichiometric chiral reagents. The advent of catalytic asymmetric synthesis has revolutionized this field, offering more efficient, economical, and sustainable routes. This guide focuses on the direct enantioselective alkynylation of prochiral ketones, highlighting the most robust and widely adopted catalytic systems.
Core Methodologies: Catalytic Systems for Asymmetric Alkynylation
The fundamental transformation involves the deprotonation of a terminal alkyne to form a nucleophilic metal acetylide, which then adds to a ketone in a highly controlled, enantioselective manner. The success of this reaction hinges on the design of the chiral catalyst, which must orchestrate the precise three-dimensional arrangement of both the ketone and the incoming nucleophile. While numerous systems exist, zinc- and copper-based catalysts have emerged as particularly effective and practical.
Zinc-Based Catalysis: The Power of Chiral Amino Alcohols
Zinc-catalyzed systems are among the most well-established and reliable methods for the asymmetric alkynylation of both aldehydes and ketones.[4][5] The reaction typically employs a dialkylzinc reagent (e.g., Et₂Zn) or a zinc salt like zinc triflate (Zn(OTf)₂), in combination with a chiral ligand, most commonly an amino alcohol.[5][6]
Mechanism of Action: The generally accepted mechanism involves several key steps orchestrated by a chiral zinc complex.[7][8]
-
In Situ Catalyst Formation: The chiral amino alcohol ligand reacts with the zinc source (e.g., Et₂Zn) to form a chiral zinc alkoxide complex.
-
Acetylide Generation: This complex then reacts with the terminal alkyne, undergoing a protonolysis reaction to release ethane and form a dimeric or aggregated chiral zinc acetylide species. This is the active nucleophile.
-
Lewis Acid Activation & Addition: A second equivalent of the zinc catalyst can act as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. This activation lowers the LUMO of the ketone, making it more electrophilic.
-
Stereocontrolled C-C Bond Formation: The chiral zinc acetylide, held within a rigid, sterically defined environment by the ligand, adds to one of the enantiotopic faces of the activated ketone. This step is typically the enantio-determining step.
-
Product Release: An alcohol exchange with the resulting zinc alkoxide product liberates the chiral tertiary propargyl alcohol and regenerates the active catalyst.
dot digraph "Zinc_Catalyzed_Alkynylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Simplified Catalytic Cycle for Zn-Catalyzed Alkynylation", labelloc=b, labeljust=c, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Nodes CAT [label="Chiral Zn-Ligand\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; ACT [label="Active Chiral\nZn-Acetylide", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; KET [label="Ketone\n(R₂C=O)", shape=invhouse, fillcolor="#FFFFFF"]; ALK [label="Terminal Alkyne\n(R-C≡C-H)", shape=invhouse, fillcolor="#FFFFFF"]; TS [label="[Transition State]\nKetone-Zn-Acetylide", shape=Mdiamond, fillcolor="#FCE8E6", fontcolor="#202124"]; PROD_ZN [label="Zn-Alkoxide\nProduct Complex", fillcolor="#FEF7E0", fontcolor="#202124"]; PROD [label="Chiral Tertiary\nPropargyl Alcohol", shape=house, fillcolor="#E6F4EA", fontcolor="#202124"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0];
// Edges ALK -> inv1 [arrowhead=none]; inv1 -> ACT [label="+ R-C≡C-H\n- Alkane"]; CAT -> inv1 [arrowhead=none];
ACT -> inv2 [arrowhead=none]; KET -> inv2 [arrowhead=none]; inv2 -> TS [label="Coordination &\nActivation"];
TS -> PROD_ZN [label="C-C Bond\nFormation"]; PROD_ZN -> PROD [label="Protonolysis/\nWorkup"]; PROD_ZN -> inv3 [arrowhead=none]; inv3 -> CAT [label="Catalyst\nRegeneration"]; } enddot
Copper-Catalyzed Systems: Versatility and Mild Conditions
Copper(I) catalysts, often paired with chiral diphosphine ligands like (S,S)-Ph-BPE or wide-bite-angle ligands, offer a complementary and powerful approach.[9][10] These systems are known for their high functional group tolerance and ability to operate under mild conditions.[10]
Mechanism of Action: The copper-catalyzed pathway shares some similarities with the zinc system but has distinct features.
-
Catalyst Activation: A copper(I) salt (e.g., Cu(Ot-Bu) or CuI) complexes with a chiral phosphine ligand to form the active chiral catalyst.
-
Acetylide Formation: In the presence of a base, the terminal alkyne is deprotonated and coordinates to the copper center, forming a chiral copper(I) acetylide.
-
Nucleophilic Addition: This copper acetylide then adds to the ketone. Unlike some zinc systems, Lewis acid activation of the ketone by a second metal center is less common; the nucleophilicity of the copper acetylide is often sufficient. The chiral ligand environment dictates the facial selectivity of the addition.[10]
This methodology has proven effective for the enantioselective addition of various alkynes, including skipped enynes, to a range of ketones.[9]
Data Presentation: Catalyst Performance
The choice of catalyst and ligand is critical and substrate-dependent. The following table summarizes representative results from the literature to guide initial catalyst selection.
| Catalyst System | Ketone Substrate | Alkyne Substrate | Yield (%) | ee (%) | Reference |
| Zn(OTf)₂ / (+)-N-Methylephedrine | Acetophenone | Phenylacetylene | 95 | 99 | Carreira, E. M. et al. JACS (2001)[6] |
| Et₂Zn / (S,S)-ProPhenol | Cyclohexanone | 1-Octyne | 92 | 94 | Trost, B. M. et al. PMC (2013)[8] |
| Cu(Ot-Bu) / (S,S)-Ph-BPE | 2-Heptanone | 1-Heptyne | 85 | 91 | Kanai, M. et al. JACS (2017)[9] |
| Ir(III) Complex / Chiral Bis(imidazoline) | Trifluoropyruvate | Phenylacetylene | 98 | 96 | Gong, J.-F. et al. GSC (2024)[3] |
Note: Yields and enantiomeric excess (ee) are highly dependent on specific reaction conditions, substrate purity, and scale.
Detailed Experimental Protocols
Reproducibility is paramount in asymmetric catalysis. The following protocol is a representative example based on the well-established Carreira method for zinc-catalyzed alkynylation of ketones, adapted for tertiary alcohol synthesis.
Protocol 1: Zinc-Triflate/N-Methylephedrine Catalyzed Asymmetric Alkynylation of Acetophenone
Materials:
-
Zinc triflate (Zn(OTf)₂), anhydrous (CAS: 54010-75-2)
-
(+)-N-Methylephedrine (CAS: 552-79-4)
-
Triethylamine (Et₃N), distilled (CAS: 121-44-8)
-
Acetophenone, distilled (CAS: 98-86-2)
-
Phenylacetylene, distilled (CAS: 536-74-3)
-
Toluene, anhydrous (CAS: 108-88-3)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Zinc triflate is hygroscopic; store and handle under an inert atmosphere.
-
Triethylamine is corrosive and flammable.
-
Anhydrous solvents are required. The reaction is sensitive to moisture.
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add (+)-N-Methylephedrine (54 mg, 0.3 mmol, 0.3 eq).
-
Add anhydrous toluene (2.0 mL).
-
Add Zn(OTf)₂ (109 mg, 0.3 mmol, 0.3 eq) and stir the resulting suspension at room temperature for 1-2 hours.
-
-
Reaction Assembly:
-
To the catalyst suspension, add triethylamine (0.21 mL, 1.5 mmol, 1.5 eq).
-
Add acetophenone (0.12 mL, 1.0 mmol, 1.0 eq).
-
Finally, add phenylacetylene (0.17 mL, 1.5 mmol, 1.5 eq) dropwise over 5 minutes.
-
Seal the flask and stir the reaction mixture vigorously at 60 °C.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl (5 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tertiary propargyl alcohol.
-
Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
-
Troubleshooting and Field-Proven Insights
-
Low Enantioselectivity:
-
Cause: Presence of water. The catalyst and reaction are highly moisture-sensitive.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use freshly distilled, anhydrous solvents and reagents. Run the reaction under a strict inert atmosphere (Argon or Nitrogen).
-
-
Low or No Conversion:
-
Cause 1: Poor quality reagents. Zinc triflate can degrade upon prolonged exposure to air.
-
Solution 1: Use a fresh bottle of Zn(OTf)₂ or purchase from a reputable supplier. Ensure ketones and alkynes are purified/distilled before use to remove inhibitors.
-
Cause 2: Inefficient stirring. The reaction mixture can be heterogeneous.
-
Solution 2: Use a properly sized stir bar and ensure vigorous agitation throughout the reaction.
-
-
Formation of Side Products:
-
Cause: For some ketones, especially those prone to enolization, aldol side reactions can occur.[11]
-
Solution: Lowering the reaction temperature may help, although this will likely increase the reaction time. Screening different ligands or switching to a milder catalytic system (e.g., a copper-based one) may be necessary.
-
Conclusion
The catalytic asymmetric addition of terminal alkynes to ketones is a powerful and increasingly practical method for synthesizing chiral tertiary propargyl alcohols. The zinc/amino alcohol system, in particular, offers a robust and highly enantioselective route that is amenable to a wide range of substrates. By carefully controlling reaction parameters, especially the exclusion of moisture, researchers can reliably access these valuable chiral building blocks for applications in drug discovery and complex molecule synthesis. Future developments will likely focus on reducing catalyst loadings, expanding the substrate scope to more challenging ketones, and developing even more sustainable catalytic systems.
References
-
Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes. Retrieved from [Link]
-
Anand, N. K., & Carreira, E. M. (2001). Terminal alkynes undergo addition to aldehydes in up to 99% ee using truly catalytic quantities of metal and ligand. Journal of the American Chemical Society, 123(39), 9687-9688. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alkynes to Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Ways of making enantioenriched tertiary propargylic alcohols. Retrieved from [Link]
-
Zheng, Y., Zhang, L., & Meggers, E. (2018). Catalytic Enantioselective Synthesis of Key Propargylic Alcohol Intermediates of the Anti-HIV Drug Efavirenz. Organic Process Research & Development, 22(7), 896-900. Retrieved from [Link]
-
Trost, B. M., & Brennan, M. K. (2009). Direct Asymmetric Alkylation of Ketones and Aldehydes. Synthesis, 2009(18), 3003-3025. Retrieved from [Link]
-
Jiang, B., & Tu, S. J. (2002). Asymmetric Alkynylzinc Additions to Aldehydes and Ketones. Current Organic Chemistry, 6(14), 1335-1361. Retrieved from [Link]
-
Díez-González, S., & Marion, N. (2010). Zinc-Catalyzed Cyclization of Alkynyl Derivatives: Substrate Scope and Mechanistic Insights. Inorganic Chemistry, 49(2), 525-535. Retrieved from [Link]
-
Wei, X. F., Xie, X. W., Shimizu, Y., & Kanai, M. (2017). Copper(I)-Catalyzed Enantioselective Addition of Enynes to Ketones. Journal of the American Chemical Society, 139(12), 4647-4650. Retrieved from [Link]
-
Wang, J., Zhang, W., Wu, P., Huang, C., Zheng, Y., Zheng, W., ... & Ma, S. (2020). Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. Organic Chemistry Frontiers, 7(23), 3907-3911. Retrieved from [Link]
-
Tissot, M., & Alexakis, A. (2008). Enantioselective Addition of Terminal Alkynes to Aromatic Aldehydes Catalyzed by Copper(I) Complexes with Wide-Bite-Angle Chiral Bisphosphine Ligands: Optimization, Scope, and Mechanistic Studies. Organometallics, 27(15), 3813-3824. Retrieved from [Link]
-
García, C., LaRochelle, L. K., & Walsh, P. J. (2002). A practical catalytic asymmetric addition of alkyl groups to ketones. Journal of the American Chemical Society, 124(37), 10970-10971. Retrieved from [Link]
-
Wang, Z., He, Z., & Zhang, X. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13(1), 3326. Retrieved from [Link]
-
Wang, Y., Zhu, J., & Wang, Y. M. (2022). Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation. Journal of the American Chemical Society, 144(34), 15480-15487. Retrieved from [Link]
-
Wikipedia. (n.d.). Asymmetric addition of alkynylzinc compounds to aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative natural products, drugs and ligands containing a chiral tertiary alcohol moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Retrieved from [Link]
-
Krische, M. J., & Jang, H. Y. (2003). Addition of Alkynes to Aldehydes and Activated Ketones Catalyzed by Rhodium−Phosphine Complexes. The Journal of Organic Chemistry, 68(2), 505-512. Retrieved from [Link]
-
Fandrick, D. R., et al. (2014). Zinc Catalyzed and Mediated Asymmetric Propargylation of Trifluoromethyl Ketones with a Propargyl Boronate. Journal of the American Chemical Society, 136(21), 7615-7622. Retrieved from [Link]
-
Trost, B. M., & Weiss, A. H. (2006). A Dinuclear Zinc Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes. Organic Letters, 8(1), 11-14. Retrieved from [Link]
-
Hartwig, J. F., & Pouy, M. J. (2008). Iridium-Catalyzed Regio- and Enantioselective Allylation of Ketone Enolates. Journal of the American Chemical Society, 130(40), 13188-13189. Retrieved from [Link]
-
Trost, B. M., & Malhotra, S. (2013). Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols. Accounts of Chemical Research, 46(12), 2717-2729. Retrieved from [Link]
-
Wang, X., et al. (2025). Photoinduced Copper-Catalyzed Enantioselective Alkylalkynylation of Alkenes via Polarity-Matched Hydrogen Atom Transfer. Journal of the American Chemical Society. Retrieved from [Link]
-
Bishop, H. D., Zhao, Q., & Uyeda, C. (2023). Catalytic Asymmetric Synthesis of Zinc Metallacycles. Journal of the American Chemical Society, 145(37), 20152-20157. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2021). Recent advances in the direct transformation of propargylic alcohols to allenes. Retrieved from [Link]
-
Niu, D., et al. (2024). Asymmetric α-C(sp3)−H allylic alkylation of primary alkylamines by synergistic Ir/ketone catalysis. Nature Communications, 15(1), 932. Retrieved from [Link]
-
Shimizu, Y., & Kanai, M. (2011). Direct Catalytic Asymmetric Alkynylation of Ketoimines. Angewandte Chemie International Edition, 50(45), 10666-10669. Retrieved from [Link]
Sources
- 1. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 6. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 7. A Dinuclear Zinc Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 3,4-Dimethyl-1-pentyn-3-ol
Welcome to the technical support guide for the synthesis of 3,4-Dimethyl-1-pentyn-3-ol. This document is designed for chemistry professionals engaged in fine chemical and pharmaceutical development. It provides in-depth troubleshooting advice and optimized protocols to help you navigate the complexities of the Grignard reaction between an acetylide and a sterically hindered ketone, maximizing your product yield and purity.
Introduction: The Synthetic Challenge
The synthesis of this compound is achieved via the nucleophilic addition of an ethynylmagnesium halide (an acetylide Grignard reagent) to 3-methyl-2-butanone (methyl isopropyl ketone). While fundamentally a standard Grignard reaction, this specific transformation presents unique challenges that can lead to significantly reduced yields. The primary hurdles include the strong basicity of the Grignard reagent, which can lead to unwanted side reactions with the acidic alpha-hydrogens of the ketone, and the general sensitivity of the reagents to atmospheric conditions.[1][2] This guide provides a systematic approach to overcoming these obstacles.
Diagram: Overall Synthesis Workflow
The following workflow outlines the critical stages of the synthesis, from reagent preparation to product isolation.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Section A: Grignard Reagent Preparation & Quality
Question 1: My Grignard reaction fails to initiate or the resulting solution is cloudy and dark. What's wrong?
Answer: Failure of Grignard reagent formation is almost always due to the presence of moisture or an inactive magnesium surface.[1][3] Grignard reagents are potent bases and nucleophiles that react rapidly with water, quenching the reagent and reducing yield.[2] The magnesium turnings can also have a passivating layer of magnesium oxide (MgO) that prevents the reaction with the alkyl halide.[3]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight (>120°C) or by flame-drying under vacuum and cooling under an inert atmosphere (Nitrogen or Argon).[4] Solvents like Tetrahydrofuran (THF) must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling from a drying agent (e.g., sodium/benzophenone) is recommended.
-
Activate the Magnesium: The surface of the magnesium turnings is critical. If they appear dull, they require activation.[3]
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle (in a glovebox or under inert gas flow) to expose a fresh surface.[5]
-
Chemical Activation: Add a small crystal of iodine (I₂) to the flask with the magnesium. Gently warming the flask will produce a purple vapor that etches the MgO layer.[3][4] Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles indicates activation.[3]
-
-
Initiation: Add a small portion of the alkyl halide solution to the activated magnesium. You should observe a slight exothermic reaction and bubbling. If it doesn't start, gentle warming with a heat gun may be necessary. Once initiated, the rest of the alkyl halide should be added at a rate that maintains a gentle reflux.[2]
Question 2: How do I prepare the ethynylmagnesium bromide reagent, and what are the common pitfalls?
Answer: Ethynylmagnesium bromide is typically prepared in situ by the deprotonation of acetylene with a pre-formed alkyl Grignard reagent, such as ethylmagnesium bromide (EtMgBr).[6][7] The terminal proton of acetylene is sufficiently acidic (pKa ≈ 25) to be removed by the stronger alkyl Grignard base. The primary pitfall is the potential formation of the bis-Grignard reagent (BrMg-C≡C-MgBr) if the stoichiometry or reaction conditions are not carefully controlled.[6][8]
Optimized Protocol for Ethynylmagnesium Bromide (0.5 M in THF):
-
Prepare a solution of EtMgBr in anhydrous THF as described in the previous question.
-
Cool this solution to 10-15°C in an ice-water bath.[8]
-
Bubble dry acetylene gas through the stirred solution via a subsurface dip tube. Maintain a steady but not overly vigorous flow. An excess of acetylene is crucial to favor the formation of the mono-Grignard reagent.[8]
-
The reaction is exothermic. Control the acetylene addition rate to keep the internal temperature at or below 20°C to prevent disproportionation to the bis-Grignard species.[8]
-
After the exotherm subsides, continue bubbling acetylene for another 15-20 minutes to ensure complete conversion.
-
Before use, it is highly recommended to determine the exact molarity of your prepared Grignard reagent by titration.[9][10] This ensures accurate stoichiometry in the subsequent reaction.
Section B: The Addition Reaction - Maximizing Nucleophilic Attack
Question 3: My yield of the desired tertiary alcohol is low, and I'm isolating unreacted ketone and a significant amount of a non-polar byproduct. What is the primary side reaction?
Answer: This is the most common problem in this specific synthesis. The low yield is likely due to a competing enolization reaction. The Grignard reagent is a strong base. 3-Methyl-2-butanone has acidic protons on the carbons alpha to the carbonyl group. Instead of acting as a nucleophile and attacking the carbonyl carbon, the Grignard reagent can act as a base and deprotonate an alpha-carbon, forming a magnesium enolate.[1] This enolate is unreactive towards further Grignard addition and is protonated during workup to regenerate the starting ketone. Furthermore, sterically hindered ketones like 3-methyl-2-butanone are more prone to enolization.[1]
Diagram: Competing Reaction Pathways
Caption: Desired nucleophilic addition vs. the competing enolization side reaction.
Strategies to Maximize Addition over Enolization:
-
Temperature Control: This is the most critical parameter. Perform the addition of the ketone at a low temperature (0°C to -20°C). Lower temperatures decrease the rate of the deprotonation (enolization) reaction more than the nucleophilic addition.[1]
-
Reverse Addition: ALWAYS add the ketone solution slowly and dropwise to the stirred Grignard reagent solution.[1] Never the other way around. This maintains a constant excess of the Grignard reagent, ensuring that any ketone added reacts quickly, and it helps to control the exotherm.
-
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for this reaction. THF has a higher solvating power, which can help to break up Grignard reagent aggregates and increase its nucleophilicity.[11]
-
Reaction Time: After the ketone addition is complete, continue stirring at the low temperature for 1-2 hours before allowing the mixture to slowly warm to room temperature to ensure the reaction goes to completion.[1]
Section C: Workup and Purification
Question 4: The workup of my reaction results in a thick, gelatinous emulsion that is difficult to separate.
Answer: This is caused by the formation of magnesium hydroxide salts (Mg(OH)X) when quenching the reaction with water or strong acid.[2] These salts can be difficult to filter and can trap the product, leading to lower isolated yields.
Optimized Workup Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly and with vigorous stirring, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] Saturated NH₄Cl is a weak acid, sufficient to protonate the alkoxide and break up the magnesium salts without being so acidic as to cause potential side reactions with the product.
-
After quenching, transfer the mixture to a separatory funnel. If solids remain, add more water or dilute HCl to dissolve them.
-
Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, and dry over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
Question 5: How should I purify the final product?
Answer: this compound is a liquid at room temperature.[12] The most effective method for purification is fractional distillation under reduced pressure (vacuum distillation). This is important to prevent decomposition that might occur at its atmospheric boiling point.
| Parameter | Value | Source |
| Molecular Formula | C₇H₁₂O | [12] |
| Molecular Weight | 112.17 g/mol | [12] |
| Appearance | Colorless to light yellow liquid | [13] |
References
-
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
Clark, J. (2023). An introduction to Grignard reagents. Chemguide. Retrieved from [Link]
-
ResearchGate. (2025). Solvent effects in the Grignard reaction with alkynes. Request PDF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Grignard Reagent Titration. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
- Brandsma, L., & Verkruijsse, H. D. (1999). Simple Procedures for Ethynylmagnesium Bromide, Ethynyltrialkylsilanes and Ethynyltrialkylstannanes. Synthesis, 1999(11), 1933-1935.
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from [Link]
-
YouTube. (2024). Titrating Grignard Reagents #shorts. Retrieved from [Link]
-
Ablakulov, L. (2022). ORGANIC MAGNESIUM COMPOUNDS SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS. CyberLeninka. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
- MacMillan, J. H., & Viola, A. (n.d.). Preparation of acetylenic alcohols by addition of propargyl Grignard reagents activated at low temperatures with mercury ion to α,β-unsaturated aldehydes and ketones. Northeastern University.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Before you continue to YouTube [consent.youtube.com]
- 11. cyberleninka.ru [cyberleninka.ru]
- 12. This compound | C7H12O | CID 95483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. guidechem.com [guidechem.com]
Common side products in the synthesis of 3,4-Dimethyl-1-pentyn-3-ol
Welcome to the technical support guide for the synthesis of 3,4-Dimethyl-1-pentyn-3-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the synthesis of this tertiary propargylic alcohol. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective method for synthesizing this compound is through the nucleophilic addition of an acetylide anion to the carbonyl carbon of 3,4-dimethyl-2-pentanone.[1][2] This is typically achieved using an organometallic reagent like an ethynyl Grignard reagent (e.g., ethynylmagnesium bromide) or an alkali metal acetylide (e.g., lithium acetylide).[3][4] This reaction, broadly classified as a Grignard or Favorskii-type reaction, is highly effective for creating tertiary alcohols.[5][6]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis are typically traced back to two main competing factors:
-
Competing Enolization: The acetylide anion is a strong base as well as a nucleophile.[2] It can abstract an acidic α-hydrogen from the starting ketone, 3,4-dimethyl-2-pentanone, to form an enolate. This pathway does not lead to the desired alcohol product and consumes both the starting material and the organometallic reagent.
-
Steric Hindrance: The target ketone, 3,4-dimethyl-2-pentanone, has two methyl groups adjacent to the carbonyl, which presents significant steric bulk. This shielding can slow down the approach of the nucleophilic acetylide to the electrophilic carbonyl carbon, allowing the competing enolization reaction more time to occur.[7]
Q3: I've observed an unexpected, higher molecular weight impurity in my crude product analysis. What could it be?
If you are using strong hydroxide or alkoxide bases (as in a classical Favorskii reaction), you may be forming aldol condensation products.[5] The base can generate an enolate from the starting ketone, which can then attack another molecule of the ketone, leading to a β-hydroxy ketone (aldol adduct) and its subsequent dehydration product. This is generally less of a concern when using organometallic reagents like Grignard or organolithiums at low temperatures.
Q4: How can I confirm the presence of my desired product versus unreacted starting material?
Standard spectroscopic methods are effective.
-
FTIR Spectroscopy: The most telling sign of product formation is the appearance of a strong, broad absorption band in the ~3400-3600 cm⁻¹ region, characteristic of the O-H stretch of the tertiary alcohol. You will also see a sharp, weak absorption around 3300 cm⁻¹ for the terminal alkyne C-H stretch and around 2100 cm⁻¹ for the C≡C triple bond stretch. The disappearance of the strong ketone C=O stretch from the starting material (typically ~1715 cm⁻¹) is also indicative of a successful reaction.
-
¹H NMR Spectroscopy: The product will show a characteristic singlet for the acetylenic proton (~2.4 ppm) and a singlet for the hydroxyl proton (variable, can be broad). The starting ketone's distinct methyl proton signals will be replaced by new signals corresponding to the product's structure.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses the most common problems encountered during the synthesis. The primary reaction pathway is the desired nucleophilic addition, while the main side reaction is the unproductive enolization of the ketone.
Caption: Figure 1: The desired nucleophilic addition competes with base-mediated enolization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard/Organolithium Reagent: The reagent was quenched by moisture, atmospheric CO₂, or protic impurities.[2] 2. Poor Quality Starting Materials: Wet solvent (e.g., ether not anhydrous), unactivated magnesium turnings. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or nitrogen. Use freshly distilled, anhydrous solvents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. 2. Use Fresh Reagents: Use freshly opened solvents and high-purity starting materials. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane if necessary. |
| Significant Unreacted Ketone in Crude Product | 1. Dominant Enolization: The basicity of the acetylide reagent is favoring proton abstraction over nucleophilic attack. This is exacerbated by steric hindrance.[7] 2. Insufficient Reagent: An inadequate molar excess of the acetylide reagent was used. | 1. Lower the Reaction Temperature: Perform the addition at low temperatures (e.g., -78 °C to 0 °C). This increases the kinetic favorability of nucleophilic addition over deprotonation. 2. Increase Reagent Stoichiometry: Use a 1.5 to 2.0 molar equivalent of the acetylide reagent to ensure it is in sufficient excess to react even if some is consumed by side reactions or quenching. |
| Formation of Polymeric or Oily Residue | 1. Aldol Condensation: Use of strong hydroxide bases leading to self-condensation of the ketone.[5] 2. Acid-Catalyzed Decomposition: Harsh acidic workup conditions (high temperature, strong acid) can cause dehydration of the tertiary alcohol product. | 1. Choice of Base: Prefer organometallic bases (Grignard, organolithiums) over hydroxides or alkoxides for this specific transformation. 2. Mild Workup: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids and high temperatures during workup and extraction. |
Experimental Protocols
Protocol 1: Synthesis via Ethynylmagnesium Bromide
This protocol details the formation of the Grignard reagent followed by the addition to the ketone.
Caption: Figure 2: Step-by-step workflow for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
3,4-Dimethyl-2-pentanone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of nitrogen.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a portion of anhydrous THF. Add a solution of ethyl bromide (1.1 eq) in anhydrous THF dropwise via the dropping funnel to initiate the reaction. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of ethylmagnesium bromide.
-
Acetylide Generation: Cool the Grignard solution in an ice bath. Bubble purified acetylene gas through the solution via a subsurface addition tube for 1-2 hours. The formation of the ethynylmagnesium bromide is often indicated by the precipitation of a grayish-white solid.
-
Addition to Ketone: While maintaining the temperature at 0 °C, add a solution of 3,4-dimethyl-2-pentanone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench it by pouring it into a beaker containing a stirred, cold saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation. The boiling point of this compound is approximately 133 °C at atmospheric pressure.[8]
Protocol 2: Purification by Vacuum Distillation
-
Objective: To separate the desired alcohol product from non-volatile impurities and unreacted starting materials.
-
Setup: A standard short-path distillation apparatus is suitable. Ensure the system can achieve a stable vacuum.
-
Procedure:
-
Transfer the crude oil to the distillation flask.
-
Slowly apply vacuum and gently heat the flask using an oil bath.
-
Collect fractions based on the boiling point at the measured pressure. The starting ketone (B.P. ~139 °C) and the product alcohol (B.P. ~133 °C) have close boiling points, so fractional distillation may be required for high purity.[8][9] Careful control of the heating mantle and a well-insulated column are critical.
-
References
-
Wikipedia. Favorskii reaction. [Link]
-
J&K Scientific LLC. Favorsky Reaction. [Link]
- Carreira, E. M.; Sempere, Y. The Catalytic, Enantioselective Favorskii Reaction: In Situ Formation of Metal Alkynylides and Their Additions to Aldehydes. Organic Reactions.
-
Chemist Wizards. Favorskii Rearrangement. [Link]
-
Organic Syntheses. Procedure for Grignard reagent preparation. [Link]
-
Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of a Tertiary Alcohol. [Link]
-
Organic Chemistry Portal. Allylic alcohol synthesis by addition. [Link]
-
NIST. 1-Pentyn-3-ol, 3,4-dimethyl-. [Link]
-
Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution. [Link]
-
The Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism. [Link]
-
University of Calgary. Synthesis and Structure of Alcohols. [Link]
-
Transformation Tutoring. Synthesis Of Alcohols: Complete Guide Including Alkene Reactions, Reducing Reagents And Organometals. [Link]
-
Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]
- Google Patents.
-
fantzchem. Tertiary Alcohol Substitution - Alkyl Halide Synthesis. [Link]
-
Organic Syntheses. Procedure for purification of crude alcohol. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 3,4-Dimethyl-2-pentanone. [Link]
-
NIST. 3,4-dimethyl-2-pentanone. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. transformationtutoring.com [transformationtutoring.com]
- 5. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. labsolu.ca [labsolu.ca]
- 9. 3,4-dimethyl-2-pentanone [webbook.nist.gov]
Technical Support Center: Purification of 3,4-Dimethyl-1-pentyn-3-ol by Vacuum Distillation
Welcome to the technical support guide for the purification of 3,4-Dimethyl-1-pentyn-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the successful vacuum distillation of this important acetylenic alcohol.
Critical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to designing a successful purification strategy. As a tertiary alcohol, it is susceptible to dehydration at elevated temperatures, and its terminal alkyne group presents specific reactivity considerations. Vacuum distillation is the method of choice as it lowers the boiling point, mitigating the risk of thermal decomposition.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O | [3][4][5] |
| Molecular Weight | 112.17 g/mol | [3][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [5][6] |
| Boiling Point (atm) | 133 °C | [3] |
| Vapor Pressure | 3.19 mmHg @ 25 °C | [5] |
| Solubility | Fully miscible in water | [3][7][8] |
| Hazards | Flammable liquid and vapor (H226) | [3][5][9] |
Table 2: Estimated Boiling Point at Reduced Pressures
The boiling point of a liquid decreases as the applied pressure is reduced. This relationship is crucial for vacuum distillation. While precise values should be determined experimentally or by using a nomograph, the following table provides estimated boiling points at various vacuum levels.[10]
| Pressure (mmHg / Torr) | Estimated Boiling Point (°C) |
| 100 | ~85-90 |
| 50 | ~70-75 |
| 20 | ~55-60 |
| 10 | ~45-50 |
| 1 | ~20-25 |
Safety First: A Non-Negotiable Prerequisite
Distilling flammable acetylenic compounds under vacuum carries inherent risks, including fire and implosion. Adherence to strict safety protocols is mandatory.
-
Work in a Fume Hood: All distillation procedures must be performed inside a certified chemical fume hood to manage flammable vapors.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear a fire-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves.[11][13][14]
-
Inspect Glassware: Before assembly, meticulously inspect all glassware for cracks, star-cracks, or flaws that could cause an implosion under vacuum.
-
Inert Atmosphere: While not always required for this specific compound, operating under an inert atmosphere (Nitrogen or Argon) is a best practice for solvent stills and can prevent oxidation.[11]
-
Never Distill to Dryness: Concentrating impurities, especially potential peroxides that can form in acetylenic compounds, is extremely dangerous. Always leave a small amount of residue in the distillation flask.[11][12]
-
Fire Safety: Keep a Class B (flammable liquid) fire extinguisher readily accessible.[14] Ensure you are familiar with its operation.
Recommended Vacuum Distillation Protocol
This protocol outlines a standard procedure for purifying this compound on a laboratory scale.
Experimental Workflow Diagram
Caption: Workflow for vacuum distillation of this compound.
Step-by-Step Methodology:
-
Apparatus Assembly: Assemble a short-path vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is scrupulously clean and dry. A Claisen adapter is highly recommended to mitigate the effects of bumping.[2]
-
Charging the Flask: Charge the distillation flask with the crude this compound, ensuring it is no more than two-thirds full. Add a magnetic stir bar for smooth boiling.
-
Sealing the System: Lightly apply a suitable vacuum grease to all ground glass joints to ensure a tight seal. An improper seal is the most common cause of vacuum leaks.[15]
-
Initiate Cooling and Stirring: Start the flow of cooling water through the condenser jacket and begin vigorous stirring of the flask contents.[2]
-
Apply Vacuum: Connect the apparatus to a vacuum source with a cold trap in between to protect the pump. Slowly and carefully evacuate the system. Initial bubbling may occur as dissolved gases or volatile impurities are removed.[2][10]
-
Heating: Once the desired vacuum is stable, begin to heat the distillation flask using a heating mantle or an oil bath for uniform temperature control.[10]
-
Fraction Collection:
-
Forerun: Collect the first few milliliters of distillate, which will contain lower-boiling impurities.
-
Main Fraction: As the vapor temperature stabilizes at the expected boiling point for your vacuum level, change the receiving flask to collect the pure this compound.
-
Residue: Stop the distillation when the temperature begins to rise again or when only a small residue remains in the distillation flask. Never distill to dryness. [12]
-
-
Shutdown: Remove the heat source and allow the entire apparatus to cool to room temperature while still under vacuum.
-
Venting: Once cool, slowly and carefully vent the system, preferably with an inert gas like nitrogen, before turning off the vacuum pump.
-
Disassembly: Disassemble the apparatus, and characterize the purified product.
Vacuum Distillation Apparatus Diagram
Caption: Standard laboratory setup for vacuum distillation.
Troubleshooting Guide
This section addresses specific issues that may arise during the vacuum distillation of this compound.
Q1: My vacuum pump is running, but the pressure won't go below 20 mmHg. What's wrong?
A1: This is a classic symptom of a vacuum leak, the most common problem in this procedure.[16]
-
Potential Causes & Solutions:
-
Poorly Sealed Joints: The most likely culprit. Re-check all ground glass joints. If necessary, disconnect, clean, and re-apply a thin, even layer of vacuum grease.[15]
-
Cracked Glassware: Carefully inspect every component of the apparatus for hairline cracks, especially around the joints and any stressed areas.
-
Hose Connections: Ensure all vacuum tubing is securely attached and that the tubing itself is not old, cracked, or collapsed.
-
Systematic Leak Detection: If the leak is not obvious, isolate different parts of the system. Start by connecting the vacuum gauge directly to the pump to ensure the pump itself is reaching its ultimate vacuum. Then, progressively add components back into the line to pinpoint the source of the leak.[16]
-
Q2: The liquid in the distillation flask is bumping violently, and some of it shot into the condenser. What should I do?
A2: Bumping occurs when the liquid superheats and then boils in a sudden, uncontrolled eruption. This is dangerous and contaminates your distillate.
-
Potential Causes & Solutions:
-
Ineffective Stirring: Ensure the magnetic stir bar is spinning rapidly and creating a deep vortex in the liquid. If the stir bar is too small or the stir plate is weak, it may not be providing sufficient agitation.
-
Heating Too Rapidly: Immediately lower or remove the heat source.[2] Allow the system to stabilize before re-applying heat much more gradually. The goal is a steady, controlled boil, not a violent one.
-
Use of a Claisen Adapter: This piece of glassware is specifically designed to act as a buffer, preventing bumped material from contaminating the distillate. If you are not using one, it is highly recommended for future distillations.[2]
-
Q3: The pressure in my system keeps fluctuating, causing the boiling point to be unstable.
A3: Stable pressure is key to good separation. Fluctuations can be caused by the pump, the controller, or issues within the distillation itself.[1]
-
Potential Causes & Solutions:
-
Pump Issues: The diaphragm or oil in your vacuum pump may need servicing. Check the manufacturer's guidelines for maintenance.
-
"Virtual Leaks": If you have residual low-boiling solvents (e.g., from a previous extraction) in your crude material, their slow evaporation can cause pressure instability. It can be helpful to hold the system under vacuum at room temperature for a period before heating to remove these volatiles.[16]
-
Lack of a Vacuum Regulator: For precise work, a dedicated vacuum regulator provides the most stable pressure, independent of pump fluctuations.[1]
-
Q4: My crude material is turning dark brown/black upon heating, even under vacuum.
A4: This indicates thermal decomposition. This compound, as a tertiary alcohol, can undergo acid-catalyzed dehydration.[17]
-
Potential Causes & Solutions:
-
Temperature is Too High: Your vacuum may not be low enough for the heating temperature you are using. You must either increase the vacuum (find and fix leaks) or lower the heating bath temperature.
-
Acidic Contaminants: Residual acid from the synthesis reaction can catalyze decomposition. Before distillation, consider a workup procedure that includes a wash with a mild base (e.g., saturated sodium bicarbonate solution) followed by drying with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Heating Mantle "Hot Spots": Direct heating with a mantle can create localized hot spots. Using a stirred oil bath provides much more uniform and gentle heating.[10]
-
Frequently Asked Questions (FAQs)
Q: Why is vacuum distillation necessary for this compound? A: The atmospheric boiling point is 133 °C. At this temperature, the compound is at risk of thermal decomposition (e.g., dehydration). By reducing the pressure, we can distill it at a much lower, safer temperature, preserving the integrity of the molecule.[1][2]
Q: What kind of impurities can I expect? A: Common impurities may include unreacted starting materials from the synthesis (e.g., 3-methyl-2-butanone and an acetylene source), solvents used during reaction or workup, and small amounts of water.[18] Byproducts from side reactions, such as aldol condensation, may also be present.[19]
Q: Can I use boiling chips instead of a magnetic stir bar? A: While boiling chips are used in atmospheric distillation, they are largely ineffective under vacuum. Once the vacuum is pulled, the trapped air in the pores of the chip is removed, and they lose their ability to promote smooth boiling. A magnetic stir bar is the correct choice.
Q: What is a cold trap and why is it essential? A: A cold trap is a condenser placed between your distillation apparatus and the vacuum pump, typically cooled with dry ice and acetone or liquid nitrogen. Its purpose is to condense any volatile vapors from your distillation before they can enter and contaminate the vacuum pump oil or damage the pump diaphragms.[15]
References
-
Environmental Health & Safety - Georgia Tech. (n.d.). Distillations. Retrieved from [Link]
-
Arishtam India. (2024, April 18). Safety & Precautions in Distillation. Retrieved from [Link]
-
Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions!. Retrieved from [Link]
-
Beaker & Wrench. (n.d.). Trouble with vacuum leaks in your distillation system? Learn how to te. Retrieved from [Link]
-
Unknown. (n.d.). Safe Use of Solvent Stills. Retrieved from [Link]
-
Reddit. (2022, March 18). Why is my vacuum distillation not working? Pump is 6 litres per hour 130psi water won't even boil at 80c.. r/chemistry. Retrieved from [Link]
-
DAEYOO. (2024, July 23). Safety Precautions When Distilling Alcohol. Retrieved from [Link]
-
Chase The Craft. (2025, December 5). Don't Start Distilling Until You Learn These Safety Rules [Video]. YouTube. Retrieved from [Link]
-
NIST. (n.d.). 1-Pentyn-3-ol, 3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 94%. Retrieved from [Link]
-
Lisa Nichols. (2022, April 7). Vacuum Distillation [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). KR20160072788A - Purification method.
-
Ship & Shore Environmental, Inc. (n.d.). Troubleshooting Distillation Column Malfunctions. Retrieved from [Link]
-
WSU Chemistry 410. (2021, May 17). Vacuum Distillation [Video]. YouTube. Retrieved from [Link]
-
KARL KOLMETZ CPE. (2021, February 25). Distillation Troubleshooting Feb 2021 [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Kultaev, K. K. (2022). ACETYLENE ALCOHOL BROMINATION REACTION. Neliti. Retrieved from [Link]
-
NIST. (n.d.). (.+-.)-3,4-dimethyl-1-pentyne. NIST Chemistry WebBook. Retrieved from [Link]
-
Gerrard, W., & Lappert, M. F. (1952). The esterification of tertiary alcohols with boric acid. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-1-penten-3-ol. Retrieved from [Link]
-
Explosions&Fire. (2020, August 24). Cubane Episode 3 - Vacuum Distillation for the Ketal? [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 2. youtube.com [youtube.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 1-Pentyn-3-ol, 3,4-dimethyl- [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound | 1482-15-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound, 94% | Fisher Scientific [fishersci.ca]
- 8. 3,4-Dimethyl-1-pentin-3-ol, 94 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]
- 9. This compound | C7H12O | CID 95483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ehs.gatech.edu [ehs.gatech.edu]
- 12. kent.edu [kent.edu]
- 13. Safety Precautions When Distilling Alcohol - DAEYOO [dayuwz.com]
- 14. arishtam.com [arishtam.com]
- 15. reddit.com [reddit.com]
- 16. beakerandwrench.com [beakerandwrench.com]
- 17. researchgate.net [researchgate.net]
- 18. media.neliti.com [media.neliti.com]
- 19. youtube.com [youtube.com]
How to remove unreacted ketone from the Grignard reaction product.
Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a common challenge in organic synthesis: the removal of unreacted ketone from the desired alcohol product following a Grignard reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the immediate questions that often arise during the workup and purification stages of a Grignard synthesis.
Q1: Why is there unreacted ketone remaining in my Grignard reaction mixture?
A1: The presence of unreacted starting material is a common issue. Several factors can lead to an incomplete reaction:
-
Grignard Reagent Potency: Grignard reagents are notoriously sensitive to moisture and atmospheric oxygen.[1] Exposure to even trace amounts of water will quench the reagent, reducing its effective concentration and leading to an incomplete reaction. It is imperative that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Steric Hindrance: If either the ketone or the Grignard reagent is sterically bulky, the nucleophilic attack on the carbonyl carbon can be slowed significantly, potentially leading to an incomplete reaction within the allotted time.[3]
-
Side Reactions: The Grignard reagent is a strong base as well as a nucleophile.[3][4] If the ketone has acidic alpha-protons, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate. This enolate is unreactive towards further nucleophilic attack. Upon aqueous workup, the enolate is protonated, regenerating the starting ketone.[3]
-
Insufficient Reagent: An insufficient molar equivalent of the Grignard reagent will naturally result in leftover starting material. It is common practice to use a slight excess (1.1-1.5 equivalents) of the Grignard reagent to drive the reaction to completion.
Q2: What are the primary methods for removing the unreacted ketone?
A2: The most common and effective methods rely on the difference in physical and chemical properties between the starting ketone and the product alcohol. The primary strategies are:
-
Liquid-Liquid Extraction: Exploits polarity differences.
-
Column Chromatography: A highly effective method that separates compounds based on their differential adsorption to a stationary phase.
-
Distillation: Useful when there is a significant difference in boiling points between the ketone and the alcohol.
-
Chemical Conversion: Involves selectively reacting the ketone with a reagent to form a new compound that is easily separated.
Q3: How can I quickly assess the composition of my crude product?
A3: Thin-Layer Chromatography (TLC) is the most rapid and convenient method. The alcohol product, containing a hydroxyl group, is significantly more polar than the starting ketone. Therefore, the alcohol will have a lower Retention Factor (Rf) value on a silica gel TLC plate (it will travel a shorter distance up the plate) compared to the less polar ketone. A co-spot of the starting material alongside the crude reaction mixture will clearly indicate the presence of unreacted ketone.
Q4: Which purification method is the best choice for my experiment?
A4: The optimal method depends on the specific properties of your compounds, the scale of your reaction, and the required purity of the final product. The decision-making process is outlined in the workflow diagram in Part 2. As a general guideline:
-
For small-scale reactions requiring high purity, column chromatography is often the best choice.
-
If the ketone is sterically unhindered, a bisulfite wash can be a highly effective and simple alternative to chromatography.[5][6]
-
For large-scale industrial processes where the components have sufficiently different boiling points, distillation is the most economical option.
Part 2: In-Depth Troubleshooting & Purification Strategies
This section provides a deeper dive into the mechanisms and practical considerations for each major purification technique.
Purification Strategy Decision Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification method after the initial aqueous workup of the Grignard reaction.
Caption: Workflow for selecting a purification method.
Comparison of Purification Methods
The table below summarizes the key aspects of each technique to aid in your selection process.
| Method | Principle | Pros | Cons | Best For |
| Liquid-Liquid Extraction | Partitioning between immiscible solvents based on polarity. | Fast, simple, good for removing highly polar/ionic impurities (e.g., Mg salts). | Inefficient for separating compounds with similar polarities like many ketone/alcohol pairs. | Initial workup to remove inorganic salts and highly polar byproducts.[2][7] |
| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). | Highly effective for separating compounds with small polarity differences. Applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive. Potential for product loss on the column. | Achieving high purity on a lab scale (mg to g). Separating complex mixtures.[8] |
| Distillation | Separation based on differences in boiling points. | Economical and scalable for large quantities. Solvents can be easily recovered. | Requires a significant boiling point difference (>30°C). Product must be thermally stable. Not suitable for high-boiling point compounds. | Industrial scale purification. Purification of low-boiling point alcohols from high-boiling point ketones.[7] |
| Chemical Conversion (Bisulfite Wash) | Selective reaction of unhindered ketones with NaHSO₃ to form a water-soluble adduct.[5] | Highly selective for certain ketones. Fast, simple, and avoids chromatography. | Only works for sterically unhindered methyl ketones, cyclic ketones, and aldehydes.[5][6] The ketone cannot be easily recovered. | Reactions where the starting material is a reactive ketone (e.g., acetone, cyclohexanone) and the product is a tertiary alcohol. |
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup & Extraction
This protocol is the first step after the Grignard reaction is complete and aims to quench the reaction, protonate the alkoxide product, and remove inorganic magnesium salts.
-
Cooling: Place the reaction flask in an ice-water bath to manage the exothermic quench.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. This is a mildly acidic quench that protonates the alkoxide to form the alcohol and precipitates magnesium salts.
-
Expert Insight: Using strong acids like HCl can sometimes lead to side reactions, such as elimination of the tertiary alcohol to form an alkene.[2] NH₄Cl is a safer choice for sensitive substrates.
-
-
Phase Separation: Transfer the entire mixture to a separatory funnel. If the organic solvent used was diethyl ether or THF, two distinct layers should form.
-
Extraction: Extract the aqueous layer two or three times with an organic solvent (e.g., diethyl ether or ethyl acetate) to ensure all of the organic product is recovered. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Deionized water (to remove excess NH₄Cl).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (if a stronger acid was used for quenching).
-
Saturated aqueous sodium chloride (brine) to break up emulsions and begin the drying process.[2]
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid contains your alcohol product and the unreacted ketone.
Protocol 2: Purification by Flash Column Chromatography
This protocol is used to separate the alcohol product from the unreacted ketone based on their polarity difference.
-
Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Expert Insight: Dry loading prevents solvent from disturbing the top of the column and leads to better separation.
-
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). The less polar ketone will elute from the column first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). This will cause the more polar alcohol product to travel down the column and elute.
-
Fraction Collection & Analysis: Collect fractions throughout the elution process and analyze them by TLC to identify which fractions contain the pure ketone and which contain the pure alcohol.
-
Concentration: Combine the pure fractions containing the desired alcohol product and remove the solvent under reduced pressure.
Protocol 3: Selective Removal of Ketone via Bisulfite Wash
This highly effective method works for aldehydes and sterically unhindered ketones (e.g., methyl ketones, cyclohexanone).[5][6]
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is miscible with the reaction medium, such as methanol or dimethylformamide (DMF).[5]
-
Adduct Formation: Transfer the solution to a flask and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir the biphasic mixture vigorously for 30-60 minutes at room temperature. The bisulfite anion will add to the carbonyl of the ketone, forming a charged bisulfite adduct.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water. Shake the funnel and allow the layers to separate. The water-soluble bisulfite adduct of the ketone will partition into the aqueous layer.
-
Separation & Washing: Drain the aqueous layer. Wash the organic layer two more times with the saturated NaHSO₃ solution, followed by a wash with deionized water and then brine.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified alcohol product, now free of the reactive ketone.
Part 4: References
-
NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. [Link]
-
Weldon, A. (n.d.). 25. The Grignard Reaction. Hamilton College Chemistry Department. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
ResearchGate. (2024). How to purify tertiary alcohol? ResearchGate. [Link]
-
Sandler, R. A., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
-
University of California, Riverside. (n.d.). 6. Grignard Reaction. UCR Chemistry. [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting low yield in the ethynylation of hindered ketones
Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that the successful synthesis of complex molecules relies on overcoming challenging transformations. The ethynylation of sterically hindered ketones is a prime example of a reaction where steric and electronic factors can lead to frustratingly low yields. This guide is designed to provide you with a logical, in-depth framework for troubleshooting these issues, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered by researchers working on this challenging transformation.
Q1: Why is the yield of my ethynylation reaction so low when using a hindered ketone?
Low yields in the ethynylation of hindered ketones are typically due to one or a combination of two primary factors:
-
Steric Hindrance: The bulky groups surrounding the carbonyl carbon physically block the incoming acetylide nucleophile, slowing down or preventing the desired nucleophilic addition.[1][2] Aldehydes are generally more reactive than ketones for this reason.[1][3]
-
Enolization: The acetylide reagent is a strong base. If the ketone has acidic protons on a carbon adjacent to the carbonyl (α-protons), the acetylide can act as a base and simply deprotonate the ketone to form an enolate. This pathway competes directly with the desired nucleophilic addition and is often favored with hindered substrates because the α-protons are more sterically accessible than the carbonyl carbon.[4]
Q2: What are the most common side reactions I should be aware of?
Besides enolization, other potential side reactions include:
-
Aldol Condensation: If an enolate is formed, it can then react as a nucleophile with another molecule of the starting ketone, leading to aldol addition or condensation products.
-
Reversibility: The addition of some organometallic reagents can be reversible, especially if the resulting alkoxide is sterically crowded.[4]
-
Favorskii Rearrangement: While specific to α-halo ketones, if your substrate contains a halogen on the α-carbon, treatment with a base (like an acetylide) can induce a Favorskii rearrangement, leading to a ring-contracted carboxylic acid derivative instead of the desired alcohol.[5][6]
Q3: Which organometallic acetylide should I use: lithium, sodium, or a Grignard reagent?
The choice of counter-ion for the acetylide is critical:
-
Lithium Acetylides (e.g., from n-BuLi): These are highly reactive and commonly used.[7] However, their high basicity can favor enolization. They are often the first choice due to their straightforward preparation.
-
Sodium Acetylides (e.g., from NaNH₂ or NaH): Similar in reactivity to lithium reagents, they are also very basic.
-
Magnesium Acetylides (Grignard Reagents): These are generally less basic than their alkali metal counterparts, which can sometimes reduce the extent of enolization. However, they are also typically less nucleophilic.
-
Lewis Acid Additives: A more effective strategy than simply changing the counter-ion is to use a Lewis acid additive, such as Cerium(III) chloride (CeCl₃), in conjunction with a lithium acetylide. This approach is discussed in detail in the troubleshooting guide below.
Q4: My reaction is not proceeding at all. What are the first things to check?
If you observe no conversion of your starting material, address these fundamentals first:
-
Reagent Quality: Ensure your organolithium reagent (like n-BuLi) has been recently titrated. These reagents degrade over time. The terminal alkyne should be pure.
-
Anhydrous Conditions: Organometallic reagents react rapidly with water and atmospheric moisture. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried.
-
Temperature Control: The initial deprotonation of the alkyne and the subsequent addition to the ketone are highly exothermic. Maintain strict temperature control, especially during reagent addition.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving low-yield problems.
Problem Area 1: Incomplete Conversion - The Ketone is Unreactive
You've run the reaction, and upon workup, you recover a significant amount of your starting ketone. This indicates that the rate of nucleophilic addition is extremely slow.
Causality: Steric Hindrance and Carbonyl Electrophilicity
Steric bulk around the carbonyl group prevents the nucleophile from achieving the correct trajectory for attack (Bürgi-Dunitz angle). Furthermore, the electron-donating nature of alkyl groups on ketones reduces the partial positive charge (electrophilicity) on the carbonyl carbon compared to aldehydes.[3]
Solution Pathway: Activating the Carbonyl
The most effective strategy is to increase the electrophilicity of the carbonyl carbon, making it a more attractive target for the nucleophile. This is achieved using Lewis acids.
Recommended Protocol: Cerium-Mediated Ethynylation (Luche-type Conditions)
The addition of Cerium(III) chloride (CeCl₃) is a powerful technique for improving additions to hindered or enolizable ketones.[4] The cerium salt coordinates to the carbonyl oxygen, making the carbon significantly more electrophilic. It also reduces the basicity of the organometallic species, tipping the balance away from enolization and towards the desired addition.
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen or argon.
-
Cerium Salt Slurry: Add anhydrous Cerium(III) chloride (CeCl₃) (1.2 equivalents) to the flask. Add dry THF to create a fine, white slurry. Stir vigorously for at least 2 hours at room temperature to ensure proper activation.
-
Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add a solution of the hindered ketone (1.0 equivalent) in dry THF to the cold slurry.
-
Nucleophile Preparation (Separate Flask): In a separate flame-dried flask under inert atmosphere, dissolve the terminal alkyne (1.2 equivalents) in dry THF. Cool to -78 °C and add n-butyllithium (1.1 equivalents) dropwise. Stir for 30 minutes at this temperature to form the lithium acetylide.
-
Addition: Transfer the freshly prepared lithium acetylide solution to the cold ketone/CeCl₃ slurry via cannula.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC. Allow the reaction to slowly warm to room temperature if necessary, but be mindful that this can increase side reactions.
-
Quenching: Once the reaction is complete, cool it back to 0 °C and quench carefully by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting propargyl alcohol by flash column chromatography.
Problem Area 2: Enolization is the Major Pathway
You observe very little product and recover minimal starting ketone. TLC or crude NMR analysis suggests the formation of polar baseline material or complex mixtures, characteristic of aldol-type side products.
Causality: Kinetically Favorable Deprotonation
For a sterically hindered ketone, the path of least resistance for a strong base is often to remove an α-proton. This is a fast, kinetically controlled process that outcompetes the sterically demanding nucleophilic attack on the carbonyl carbon.
Solution Pathway: Modifying Reaction Parameters
If the cerium-mediated approach is still insufficient, further modifications to reaction conditions are necessary.
Parameter Optimization Table
| Parameter | Standard Condition | Modified Condition for Hindered Substrates | Rationale |
| Temperature | -78 °C to 0 °C | Maintain strictly at -78 °C or lower | Lower temperatures favor the kinetic product (addition) over the thermodynamic product (enolate). Nucleophilic additions generally have a lower activation energy than deprotonation. |
| Solvent | THF | Non-polar solvents (e.g., Toluene, Hexane) | Using a non-polar medium at room temperature has been shown to improve the reactivity of organolithiums towards hindered ketones, potentially by altering the aggregation state of the reagent.[4] |
| Reagent Addition | Rapid or Bolus Addition | Slow, dropwise addition via syringe pump | Maintains a low instantaneous concentration of the basic acetylide, minimizing its ability to cause widespread enolization before addition can occur. |
Problem Area 3: Protecting Group Strategy
Your starting material contains other reactive functional groups (e.g., esters, aldehydes) that are also targeted by the acetylide.
Causality: Lack of Chemoselectivity
Organometallic reagents are highly reactive and often show poor chemoselectivity. An aldehyde, for instance, is more electrophilic than a ketone and will react preferentially.[8][9]
Solution Pathway: Masking the Ketone
The ketone must be temporarily "hidden" or protected while another reaction is performed. Acetals and ketals are excellent protecting groups for carbonyls because they are stable in basic and nucleophilic conditions but are easily removed with aqueous acid.[10][11][12]
General Workflow for Protecting Group Use:
-
Protection: React the hindered ketone with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, TsOH) to form a cyclic ketal.[10]
-
Desired Reaction: Perform the chemistry on the other part of the molecule.
-
Deprotection: Remove the ketal protecting group by treating the molecule with aqueous acid (e.g., dilute HCl) to regenerate the ketone.[11]
Visual Diagrams
Core Problem: Addition vs. Enolization
The following diagram illustrates the two competing pathways in the ethynylation of a hindered ketone. The desired nucleophilic addition leads to the propargyl alcohol product, while the undesired deprotonation pathway leads to a non-productive enolate intermediate.
Caption: Competing reaction pathways for hindered ketones.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to follow when troubleshooting a low-yielding ethynylation reaction.
Caption: Systematic troubleshooting workflow.
References
-
Favorskii Rearrangement of α-Halo Ketones. ResearchGate. [Link]
-
Favorskii rearrangement. Wikipedia. [Link]
-
Favorskii Rearrangement Mechanism. One Chemistry (YouTube). [Link]
-
Favorskii rearrangement. chemeurope.com. [Link]
-
Favorskii rearrangement reaction, mechanism and affecting factors. Purechemistry. [Link]
-
Catalytic Ethynylation of Ketones. The Journal of Organic Chemistry (ACS Publications). [Link]
-
Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones. ResearchGate. [Link]
-
Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal. Journal of Visualized Experiments (JoVE). [Link]
-
Alkynylation. Wikipedia. [Link]
-
Protecting group. Wikipedia. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution. ACS Omega. [Link]
-
Mono-Silylated Acetylenes: Reactions at the Terminal Carbon. Gelest Technical Library. [Link]
-
Organometallics on Ketones Explained. Pearson. [Link]
-
Acetals and ketals as protecting groups. YouTube. [Link]
- Ethynylation of ketones and aldehydes to obtain alcohols.
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. University Lecture Notes. [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. [Link]
-
Reaction of Organometallic Reagents with Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Reactions of Organometallic Reagents with Ketones and Aldehydes. YouTube. [Link]
-
Deacylative arylation and alkynylation of unstrained ketones. Science. [Link]
-
Visible-Light-Mediated Deacylated Alkynylation of Unstrained Ketone. Organic Letters. [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
-
Visible-Light-Mediated Deacylated Alkynylation of Unstrained Ketone. ResearchGate. [Link]
-
Ethynylation of Formaldehyde over CuO/SiO2 Catalysts Modified by Mg Species. MDPI. [Link]
-
Ketone α-alkylation at the more-hindered site. ResearchGate. [Link]
-
Reactions during catalytic ethynylation of formaldehyde. ResearchGate. [Link]
-
Arabinose-derived Ketones as Catalysts for Asymmetric Epoxidation of Alkenes. PubMed. [Link]
-
Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds. NIH. [Link]
-
α-Halogenation a hindered ketone, struggling with silyl enol ether formation. Reddit. [Link]
-
Ketone Reactions. Study.com. [Link]
-
Biocatalytic Asymmetric Reduction of a Sterically Hindered α-Bromo Ketone. ResearchGate. [Link]
-
Aldehydes And Ketones Important Reactions. Jack Westin. [Link]
-
Ketone α-alkylation at the more-hindered site. PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. Favorskii_rearrangement [chemeurope.com]
- 7. Alkynylation - Wikipedia [en.wikipedia.org]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. jackwestin.com [jackwestin.com]
- 10. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Maximizing Product Isolation through Optimal Grignard Reaction Quenching
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the critical quenching stage of Grignard reactions. This resource is designed to move beyond simple procedural outlines, offering a deep dive into the causality behind experimental choices to ensure both technical accuracy and field-proven insights for maximizing your product yield.
Introduction: The Critical Role of the Quench
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] The initial reaction between a Grignard reagent (R-MgX) and a carbonyl compound yields a magnesium alkoxide intermediate.[1] A meticulous workup procedure, beginning with the quench, is paramount to protonate this intermediate to the final alcohol product, neutralize any unreacted Grignard reagent, and facilitate the removal of inorganic byproducts.[1] Improper quenching is a frequent source of reduced yields and purification difficulties.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of "quenching" in a Grignard reaction?
The quenching or "work-up" step serves two critical functions:
-
Protonation: It protonates the magnesium alkoxide intermediate to yield the desired alcohol product.[1]
-
Neutralization: It deactivates any excess, highly reactive Grignard reagent remaining in the reaction mixture.[1][2]
Q2: Why is the quenching process so exothermic, and how can I control it?
The violent exotherm observed during quenching is due to the rapid protonation of the strongly basic Grignard reagent and the resulting alkoxide.[2] Several factors can exacerbate this:
-
Rapid Addition of Quenching Agent: Adding the quenching solution too quickly can lead to an uncontrollable release of heat.[2]
-
Poor Heat Dissipation: Inadequate cooling of the reaction flask prevents the effective removal of the generated heat.[2][3]
-
High Concentration: A concentrated reaction mixture can lead to a rapid temperature increase upon quenching.[2][3]
To mitigate these risks, always cool the reaction flask in an ice-water bath and add the quenching solution dropwise with vigorous stirring.[2][3] Diluting the reaction mixture with an anhydrous solvent like THF or diethyl ether before quenching can also help manage the exotherm.[2][3]
Q3: I'm observing a thick, unfilterable precipitate during my workup. What is it and how can I resolve this?
The formation of magnesium salts, such as magnesium hydroxide and magnesium halide salts, is a common issue during the workup of Grignard reactions.[3] These salts can be difficult to filter and can trap the desired product, leading to lower yields.[3]
-
Cause: Using water as the primary quenching agent often leads to the formation of insoluble magnesium hydroxide.[3]
-
Solution: Employing a dilute acidic solution (e.g., 1M HCl, 10% H₂SO₄) or a saturated aqueous solution of ammonium chloride helps form more soluble magnesium salts.[3]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Root Cause(s) | Recommended Action(s) |
| Low or No Product Yield | Presence of protic solvents or moisture.[4] | Ensure all glassware is oven-dried and solvents are anhydrous.[4] |
| Impure reagents.[4] | Use high-purity starting materials. Consider purifying the alkyl/aryl halide before use.[4] | |
| Incomplete reaction initiation.[4] | Gentle heating or sonication can help initiate the reaction.[4] | |
| Persistent Emulsion at the Aqueous-Organic Interface | Fine precipitates of magnesium salts.[5] | Add saturated brine (NaCl solution) to increase the ionic strength of the aqueous layer.[5] |
| Filter the entire emulsified mixture through a pad of Celite®.[5][6] | ||
| Centrifuge the mixture for high g-force separation.[5] | ||
| Product is Partially Soluble in the Aqueous Layer | The polarity of the product. | Check the aqueous layer for your product using TLC or LC-MS. Perform additional extractions with an appropriate organic solvent if necessary.[5] |
| Formation of Side Products | Use of strong, concentrated acids for quenching.[7] | Avoid strong acids like concentrated sulfuric or hydrochloric acid, which can promote side reactions like dehydration of the alcohol product to form alkenes.[7] |
| Reaction of unreacted Grignard reagent with starting material.[2] | Ensure the reaction goes to completion before quenching. Monitor by TLC. |
Experimental Protocols
Protocol 1: Standard Quenching with Saturated Ammonium Chloride
This is a widely used and generally safe method for quenching Grignard reactions.
-
Cooling: Once the reaction is complete (as determined by a suitable monitoring technique like TLC), cool the reaction flask to 0 °C in an ice-water bath.[1] This is crucial to control the exothermic nature of the quenching process.[1]
-
Quenching: While vigorously stirring the cooled reaction mixture, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[1] The addition should be slow enough to maintain a manageable reaction temperature.[1]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and shake to extract the product.[8]
-
Phase Separation: Allow the layers to separate. The upper organic layer typically contains the product, while the lower aqueous layer contains the inorganic magnesium salts.[1] Drain the aqueous layer.
-
Re-extraction: To maximize product recovery, extract the aqueous layer two more times with fresh portions of the organic solvent.[1]
-
Brine Wash: Combine all organic extracts and wash with a saturated aqueous solution of sodium chloride (brine).[1] This helps to remove dissolved water from the organic layer and aids in breaking up any emulsions.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]
Protocol 2: Acidic Quench for Improved Salt Solubility
This method is particularly useful when dealing with stubborn magnesium salt precipitates.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Slowly and dropwise, add a dilute acid solution (e.g., 1N HCl or 10% H₂SO₄) with vigorous stirring.[9][10] Be extremely cautious as this can be more exothermic than using ammonium chloride.
-
Extraction and Washing: Follow steps 3-7 from Protocol 1.
Visualizing the Quenching Workflow
Caption: Decision workflow for Grignard reaction quenching.
Troubleshooting Emulsions: A Deeper Dive
Emulsions are a common frustration in Grignard workups, significantly hindering product isolation. They are often caused by finely dispersed magnesium salts.[5]
Caption: Troubleshooting guide for resolving emulsions.
References
-
Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chem Reactor. (2024, March 17). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup [Video]. YouTube. Retrieved from [Link]
-
Anastasia, T. (n.d.). A Report on Reagents and its Quenching Methods. Open Access Journals. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
-
Journal of Chemical Education. (2016). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]
-
Reddit. (2023, December 7). How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? (No column or aqueous work-up possible). r/chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, July 20). Removing unreacted Mg metal in a Grignard reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN101665258A - Process for recovering magnesium salts from Grignard reaction wastewater.
-
University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Emulsions. Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US20050085680A1 - Method for industrial decontamination.
-
Sciencemadness Discussion Board. (2016, February 18). Grignard successes and failures. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]
-
Reddit. (2024, November 15). Troubleshooting turbo grignard reaction. r/Chempros. Retrieved from [Link]
-
ACS Publications. (n.d.). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
NIH. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC. Retrieved from [Link]
-
Reddit. (2022, September 30). Grignard work up. r/Chempros. Retrieved from [Link]
-
ACS Publications. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Retrieved from [Link]
-
ResearchGate. (n.d.). Heat release rates of isothermal Grignard reactions with different water concentrations. Retrieved from [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Reddit. (2024, June 27). Grignard quenching reagent suggestions needed. r/Chempros. Retrieved from [Link]
-
SpringerLink. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]
-
ResearchGate. (n.d.). calorimetric investigation of the formation of grignard reagents. Retrieved from [Link]
-
ACS Publications. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rroij.com [rroij.com]
Technical Support Center: Optimizing Grignard Reactions – The Critical Role of the Solvent
Welcome to our dedicated technical support center for Grignard reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to deepen their understanding and troubleshoot issues related to one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis. Here, we dissect the pivotal role of the solvent in determining the rate, yield, and overall success of Grignard additions to ketones.
Frequently Asked Questions (FAQs)
Q1: Why are ethereal solvents like diethyl ether and tetrahydrofuran (THF) the standard for Grignard reactions?
A1: Ethereal solvents are crucial for several reasons. Firstly, they are aprotic, meaning they lack acidic protons that would otherwise react with and quench the highly basic Grignard reagent.[1][2] Secondly, the lone pair of electrons on the ether's oxygen atom coordinates with the Lewis acidic magnesium center of the Grignard reagent.[1] This solvation stabilizes the organomagnesium compound, preventing its precipitation and maintaining its reactivity in solution.[3]
Q2: What is the Schlenk Equilibrium, and how does the solvent influence it?
A2: The Schlenk equilibrium is a dynamic equilibrium that exists in solutions of Grignard reagents. It involves the disproportionation of the Grignard reagent (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂).[3][4][5]
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is significantly influenced by the solvent.[4][5][6] More strongly coordinating solvents, like THF, tend to favor the monomeric RMgX species.[4][7] The nature of the species in solution can affect the reactivity and the outcome of the Grignard reaction.[8][9]
Q3: When should I choose THF over diethyl ether, or vice versa?
A3: The choice between THF and diethyl ether depends on the specific requirements of your reaction. THF is a more polar and stronger Lewis base than diethyl ether, leading to better solvation of the Grignard reagent.[10] This can result in faster reaction rates.[7] However, THF's higher boiling point (66 °C) may necessitate heating for some reactions, which can also promote side reactions.[11] Diethyl ether has a lower boiling point (34.6 °C), which can be advantageous for controlling exothermic reactions.[11] For the formation of some Grignard reagents, particularly from vinyl or aryl halides, THF is often the preferred solvent.
Q4: Are there any "green" or alternative solvents for Grignard reactions?
A4: Yes, there is growing interest in more environmentally friendly solvents. 2-Methyltetrahydrofuran (2-MeTHF) is a promising alternative that can be derived from renewable resources.[6][10] It often provides similar or even superior performance to THF, with the added benefits of being less prone to peroxide formation and having lower miscibility with water, which can simplify the work-up procedure.[6][10] Cyclopentyl methyl ether (CPME) is another alternative with a higher boiling point and resistance to peroxide formation.[6]
Troubleshooting Guide: Solvent-Related Issues in Grignard Reactions
Problem 1: My Grignard reaction is sluggish or fails to initiate.
-
Possible Cause: Inactive magnesium surface due to a passivating oxide layer.[12]
-
Solution: Activate the magnesium turnings before adding the halide. Common methods include gentle heating with a heat gun under an inert atmosphere, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[3]
-
-
Possible Cause: Presence of trace amounts of water in the solvent or on the glassware.[11][12]
-
Possible Cause: The solvent is not coordinating enough to stabilize the Grignard reagent.
-
Solution: If using a less coordinating ether, consider switching to THF, which is a stronger Lewis base.[10]
-
Problem 2: The yield of my desired alcohol is low, and I'm observing significant side products.
-
Possible Cause: Wurtz coupling, where the Grignard reagent reacts with the starting alkyl/aryl halide.[12]
-
Possible Cause: Enolization of the ketone substrate. If your ketone has acidic alpha-protons, the Grignard reagent can act as a base, leading to the formation of an enolate and reducing the yield of the desired addition product.[12]
-
Solution: This is more prevalent with sterically hindered ketones.[12] Running the reaction at a lower temperature can favor the nucleophilic addition over enolization.
-
-
Possible Cause: Reduction of the ketone to an alcohol. If the Grignard reagent has β-hydrogens, it can reduce the ketone via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).
-
Solution: Again, conducting the reaction at lower temperatures can help to minimize this side reaction.[12]
-
Data Presentation: Comparison of Common Grignard Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Lewis Basicity | Key Advantages | Potential Disadvantages |
| Diethyl Ether (Et₂O) | 34.6 | 4.3 | Moderate | Easy to remove, good for controlling exotherms. | Highly flammable, prone to peroxide formation. |
| Tetrahydrofuran (THF) | 66 | 7.5 | High | Excellent solvating power, often faster reactions.[7] | Higher boiling point, can promote side reactions, hygroscopic.[11] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | High | "Green" solvent, lower water miscibility, can suppress Wurtz coupling.[6][10] | Higher boiling point, may require higher reaction temperatures. |
| Cyclopentyl Methyl Ether (CPME) | 106 | 4.7 | Moderate | High boiling point, resistant to peroxide formation, low water miscibility.[6] | May lead to slower reaction rates compared to THF. |
Experimental Protocol: General Procedure for Grignard Addition to a Ketone
This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrate.
1. Preparation of the Grignard Reagent: a. Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. b. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature. c. To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. d. Gently warm the flask with a heat gun until the iodine sublimes and the purple color disappears. This indicates the activation of the magnesium surface. e. Add a portion of the anhydrous ether solvent (e.g., THF) to the flask. f. Dissolve the alkyl or aryl halide (1.0 equivalent) in the anhydrous ether in the dropping funnel. g. Add a small amount of the halide solution to the magnesium suspension. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary. h. Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. i. After the addition is complete, stir the mixture at room temperature or gentle reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
2. Addition to the Ketone: a. Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. b. Dissolve the ketone (1.0 equivalent) in anhydrous ether in the dropping funnel. c. Add the ketone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
3. Work-up: a. Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. b. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. d. Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizations
Caption: The Schlenk Equilibrium and the coordinating role of the solvent (S).
Caption: Mechanism of Grignard addition to a ketone, highlighting solvent coordination.
References
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Kadam, A., Nguyen, M., Kopach, M., Richardson, P., Gallou, F., Wan, Z.-K., & Zhang, W. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(6), 1542. [Link]
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 69(5), 1633–1637. [Link]
-
Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605. [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]
-
Shah, P. D. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of Advance Research In Science And Engineering, 3. [Link]
-
Peltzer, R., & Gärtner, S. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. Accounts of Chemical Research, 53(4), 875–886. [Link]
-
Quora. (n.d.). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do? Retrieved January 10, 2024, from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved January 10, 2024, from [Link]
-
ResearchGate. (n.d.). Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. Retrieved January 10, 2024, from [Link]
-
Quora. (n.d.). What is the best solvent for making a Grignard Reagent? Retrieved January 10, 2024, from [Link]
-
Wikipedia. (n.d.). Schlenk equilibrium. Retrieved January 10, 2024, from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
Rogers, H. R., Hill, C. L., Fujiwara, Y., Rogers, R. J., Mitchell, H. L., & Whitesides, G. M. (1977). Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium. Journal of the American Chemical Society, 99(15), 5004–5007. [Link]
-
Lewis, R. N., & Wright, J. R. (1951). Solvent Effects in the Grignard Reaction. Journal of the American Chemical Society, 73(12), 5781–5783. [Link]
-
Peltzer, R., & Gärtner, S. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. The Journal of Physical Chemistry B, 121(14), 3158–3166. [Link]
-
Sciencemadness Discussion Board. (2013, April 26). possible to perform Grignard with no solvent?[Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. [Link]
-
Zimmerman, P. M. (2017). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. The Journal of Physical Chemistry A, 121(4), 933–942. [Link]
-
ResearchGate. (n.d.). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. Retrieved January 10, 2024, from [Link]
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 6. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijarse.com [ijarse.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Impurities in Crude 3,4-Dimethyl-1-pentyn-3-ol by GC-MS
Welcome to the technical support center for the analysis of 3,4-Dimethyl-1-pentyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the characterization of impurities by Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to develop robust and reliable analytical methods.
Introduction: The Criticality of Impurity Profiling
This compound is a valuable building block in organic synthesis. As with any synthesized compound, the crude product contains impurities derived from starting materials, side reactions, or degradation.[1][2] Characterizing these impurities is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and stability of final products, particularly in pharmaceutical applications.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose, offering high-resolution separation and definitive structural identification of volatile and semi-volatile compounds.[5]
This guide will address common issues from sample preparation to data interpretation, helping you navigate the complexities of analyzing this specific tertiary alkynol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to specific questions you may encounter during your analysis.
Q1: I'm seeing significant peak tailing for the main this compound peak. What is the cause and how can I fix it?
Answer: Peak tailing for polar compounds like alcohols is a classic issue in GC analysis. The primary cause is unwanted interaction between the analyte's active hydroxyl (-OH) group and active sites (e.g., free silanol groups) on the surface of the GC inlet liner and the column stationary phase.[6] This is particularly problematic for tertiary alcohols due to steric hindrance around the hydroxyl group.
Causality & Solution:
-
Active Sites: The glass inlet liner and the fused silica column have residual silanol (Si-OH) groups that can form hydrogen bonds with your analyte's hydroxyl group. This slows down a portion of the analyte molecules as they pass through the system, resulting in a "tail" on the peak.
-
Column Choice: You may be using a non-polar column (like a DB-5ms or HP-5ms) which is not ideal for underivatized polar analytes.
-
Immediate Solution: Switch to a more polar stationary phase, such as a Wax (polyethylene glycol, PEG) column.[7][8] These phases have a higher affinity for alcohols, leading to more symmetrical peak shapes through competitive hydrogen bonding.
-
Best Solution (Derivatization): The most robust solution is to eliminate the problematic hydroxyl group through chemical derivatization.[9] Silylation is the most common method, where the active hydrogen on the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group. This increases the compound's volatility, reduces its polarity, and drastically improves peak shape.[9]
-
Q2: Should I derivatize my this compound sample? If so, what reagent should I use?
Answer: Yes, derivatization is highly recommended for the quantitative analysis of this compound. While direct analysis on a polar column is possible for qualitative screening, it is often not reproducible for quantification due to the issues mentioned in Q1.[7] Tertiary alcohols are also prone to thermal degradation (dehydration) in a hot GC inlet, which derivatization helps prevent.[10]
Recommended Reagent and Rationale:
-
Reagent: The most common and effective silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Why it Works: BSTFA reacts with the active hydrogen of the hydroxyl group to form a stable trimethylsilyl ether.[6] The byproducts of this reaction are volatile and typically do not interfere with the chromatogram. The addition of TMCS as a catalyst can accelerate the reaction, especially for sterically hindered alcohols like yours.
-
Expertise Insight: The ease of derivatization for alcohols follows the order: primary > secondary > tertiary. Therefore, you may need slightly more stringent reaction conditions (e.g., heating at 60-70°C for 15-30 minutes) to ensure complete derivatization of your tertiary alcohol.[11] Always run a test to confirm complete derivatization, looking for the absence of the original alcohol peak.
Q3: My mass spectrum for the main peak does not show a molecular ion at m/z 112. Is my instrument malfunctioning?
Answer: This is very common and likely not an instrument malfunction. For many organic compounds, especially alcohols, the molecular ion (M⁺) formed during Electron Ionization (EI) is highly unstable and undergoes rapid fragmentation.[12][13] The time it takes for the ion to travel from the ionization source to the detector is often longer than the lifetime of the molecular ion itself.[14]
Characteristic Fragmentation of Tertiary Alcohols: The fragmentation of this compound will be dominated by two primary pathways:
-
α-Cleavage (Alpha-Cleavage): This is the cleavage of a carbon-carbon bond adjacent to the oxygen atom. This is often the most favorable fragmentation pathway for tertiary alcohols because it leads to the formation of a stable oxonium ion.[10]
-
Loss of an isopropyl radical (•CH(CH₃)₂), mass 43: Results in a fragment at m/z 69 .
-
Loss of a methyl radical (•CH₃), mass 15: Results in a fragment at m/z 97 .
-
-
Dehydration: Loss of a water molecule (H₂O), mass 18. This results in an [M-18]⁺ ion at m/z 94 .
You should look for these characteristic fragments to confirm the identity of your main peak, rather than relying on the molecular ion.
Q4: I am seeing several small, unidentified peaks in my chromatogram. How can I begin to identify these impurities?
Answer: Identifying unknown impurities is a systematic process that combines chromatographic information with mass spectral interpretation.[15][16]
Workflow for Impurity Identification:
-
Analyze the Mass Spectrum of Each Impurity: For each unknown peak, examine its mass spectrum. Look for a potential molecular ion and characteristic fragment ions.
-
Consider Potential Synthesis By-products: Think about the synthesis route of this compound. Common impurities arise from:
-
Unreacted Starting Materials: Do any peaks correspond to the mass spectra of your starting materials?
-
Side Reactions: Could dimerization, polymerization, or rearrangement have occurred?[2] For example, an impurity with a mass near double the product (m/z ~224) could indicate a dimer.
-
Over-reduction/Isomerization: Is it possible a related compound like 3,4-Dimethyl-1-penten-3-ol (MW 114.19) was formed?[17]
-
-
Compare Fragmentation Patterns: Compare the fragmentation of the impurity to the known fragmentation of your main compound. Similar fragmentation patterns might suggest a structurally related impurity.
-
Utilize Mass Spectral Libraries: Search the mass spectrum against a commercial library like NIST or Wiley.[14] While a perfect match is not guaranteed, it can provide excellent clues to the compound's class or structure.
-
High-Resolution Mass Spectrometry: If available, accurate mass data from a Q-TOF or Orbitrap instrument can provide the elemental formula of the impurity, significantly narrowing down the possibilities.[15][16]
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a robust starting point for your method development. Optimization will be necessary based on your specific instrumentation and impurity profile.[5][18][19]
3.1 Sample Preparation (Derivatization)
-
Sample Dilution: Accurately weigh ~10 mg of the crude this compound into a 2 mL autosampler vial.
-
Solvent Addition: Add 1.0 mL of a suitable solvent (e.g., Dichloromethane or Pyridine). Ensure the solvent is anhydrous to prevent reaction with the silylating reagent.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS. Using an excess of the reagent ensures the reaction goes to completion.
-
Reaction: Cap the vial tightly and heat in a heating block or oven at 60°C for 20 minutes.
-
Cooling: Allow the vial to cool to room temperature before placing it in the autosampler.
3.2 GC-MS Instrumentation and Parameters
The following table outlines recommended starting parameters for your GC-MS method.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| GC System | Agilent 8890 or equivalent | A modern, well-maintained GC is crucial for reproducible results. |
| Mass Spectrometer | Agilent 5977 or equivalent | A single quadrupole MS is sufficient for this analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for the analysis of the TMS-derivatized, non-polar analytes.[20] |
| Injection Mode | Split (e.g., 50:1 ratio) | Split injection prevents column overloading with the main component and ensures sharp peaks. Adjust ratio based on sample concentration. |
| Inlet Temperature | 250 °C | Sufficient to ensure rapid vaporization without causing thermal degradation of the derivatized analyte. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good chromatographic efficiency. Ensure high purity and use traps to remove oxygen and moisture.[21] |
| Oven Program | 50°C (hold 2 min), then ramp 10°C/min to 280°C (hold 5 min) | An initial low temperature helps focus analytes at the head of the column. The ramp rate can be adjusted to improve separation of closely eluting impurities. |
| MS Source Temp | 230 °C | Standard temperature for good ionization efficiency. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy creates reproducible fragmentation patterns for library searching.[14] |
| Scan Range | m/z 35 - 400 | Covers the expected mass range for the derivatized product and potential impurities. |
Quick Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peaks detected | Syringe issue; Inlet leak; No sample injected. | Check syringe for blockage/air bubbles. Perform a leak check on the inlet. Verify sample vial has sufficient volume.[22][23] |
| Ghost peaks | Contamination from previous injection (carryover); Septum bleed. | Run a solvent blank. Increase oven temperature at the end of the run to bake out contaminants. Use a high-quality, low-bleed septum.[24][25] |
| Poor Sensitivity | Dirty MS ion source; Low sample concentration; Incorrect injection volume. | Tune the mass spectrometer. If it fails or has low abundance, the source may need cleaning. Increase sample concentration or decrease split ratio.[21][22] |
| Shifting Retention Times | Leak in the system; Carrier gas flow fluctuation; Column aging. | Perform a system-wide leak check. Check gas cylinder pressure and regulator function.[21] Condition the column or trim the first 10-20 cm from the inlet side. |
| Broad Solvent Front | Incorrect splitless time (if using); Incompatible solvent. | For derivatized samples, a split injection is preferred. If using splitless, ensure the solvent is compatible with the stationary phase.[26] |
References
- A Comparative Guide to Mass Spectrometry Fragmentation for the Identification of Alkynol Isomers. (n.d.). Benchchem.
- Common Mistakes in Preparing Samples for Chromatography. (n.d.).
- GC Derivatization Reagents. (n.d.). TCI Chemicals.
- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
- Common Sources Of Error in Gas Chromatography. (2025, February 8). alwsci.
- How Sample Preparation Affects GC-MS Results. (2025, December 19). ResolveMass Laboratories Inc.
- 10 Common Mistakes in Gas Chromatography. (2025, August 20). AELAB.
- Derivatization. (2023, August 29). Chemistry LibreTexts.
- Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? (2020, July 26). ResearchGate.
- Mass spectral interpretation. (n.d.). Wikipedia.
- Derivatization in GC. (n.d.).
- GC Troubleshooting Guide. (n.d.). Phenomenex.
- Interpretation of mass spectra. (n.d.).
- Identifying and elucidating impurity species. (n.d.). Reading Scientific Services Ltd.
- 8 Common Gas Chromatography Mistakes. (2014, August 18). Technology Networks.
- GC Columns and Accessories. (n.d.). Thermo Fisher Scientific.
- GC Column Selection Guide. (n.d.). Sigma-Aldrich.
- Interpretation of Mass Spectra, Part I: Developing Skills. (n.d.). LCGC International.
- Trace Impurity Identification using Q-TOF Mass Spectroscopy. (n.d.). Almac.
- Waters Column Selection Guide for Polar Compounds. (n.d.). Waters.
- GC Troubleshooting. (n.d.). Sigma-Aldrich.
- GC Tech Tip: Parameters To Consider for GC Column. (n.d.). Phenomenex.
- How to Troubleshoot and Improve your GC/MS. (n.d.). Separation Science.
- Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020, January 20). PMC - NIH.
- Side reactions and byproduct formation in 3,4-Dimethylfuran synthesis. (n.d.). Benchchem.
- A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.
- Agilent J&W GC Column Selection Guide. (n.d.). Postnova Analytics GmbH.
- 11.8: Fragmentation Patterns in Mass Spectrometry. (2020, May 30). Chemistry LibreTexts.
- This compound. (n.d.). PubChem.
- This compound. (n.d.). Guidechem.
- Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). (2023, January 19). YouTube.
- How to Troubleshoot and Improve your GC/MS. (2022, April 10). YouTube.
- 3,4-Dimethyl-1-penten-3-ol. (n.d.). PubChem.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
- Professional GC & GC/MS Method Development Objectives & Benefits Guide. (n.d.). ChromSolutions.
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023, October 22). NIH.
- This compound. (n.d.). TCI Chemicals.
- This compound. (n.d.).
- This compound, 94%. (n.d.). Fisher Scientific.
- Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. (n.d.). ResearchGate.
- Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. (2020, July 9). Scottish Government.
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26).
- Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry.
- IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15).
- Impurity profiling and drug characterization: backdrop and approach. (n.d.). PHARMACEUTICAL SCIENCES.
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research.
- Impurities in Pharmaceuticals- A Review. (2013, December 15). SciSpace.
Sources
- 1. iajps.com [iajps.com]
- 2. scispace.com [scispace.com]
- 3. biomedres.us [biomedres.us]
- 4. biomedres.us [biomedres.us]
- 5. impactfactor.org [impactfactor.org]
- 6. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 7. researchgate.net [researchgate.net]
- 8. GC Tech Tip: ParametersTo Consider for GC Column | Phenomenex [phenomenex.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uni-saarland.de [uni-saarland.de]
- 15. Identifying and elucidating impurity species [rssl.com]
- 16. almacgroup.com [almacgroup.com]
- 17. 3,4-Dimethyl-1-penten-3-ol | C7H14O | CID 3084767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chromsolutions.co.uk [chromsolutions.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 22. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 23. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 24. gcms.cz [gcms.cz]
- 25. aelabgroup.com [aelabgroup.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Diastereoselective Nucleophilic Addition to Prochiral Ketones
Welcome to the technical support center for improving diastereoselectivity in nucleophilic additions to prochiral ketones. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges in controlling stereochemical outcomes. Here, we move beyond textbook models to provide actionable, field-proven insights into troubleshooting and optimizing your reactions.
Conceptual Foundations: A Quick Primer
Before troubleshooting, it's crucial to understand the governing principles. When a nucleophile attacks a prochiral ketone with a nearby stereocenter, the existing chiral information directs the formation of a new stereocenter, leading to diastereomeric products.[1] The ratio of these diastereomers is determined by the energy difference between the competing transition states. Two primary models predict this outcome:
-
Felkin-Anh Model: This is the default model for non-chelating systems. It posits that the largest group (L) at the α-stereocenter orients itself perpendicular to the carbonyl bond to minimize steric strain. The nucleophile then attacks along the Bürgi-Dunitz trajectory (approx. 107°) from the face opposite the medium-sized group (M), avoiding steric clash with both L and M groups.[2][3][4]
-
Cram-Chelation Model: This model applies when the α-carbon bears a substituent (like OR, NR₂) that can chelate (form a bidentate complex) with a Lewis acidic metal center from the nucleophile (e.g., the Mg in a Grignard reagent) or an added Lewis acid.[5] This chelation locks the substrate in a rigid, eclipsed conformation, forcing the nucleophile to attack from the least hindered face, often leading to a product with opposite stereochemistry to that predicted by the Felkin-Anh model.[3][5]
Understanding which model is operative is the first step in diagnosing and solving selectivity issues.
Frequently Asked Questions (FAQs)
Here are rapid answers to the most common queries we receive.
Q1: What is the Bürgi-Dunitz angle and why is it important? A: The Bürgi-Dunitz angle describes the preferred trajectory of nucleophilic attack on a carbonyl carbon, which is not perpendicular (90°) but rather an obtuse angle of approximately 105-107°.[2][6] This trajectory maximizes overlap between the nucleophile's HOMO and the carbonyl's π* LUMO while minimizing steric repulsion. All predictive models, including Felkin-Anh, are built upon this fundamental principle.[6]
Q2: My diastereomeric ratio (d.r.) is consistently poor (e.g., 1:1 to 3:1). What's the most common cause? A: A low d.r. suggests that the energy difference between the diastereomeric transition states is minimal. The most frequent culprit is elevated reaction temperature, which provides enough thermal energy to overcome the small activation energy barrier between competing pathways.[7] Other causes include insufficient steric or electronic differentiation between the substituents at the α-stereocenter or using a solvent that interferes with the desired controlling interaction (e.g., a coordinating solvent like THF when chelation is unwanted).
Q3: How do I determine the diastereomeric ratio of my product mixture? A: The most common and reliable method is ¹H NMR spectroscopy of the crude reaction mixture.[8] The diastereomers will have slightly different chemical environments, leading to distinct, well-resolved peaks for certain protons (e.g., carbinol proton, or methyl groups). Integration of these distinct signals provides a quantitative measure of the d.r. Chiral HPLC or GC can also be used for more precise measurements, especially for complex mixtures.
Q4: What's the difference between substrate control and reagent control? A: Substrate control, which is the focus of this guide, uses a chiral center already present in the ketone (the substrate) to direct the stereochemistry of the addition.[5] Reagent control, conversely, uses a chiral reagent, ligand, or catalyst to induce stereoselectivity in the addition to an achiral or prochiral ketone.[9][10]
Troubleshooting Guide: Diagnosing and Solving Poor Selectivity
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: I expected the Felkin-Anh product but obtained the opposite ("anti-Felkin") diastereomer.
-
Probable Cause: Unintended Chelation Control. Your substrate likely has a chelating group (e.g., OMe, OBn, NMe₂) at the α-position, and your reaction conditions facilitate chelation. This is common when using Grignard (RMgX) or organozinc (R₂Zn) reagents, as the metal ion itself is a Lewis acid.[11][12]
-
Solutions:
-
Change the Nucleophile: Switch from a Grignard reagent to an organolithium (RLi) or organocuprate (R₂CuLi). The lithium cation is a much weaker Lewis acid than MgX⁺ and is less likely to induce chelation.
-
Protect the Chelating Group: If the chelating group is a hydroxyl, protect it with a bulky, non-chelating group like tert-butyldiphenylsilyl (TBDPS). The steric bulk will disfavor the conformation required for chelation.[6]
-
Change the Solvent: If you must use a chelating nucleophile, switch to a more strongly coordinating solvent like THF. The solvent molecules can compete with the α-substituent for coordination to the metal center, disrupting the chelate transition state and favoring the Felkin-Anh pathway.
-
Problem 2: My diastereoselectivity is low and varies between experiments.
-
Probable Cause: Insufficient Temperature Control. The energy differences between transition states are often only a few kcal/mol. Minor fluctuations in temperature can lead to inconsistent results. Additions of highly reactive nucleophiles like organolithiums or Grignard reagents are often highly exothermic, causing localized warming if the addition is too fast.
-
Solutions:
-
Lower the Temperature: Perform the reaction at a significantly lower temperature (e.g., -78 °C using a dry ice/acetone bath). This reduces the system's thermal energy, magnifying the effect of the small energy differences between transition states.[7]
-
Control the Addition Rate: Add the nucleophile solution dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes). This prevents exothermic spikes and maintains a consistent low temperature throughout the reaction.
-
Ensure Efficient Stirring: Use vigorous mechanical stirring to ensure rapid heat dissipation from the point of addition to the cooling bath.
-
Problem 3: I am trying to achieve chelation control, but the Felkin-Anh product is still dominant.
-
Probable Cause: The conditions are not optimized to favor the rigid chelated transition state. This can be due to a weak Lewis acid, a non-coordinating solvent, or a bulky protecting group on the chelating heteroatom.
-
Solutions:
-
Add a Strong Lewis Acid: Introduce a strong, chelating Lewis acid like MgBr₂·OEt₂, ZnCl₂, or TiCl₄ to the reaction mixture before adding the nucleophile.[6] These will form a tight complex with the carbonyl oxygen and the α-heteroatom, rigidly locking the conformation.[13][14]
-
Switch to a Non-Coordinating Solvent: Use a non-coordinating solvent such as toluene, dichloromethane (DCM), or hexane.[11] These solvents will not compete for binding to the Lewis acid, allowing the substrate to form the desired chelate.
-
Modify the Protecting Group: Ensure the protecting group on the α-heteroatom is small enough to participate in chelation (e.g., Methyl, Benzyl, MOM).[11] Bulky groups like TBDPS will sterically prevent the formation of the chelate ring.[6]
-
Key Parameters for Optimizing Diastereoselectivity
Proactive optimization is key to success. Consider the impact of each parameter on the governing stereochemical model.
| Parameter | Impact on Felkin-Anh (Non-Chelating) | Impact on Cram-Chelation | Key Considerations |
| Temperature | Lower temperature increases selectivity. | Lower temperature increases selectivity. | Use -78 °C as a standard starting point for optimization.[7] |
| Solvent | Ethereal solvents (Et₂O, THF) are standard. | Non-coordinating solvents (Toluene, DCM) are required to enable chelation.[11] | THF can disrupt weak chelation, favoring the Felkin-Anh pathway. |
| Nucleophile | Bulky nucleophiles can increase selectivity by amplifying steric interactions. | The metal counter-ion is critical. Grignard (Mg) and Organozinc (Zn) reagents are good chelators.[11] | Organolithiums (Li) are generally poor chelators. |
| Lewis Acid | Generally not used unless to increase ketone reactivity. Can induce unintended chelation. | Essential for substrates with weak chelating groups. Strong oxophilic Lewis acids (TiCl₄, MgBr₂) are effective.[6] | Use stoichiometric amounts of Lewis acid for optimal chelation. |
| Substrate | Larger differences in size between α-substituents (L, M, S) lead to higher selectivity. | Requires an α-heteroatom (O, N) with a small, Lewis basic protecting group. | The electronic nature of the α-substituent can also play a role (Polar Felkin-Anh model).[5] |
Visualization of Stereochemical Models
To better understand the transition states you are trying to favor or disfavor, the following diagrams illustrate the key interactions.
Caption: Felkin-Anh model showing nucleophilic attack.
Caption: Cram-Chelation model showing rigid conformation.
Experimental Protocols
Protocol 1: Felkin-Anh Controlled Addition of MeLi to a Chiral Ketone
-
Objective: To achieve high diastereoselectivity via the Felkin-Anh model.
-
Reaction: (S)-3-phenyl-butan-2-one + MeLi → (2S,3S)-3-phenyl-2-methylbutan-2-ol
-
Materials:
-
(S)-3-phenyl-butan-2-one (1.0 eq)
-
Methyllithium (MeLi, 1.6 M in Et₂O, 1.2 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous NH₄Cl solution
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (S)-3-phenyl-butan-2-one and anhydrous Et₂O (to make a 0.1 M solution).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the MeLi solution dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.
-
Protocol 2: Chelation-Controlled Addition of MeMgBr to a Protected α-Hydroxy Ketone
-
Objective: To achieve high diastereoselectivity via the Cram-Chelation model.
-
Reaction: (S)-3-(benzyloxy)butan-2-one + MeMgBr → (2R,3S)-3-(benzyloxy)-2-methylbutan-2-ol
-
Materials:
-
(S)-3-(benzyloxy)butan-2-one (1.0 eq)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.5 eq)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under nitrogen, add the α-benzyloxy ketone and anhydrous toluene (to make a 0.1 M solution).
-
Cool the flask to -78 °C.
-
Add the MeMgBr solution dropwise via syringe over 30 minutes. The magnesium halide will act as the chelating Lewis acid.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR.
-
References
-
Danielsson, J. (n.d.). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-portal.org. Retrieved from [Link]
-
NPTEL-NOC IITM. (2021, August 11). mod03lec23 - Nucleophilic Addition Reactions and its stereochemistry [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). felkin-ahn and cram chelate. Retrieved from [Link]
-
Walsh, P. J., & El-Achi, K. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2310-2322. Retrieved from [Link]
-
(n.d.). Diastereomeric ratios of nucleophilic addition reaction to N-protected D-Phe-H. ResearchGate. Retrieved from [Link]
-
Monasterolo, C., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(21), 6336-6345. Retrieved from [Link]
-
Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]
-
Mondal, D. P. (2019, August 26). What is the difference between Crams model and Felkin ahn model? Quora. Retrieved from [Link]
-
Monasterolo, C., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. ResearchGate. Retrieved from [Link]
-
Sampedro, D., & Yetra, D. R. (2017). Expeditious diastereoselective synthesis of elaborated ketones via remote Csp3–H functionalization. Nature Communications, 8, 13956. Retrieved from [Link]
-
Sibi, M. P., & Jasperse, C. P. (1998). Lewis Acid-Promoted Atom-Transfer Free Radical Additions. Journal of the American Chemical Society, 120(15), 3661-3670. Retrieved from [Link]
-
Chad's Prep. (2021, March 30). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Harutyunyan, S. R., et al. (2015). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catalysis, 5(5), 2863-2874. Retrieved from [Link]
-
Wang, Z., et al. (2022). Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species. Journal of the American Chemical Society, 144(11), 5026-5036. Retrieved from [Link]
-
Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 789-800. Retrieved from [Link]
-
Osbourn, J. (2019, September 11). Felkin-Anh & Cram Chelate [Video]. YouTube. Retrieved from [Link]
-
Monasterolo, C., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science (RSC Publishing). Retrieved from [Link]
-
(n.d.). Asymmetric induction. Wikipedia. Retrieved from [Link]
-
(n.d.). Lewis Acid Promoted Addition Reactions of Organometallic Compounds. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2026, January 7). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. Retrieved from [Link]
-
Monasterolo, C., et al. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. Semantic Scholar. Retrieved from [Link]
-
(n.d.). 7.8. Stereochemistry of Addition Reactions. Introduction to Organic Chemistry - Saskoer. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Addition of Lewis Acids (Electrophilic Reagents). Chemistry LibreTexts. Retrieved from [Link]
-
Procter, D. J., & Gammack, K. S. (2025, December 15). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Retrieved from [Link]
-
LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. 7.8. Stereochemistry of Addition Reactions – Introduction to Organic Chemistry [saskoer.ca]
- 2. youtube.com [youtube.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. quora.com [quora.com]
- 5. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Multi-Modal Spectroscopic Guide to the Structural Elucidation of 3,4-Dimethyl-1-pentyn-3-ol
In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific validity. This guide provides an in-depth analysis of 3,4-Dimethyl-1-pentyn-3-ol, a tertiary acetylenic alcohol, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We will explore the nuances of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HMBC) NMR experiments, explaining not just the data but the causal logic behind the spectral patterns.
Furthermore, this guide extends beyond NMR to objectively compare and integrate data from complementary techniques, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). By adopting this multi-modal approach, we construct a self-validating analytical workflow that ensures the highest degree of confidence in structural and purity assignments, a critical requirement for regulatory submission and publication.
Part 1: Definitive Structural Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for determining the precise atomic connectivity of an organic molecule. For a molecule like this compound, with its distinct functional groups and stereocenter, a suite of NMR experiments is required for a complete and unambiguous assignment.
¹H NMR Spectroscopy: The Initial Proton Map
The ¹H NMR spectrum provides the first detailed look into the proton environments of the molecule. The structure of this compound suggests the presence of six chemically distinct proton signals.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift & Multiplicity |
| -OH | ~1.5 - 2.5 | Broad Singlet | 1H | The hydroxyl proton is exchangeable, leading to a broad signal; its chemical shift is highly dependent on concentration and solvent.[1] |
| H-1 (≡C-H) | ~2.4 | Singlet | 1H | The acetylenic proton resides in a unique magnetic environment due to the anisotropy of the triple bond, shifting it downfield relative to alkane protons.[2][3] It has no adjacent protons, appearing as a singlet. |
| H-4 (-CH) | ~1.9 | Multiplet | 1H | This methine proton is coupled to the six protons of the two adjacent methyl groups (H-5), resulting in a complex multiplet. |
| C3-CH₃ | ~1.3 | Singlet | 3H | This methyl group is attached to the quaternary C3 carbon and has no adjacent protons to couple with, hence it appears as a singlet. |
| H-5 (CH(CH₃)₂) | ~1.0 | Doublet | 6H | The two methyl groups attached to C4 are diastereotopic but often appear as a single doublet due to coupling with the H-4 methine proton. |
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.[4] CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its residual proton peak at δ 7.26 ppm can be used for spectral calibration.[5]
-
Internal Standard: For ultimate precision, add a small amount (0.05% v/v) of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[4]
-
Spectrometer Setup: The analysis is typically performed on a 400 MHz or 500 MHz spectrometer.[6] A higher field strength provides better signal dispersion and resolution.
-
Acquisition Parameters: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS or residual solvent peak. Integrate the signals to determine the relative proton ratios.
¹³C and DEPT NMR: Mapping the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR reveals the carbon framework. To distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are indispensable.[7][8]
Predicted ¹³C NMR and DEPT Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Rationale for Chemical Shift |
| C1 (≡C-H) | ~70 | Positive | Positive | The sp-hybridized carbon of a terminal alkyne is significantly deshielded.[2] |
| C2 (C≡) | ~88 | No Signal | No Signal | The internal sp-hybridized carbon is also deshielded. |
| C3 (C-OH) | ~68 | No Signal | No Signal | This quaternary carbon is bonded to an electronegative oxygen atom, shifting it downfield. |
| C4 (-CH) | ~38 | Positive | Positive | A standard sp³-hybridized methine carbon. |
| C5 (CH(CH₃)₂) | ~17 | No Signal | Positive | The two equivalent methyl carbons in the isopropyl group. |
| C3-CH₃ | ~28 | No Signal | Positive | The methyl carbon attached to the tertiary alcohol center. |
Causality Behind DEPT: A standard broadband-decoupled ¹³C spectrum shows all carbon signals but provides no information on the number of attached protons. The DEPT-90 experiment specifically shows only CH signals.[9][10] The DEPT-135 experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[9][10] By comparing these three spectra, we can definitively assign the multiplicity of each carbon, a self-validating system that confirms the proposed structure.[11]
Experimental Protocol: ¹³C and DEPT NMR
-
Sample and Setup: Use the same sample prepared for ¹H NMR.
-
Broadband ¹³C Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) is used. More scans are typically required due to the lower natural abundance of ¹³C.
-
DEPT Acquisition: Run the DEPT-90 and DEPT-135 pulse sequences. These are standard experiments available on all modern NMR spectrometers.
-
Data Analysis: Correlate the peaks across the three spectra (Broadband, DEPT-90, DEPT-135) to assign each carbon signal as C, CH, CH₂, or CH₃.
2D NMR: Assembling the Molecular Puzzle
For complete and unambiguous assignment, two-dimensional (2D) NMR experiments are used to visualize the connectivity between atoms.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds.[12] It is used to identify spin systems, or groups of connected protons. For this compound, COSY would show a clear correlation between the methine proton (H-4) and the six protons of the isopropyl methyl groups (H-5).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps longer-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).[12][13] This is arguably the most powerful experiment for piecing together the molecular skeleton. Key expected correlations for this compound would include:
-
Correlation from the acetylenic proton (H-1) to the quaternary alcohol carbon (C3).
-
Correlations from the C3-CH₃ protons to both C3 and C4.
-
Correlations from the isopropyl methyl protons (H-5) to both C4 and C3.
-
These correlations act as interlocking pieces of evidence, confirming the precise arrangement of the atoms and validating the assignments made from 1D spectra.[14]
Caption: Key HMBC correlations confirming the carbon skeleton.
Part 2: Comparison with Complementary Analytical Techniques
While NMR provides the definitive structure, a robust analysis for regulatory or publication purposes relies on a suite of complementary techniques. Each method provides a different, vital piece of information, creating a holistic and self-validating analytical package.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique ideal for identifying the presence of specific functional groups.[15] For this compound, the IR spectrum would provide immediate confirmation of its key features.
Characteristic IR Absorptions
| Functional Group | Absorption Range (cm⁻¹) | Appearance | Significance |
| Alcohol O-H | 3200 - 3600 | Strong, Broad | Confirms the presence of the hydroxyl group.[16] |
| Alkyne ≡C-H | ~3300 | Strong, Sharp | Diagnostic for a terminal alkyne.[17][18] |
| Alkyne C≡C | 2100 - 2260 | Weak to Medium, Sharp | Confirms the carbon-carbon triple bond.[17] |
| Alkane C-H | 2850 - 3000 | Medium to Strong | Confirms the presence of sp³ C-H bonds.[19] |
Comparison to NMR: IR spectroscopy is much faster than NMR and provides clear, immediate evidence of the principal functional groups. However, it offers no information about the connectivity or the carbon skeleton. It answers "what" functional groups are present, while NMR answers "how" they are connected.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands listed above.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[15]
Expected Mass Spectrometry Data (Electron Ionization)
-
Molecular Ion (M⁺): A peak at m/z = 112, corresponding to the molecular formula C₇H₁₂O.[20][21]
-
Key Fragmentation Pathways:
-
α-Cleavage: Alcohols readily undergo cleavage of the bond adjacent to the oxygen-bearing carbon.[16] For this molecule, the most likely α-cleavage would be the loss of the isopropyl radical (•CH(CH₃)₂) to yield a stable, resonance-stabilized fragment at m/z = 69. Loss of the ethylnyl radical would give a fragment at m/z = 87.
-
Dehydration: Loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols, which would result in a peak at m/z = 94 (112 - 18).[16]
-
Comparison to NMR: MS is highly sensitive and provides the crucial molecular weight that NMR cannot. The fragmentation pattern can support a proposed structure, but it is often ambiguous and cannot be used for primary structure determination in the way NMR can. It is a powerful complementary tool for confirming the molecular formula.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is typically introduced via direct infusion or through a Gas Chromatograph (GC-MS). GC-MS is preferred as it also provides purity information.
-
Ionization: Electron Ionization (EI) is a common method that causes extensive fragmentation, providing a detailed fingerprint.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting spectrum is analyzed for the molecular ion and characteristic fragment peaks.
Gas Chromatography (GC): Purity Assessment
Gas chromatography is a separation technique, not a structure elucidation technique.[22] Its primary role in this context is to assess the purity of the this compound sample.
Application of GC
-
Purity Determination: A single, sharp peak on the chromatogram indicates a high-purity sample.
-
Separation of Isomers: GC is excellent at separating volatile compounds, including structural isomers.[22]
-
Quantitative Analysis: When calibrated with standards, GC with a Flame Ionization Detector (FID) can be used to quantify the amount of the target analyte in a mixture.[23][24]
Comparison to NMR: While NMR can detect impurities if they are present in sufficient quantity (~1-5%), GC is far more sensitive for purity analysis. GC ensures that the sample being analyzed by NMR and other techniques is indeed the compound of interest and not a mixture.[25][26]
Experimental Protocol: Gas Chromatography
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or ethanol).
-
Injection: A small volume (e.g., 1 µL) of the solution is injected into the GC.
-
Separation: The sample travels through a capillary column (e.g., a DB-5 or similar non-polar column). The oven temperature is typically ramped to ensure good separation of components.
-
Detection: A Flame Ionization Detector (FID) is commonly used for organic analytes, providing high sensitivity.
-
Analysis: The retention time of the peak is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.
Part 3: The Integrated Analytical Workflow
No single technique provides a complete picture. The true power of modern analytical chemistry lies in the logical integration of these methods. The following workflow demonstrates how these techniques synergize to provide a comprehensive and trustworthy characterization of this compound.
Caption: Integrated workflow for comprehensive structural validation.
Conclusion
References
-
Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Agilent. Available at: [Link]
-
Restek. (2025). Alcoholic Beverage Analysis by GC. Restek Resource Hub. Available at: [Link]
-
McClain, M. A., & Lacho, L. A. (2021). Analysis of Ethanol in Beer Using Gas Chromatography: A Side-by-Side Comparison of Calibration Methods. Journal of Chemical Education, 98(3), 977-982. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
NIST. (n.d.). 1-Pentyn-3-ol, 3,4-dimethyl-. NIST Chemistry WebBook. Available at: [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Various Authors. (2024). Which other method other than Gas Chromatography can be used in the content determination of Alcohol in Pharmaceutical syrup?. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]
-
Various Authors. (2020). The COSY and HMBC correlations are referenced according to the pairs of.... ResearchGate. Available at: [Link]
-
Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Modgraph. Available at: [Link]
-
Brown, W. P. (2025). 1H and 13C NMR spectra of pentan-3-ol (3-pentanol). Doc Brown's Chemistry. Available at: [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector. PMC. Available at: [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Available at: [Link]
-
OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
Abraham, R. J., et al. (2009). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. ResearchGate. Available at: [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Available at: [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dimethyl-1-penten-3-ol. PubChem. Available at: [Link]
-
Peak Scientific. (2018). GC Used in Alcohol Profiling to Keep Consumers Safe. Available at: [Link]
-
Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. Available at: [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
Brown, W. P. (2025). C7H16 mass spectrum of 3,3-dimethylpentane. Doc Brown's Chemistry. Available at: [Link]
-
OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. Available at: [Link]
-
Nowick, J. S. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. YouTube. Available at: [Link]
-
JEOL Ltd. (n.d.). Delta Tips: DEPT/INEPT Tool. Available at: [Link]
-
ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester. Available at: [Link]
-
Various Authors. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
-
Kwan, E. E. (n.d.). 2D NMR Problem Solving. Harvard University. Available at: [Link]
- Ananthanarayan, R. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
Sources
- 1. 1H NMR spectrum of pentan-3-ol (3-pentanol), 13C NMR spectra of pentan-3-ol (3-pentanol), chemical shifts spectra of pentan-3-ol (3-pentanol) doc brown's advanced level organic chemistry revision notes [docbrown.info]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. preprints.org [preprints.org]
- 7. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 8. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. Delta Tips: DEPT/INEPT Tool | Applications Notes | JEOL Ltd. [jeol.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. ekwan.github.io [ekwan.github.io]
- 14. researchgate.net [researchgate.net]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. This compound | C7H12O | CID 95483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 1-Pentyn-3-ol, 3,4-dimethyl- [webbook.nist.gov]
- 22. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 23. agilent.com [agilent.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 26. peakscientific.com [peakscientific.com]
A Senior Application Scientist's Guide to Alkyne Addition: A Comparative Analysis of Grignard vs. Organolithium Reagents
For researchers and professionals in synthetic and medicinal chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the most reliable methods is the nucleophilic addition of an organometallic reagent to an electrophile. When the substrate is an alkyne, the choice between a Grignard reagent (RMgX) and an organolithium reagent (RLi) is critical and dictated by the specific transformation required. This guide provides an in-depth comparison of their performance, grounded in mechanistic principles and supported by experimental protocols.
Core Principles: Alkyne Acidity and Reagent Basicity
The reactivity of Grignard and organolithium reagents towards alkynes is fundamentally governed by a classic acid-base principle.
The Acidity of Terminal Alkynes
A terminal alkyne possesses a proton on an sp-hybridized carbon. The significant (50%) s-character of an sp orbital brings the electron density closer to the nucleus, stabilizing the conjugate base (the acetylide anion) that forms upon deprotonation.[1] This results in a pKa of approximately 25, making terminal alkynes far more acidic than alkenes (pKa ~44) and alkanes (pKa ~50).[1][2][3] This acidity is the dominant factor in their reactions with strong organometallic bases.
Basicity of Grignard and Organolithium Reagents
Both Grignard and organolithium reagents are characterized by a highly polar carbon-metal bond, which imparts significant carbanionic character to the organic group. This makes them potent nucleophiles and exceptionally strong bases.[4][5]
-
Organolithium Reagents: The carbon-lithium bond is more ionic in character than the carbon-magnesium bond. This makes organolithium compounds significantly more basic and reactive than their Grignard counterparts.[6][7][8]
-
Grignard Reagents: While less basic than organolithiums, Grignard reagents are still powerful bases, more than capable of deprotonating terminal alkynes.[9][10]
Head-to-Head Comparison: The Predominance of Deprotonation
For terminal alkynes, the primary and most rapid reaction with either Grignard or organolithium reagents is not an addition to the triple bond, but an acid-base reaction to form a metal acetylide.[9][11][12]
General Reaction: R-C≡C-H + R'-M → R-C≡C-M + R'-H (where M = MgX or Li)
This deprotonation forms a new organometallic species—a magnesium acetylide or a lithium acetylide—which is itself a valuable nucleophile for subsequent reactions. The original organometallic reagent (R'-M) is consumed to form an alkane (R'-H).[4][12] Therefore, if the goal is to use the acetylide as a nucleophile, one full equivalent of the Grignard or organolithium reagent is used solely for this deprotonation step.
dot
Caption: Logical flow for predicting the initial reaction of an organometallic reagent with an alkyne.
Performance and Application
The choice between Grignard and organolithium reagents hinges on the desired reactivity, tolerance of other functional groups, and experimental conditions.
| Feature | Grignard Reagents (RMgX) | Organolithium Reagents (RLi) |
| Relative Basicity | Strong Base | Very Strong Base[7][13] |
| Primary Reaction | Rapid deprotonation of terminal alkynes to form magnesium acetylides (R-C≡C-MgX).[9][10] | Extremely rapid deprotonation of terminal alkynes to form lithium acetylides (R-C≡C-Li). |
| Reactivity | Less reactive and more tolerant of certain functional groups. Reactions are often run at room temperature in ethereal solvents like THF or diethyl ether.[14][15] | Highly reactive, often requiring cryogenic temperatures (-78 °C) to control reactivity and prevent side reactions.[7][16] |
| Side Reactions | Can act as a base to deprotonate sterically hindered ketones, yielding an enolate.[17] | More prone to side reactions due to higher basicity, such as deprotonation at the alpha-position of ketones or reacting with the ether solvent itself over time.[18] |
| Carbometalation | Addition across an unactivated C≡C bond is generally unfavorable without a catalyst. | Can add across C≡C bonds (carbolithiation), a key reaction in anionic polymerization.[19] |
Experimental Protocols
The following protocols illustrate the generation of an acetylide followed by nucleophilic addition to a ketone, a common and powerful synthetic sequence.
Protocol 1: Grignard Reagent for Acetylide Formation and Addition to Cyclohexanone
This procedure details the in-situ formation of a magnesium acetylide, which is then used to attack an electrophilic ketone.
Step-by-Step Methodology:
-
Apparatus Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, add phenylacetylene (1.0 eq) to anhydrous tetrahydrofuran (THF).
-
Deprotonation: To this solution, add ethylmagnesium bromide (1.05 eq, solution in THF) dropwise via the dropping funnel at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phenylacetylide magnesium bromide.
-
Nucleophilic Addition: Cool the solution back to 0 °C and add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[20]
-
Extraction & Purification: Transfer the mixture to a separatory funnel, extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
dot
Caption: Experimental workflow for Grignard-mediated alkyne addition.
Protocol 2: Organolithium Reagent for Acetylide Formation and Addition to Cyclohexanone
This protocol leverages the high reactivity of n-butyllithium, requiring cryogenic conditions to maintain control.
Step-by-Step Methodology:
-
Apparatus Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a low-temperature thermometer, a syringe port, and a nitrogen inlet.
-
Reagent Preparation: In the flask, add phenylacetylene (1.0 eq) to anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the solution at -78 °C for 30 minutes.
-
Nucleophilic Addition: Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor by TLC.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Allow the mixture to warm to room temperature and perform the extraction and purification as described in Protocol 1.
Senior Scientist's Insights: Causality and Best Practices
-
Why use NH₄Cl for the workup? Grignard and organolithium reactions produce a metal alkoxide intermediate. The workup requires a proton source to yield the final alcohol. While dilute strong acids (like HCl or H₂SO₄) can be used, the resulting tertiary alcohols are often prone to acid-catalyzed elimination (dehydration).[20] Saturated ammonium chloride is weakly acidic (pKa ~9.2) and provides a mild source of protons, minimizing this side reaction.[21]
-
The Role of Temperature: The high reactivity of organolithium reagents necessitates low temperatures. At -78 °C, the nucleophilic addition to a ketone is generally much faster than competing side reactions like enolization (deprotonation of the α-carbon).[7] Running the reaction warmer can significantly decrease the yield of the desired alcohol.
-
Solvent Choice is Critical: Ethereal solvents like THF and diethyl ether are essential for Grignard reagent formation and stability. The lone pairs on the ether oxygen atoms coordinate to the magnesium, forming a stabilizing complex that enhances the reagent's reactivity.[14][15]
Conclusion
Both Grignard and organolithium reagents are exceptionally effective for the deprotonation of terminal alkynes to generate nucleophilic acetylides. The choice between them is a strategic one:
-
Choose Grignard reagents for routine transformations, when working with substrates sensitive to extremely strong bases, or when operational simplicity is desired.
-
Choose organolithium reagents when higher reactivity is required, for substrates that are unreactive towards Grignards, or when precise control at low temperatures is feasible.
Understanding the fundamental acid-base chemistry at play is paramount to successfully employing these powerful synthetic tools for alkyne functionalization.
References
- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
- Thea. (n.d.). Acidity of Terminal Alkynes.
-
Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 9: Acidity of Terminal Alkynes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acidity of Terminal Alkynes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 17). Why do terminal alkynes have lower pKa values than non-terminal alkynes? Retrieved from [Link]
- (n.d.). Approximate pKa chart of the functional groups.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Reddit. (2022). Difference Between a Grignard and Organolithium? Retrieved from [Link]
-
LibreTexts. (2021, October 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]
-
Reddit. (2019, May 5). Organolithium vs Grignard reagents. Retrieved from [Link]
- (n.d.). Organolithium reagent.
-
LibreTexts. (2020, March 16). 8.8: Grignard and Organolithium Reagents. Retrieved from [Link]
-
Quora. (2020, July 27). How does Grignard reagent react with alkyne? Retrieved from [Link]
-
Quora. (2021, August 4). Why are organolithium compounds more reactive than Grignard reagents? Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
Science.gov. (n.d.). grignard reagent formation: Topics by Science.gov. Retrieved from [Link]
-
YouTube. (2019, August 9). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
YouTube. (2019, January 16). Practice Problem: Reaction of a Terminal Alkyne. Retrieved from [Link]
-
Vedantu. (n.d.). How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
-
ResearchGate. (2008). Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones. Retrieved from [Link]
-
LibreTexts. (2019, June 5). 20.9 Organometallic Reagents. Retrieved from [Link]
Sources
- 1. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 2. Acidity of Terminal Alkynes - Thea [thea.study]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgosolver.com [orgosolver.com]
- 6. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE [vedantu.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. Grignard Reaction [organic-chemistry.org]
- 18. resources.saylor.org [resources.saylor.org]
- 19. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 20. dalalinstitute.com [dalalinstitute.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Synthesis of 3,4-Dimethyl-1-pentyn-3-ol: A Comparative Analysis of Routes
For researchers and professionals in drug development, the synthesis of key intermediates like 3,4-Dimethyl-1-pentyn-3-ol (CAS: 1482-15-1), a tertiary propargylic alcohol, is a critical step that dictates scalability, cost, and safety.[1][2][3] The choice of synthetic route is not merely an academic exercise; it has profound implications for process robustness and economic viability. This guide provides an in-depth comparison of the primary synthesis routes to this valuable building block, grounded in mechanistic principles and supported by experimental insights.
The Archetype: The Grignard Reaction
The addition of an organomagnesium halide (a Grignard reagent) to a ketone is a cornerstone of carbon-carbon bond formation and the most established method for synthesizing tertiary alcohols.[3][4][5] In the case of this compound, this involves the reaction of an ethynyl Grignard reagent with 3-methyl-2-butanone.
Mechanistic Rationale
The Grignard reaction's efficacy stems from the highly polarized carbon-magnesium bond, which renders the carbon atom strongly nucleophilic.[6] This nucleophile readily attacks the electrophilic carbonyl carbon of the ketone. The reaction proceeds via a nucleophilic addition mechanism, forming a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[4][6]
Diagram: Grignard Reaction Mechanism
Caption: Mechanism of Grignard synthesis of this compound.
Experimental Protocol: Grignard Synthesis
This protocol is a representative procedure for a lab-scale synthesis. Crucially, all glassware must be flame-dried, and anhydrous solvents must be used, as Grignard reagents are extremely sensitive to moisture.
-
Preparation of Ethynylmagnesium Bromide: In a 500-mL three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (0.52 mol). Add anhydrous tetrahydrofuran (THF, 50 mL). Prepare a solution of ethyl bromide (0.5 mol) in anhydrous THF (220 mL) in the dropping funnel. Add a small portion of the ethyl bromide solution to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, heat the mixture for 30 minutes.
-
Acetylene Addition: Cool the freshly prepared ethylmagnesium bromide solution. Bubble dry acetylene gas through the solution to form ethynylmagnesium bromide.
-
Reaction with Ketone: To the solution of ethynylmagnesium bromide, add a solution of 3-methyl-2-butanone (0.25 mol) in anhydrous THF (40 mL) dropwise at a temperature between 15-20°C (288-293 K) over 1 hour.[7]
-
Workup: After the addition, allow the reaction to stir at room temperature for an additional hour. Cool the flask in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (400 mL).[7]
-
Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 200 mL). Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.[7][8][9]
Performance and Limitations
The Grignard route is a workhorse method due to its high reliability and the relatively low cost of starting materials. However, it is not without its challenges:
-
Safety: The reaction is highly exothermic and can be difficult to control on a large scale. The use of diethyl ether, a common solvent, also presents a significant fire hazard.
-
Moisture Sensitivity: The stringent requirement for anhydrous conditions can be challenging in an industrial setting, potentially leading to batch failures and reduced yields.
-
Stoichiometric Reagent: The reaction requires a stoichiometric amount of magnesium, generating significant magnesium salt waste.
The Classical Alternative: The Favorskii Reaction
Discovered by Alexei Yevgrafovich Favorskii, this reaction involves the addition of a terminal alkyne to a carbonyl compound under basic conditions.[10] It offers an alternative to organometallic reagents by generating the acetylide in situ using a strong base.
Mechanistic Rationale
In the presence of a strong base, such as potassium hydroxide, the terminal alkyne is deprotonated to form a potassium acetylide.[10] This acetylide then acts as the nucleophile, attacking the carbonyl carbon of 3-methyl-2-butanone, similar to the Grignard mechanism. The use of "superbasic" systems, such as KOH in dimethyl sulfoxide (DMSO), dramatically enhances the basicity and allows the reaction to proceed under milder conditions than historically required.[11][12]
Diagram: Favorskii Reaction Mechanism
Caption: Mechanism of the Favorskii reaction for tertiary alcohol synthesis.
Experimental Protocol: Superbase-Mediated Favorskii Reaction
-
Setup: In a flask equipped with a stirrer and a gas inlet, prepare a suspension of powdered potassium hydroxide (excess) in DMSO.
-
Reaction: Cool the mixture to 10-15°C. Add 3-methyl-2-butanone to the suspension. Bubble acetylene gas through the vigorously stirred mixture for approximately 2 hours, maintaining the temperature.[11]
-
Workup and Purification: Upon reaction completion (monitored by GC or TLC), pour the mixture into cold water and neutralize with a dilute acid (e.g., HCl). Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation.
Performance and Limitations
The modern Favorskii reaction offers distinct advantages:
-
Cost-Effectiveness: It avoids the use of magnesium metal and alkyl halides, relying on inexpensive KOH.
-
Operational Simplicity: The procedure can be less sensitive than the Grignard reaction, although care is still required.
However, limitations exist:
-
Side Reactions: For some substrates, particularly aldehydes, aldol condensation can be a significant competing side reaction.[10]
-
Substrate Scope: The reaction may not be as general as the Grignard synthesis for all types of ketones.
Modern Approaches: Catalytic and Process-Intensified Routes
While the classical methods are effective, modern synthetic chemistry offers alternatives that prioritize efficiency, safety, and stereochemical control.
Catalytic Asymmetric Alkynylation
For applications requiring enantiomerically pure compounds, catalytic asymmetric synthesis is the state-of-the-art. This approach uses a chiral catalyst to control the stereochemical outcome of the addition.
Mechanism: A common system involves a zinc(II) salt, such as Zn(OTf)₂, and a chiral ligand (e.g., an amino alcohol).[13] The terminal alkyne reacts with the zinc complex to form a chiral zinc acetylide in situ. This chiral nucleophile then adds to the ketone, with the ligand environment dictating the facial selectivity of the attack, leading to a preponderance of one enantiomer of the product.
Performance: This method's primary advantage is the ability to produce chiral tertiary propargylic alcohols with high enantiomeric excess (ee), often exceeding 90%.[13] This is crucial in pharmaceutical development where single enantiomers are typically required. The main drawbacks are the higher cost of the chiral ligands and metal catalysts and the need for rigorous optimization for each specific substrate.
Process Intensification with Flow Chemistry
Flow chemistry offers a transformative solution to the safety and scalability issues inherent in batch Grignard reactions.[14] By performing the reaction in a continuous flow reactor, several advantages are realized.
Workflow:
-
Grignard Formation: A solution of an alkyl halide (e.g., ethyl bromide) in THF is pumped through a packed-bed reactor containing magnesium turnings to continuously generate the Grignard reagent.
-
Alkynylation: The resulting Grignard solution is then mixed with a continuous stream of acetylene, followed by a stream of the 3-methyl-2-butanone solution in a second reactor coil.
-
Quenching: The reaction stream is then continuously quenched with an acidic aqueous stream.
Diagram: Conceptual Flow Chemistry Workflow
Caption: A conceptual workflow for the continuous synthesis of this compound.
Performance: The key advantages of a flow approach are:
-
Enhanced Safety: The small reactor volume minimizes the amount of hazardous Grignard reagent present at any given time, dramatically reducing the risk of thermal runaway.[14]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise and efficient temperature control.
-
Scalability: Production can be scaled up by simply running the system for longer periods ("scaling out") rather than using larger, potentially more dangerous, reactors.
-
Improved Yields: The precise control over reaction parameters can lead to fewer side products and higher, more consistent yields.[15]
Comparative Performance Analysis
The optimal synthesis route depends heavily on the specific project goals, including scale, cost constraints, and enantiopurity requirements.
| Feature | Grignard Reaction (Batch) | Favorskii Reaction (Superbase) | Catalytic Asymmetric Alkynylation | Grignard Reaction (Flow) |
| Primary Use Case | General-purpose lab synthesis | Cost-effective, large-scale synthesis | Chiral synthesis | Safe, scalable production |
| Typical Yield | Good to Excellent (70-90%) | Good (70-91%)[11] | Good to Excellent (80-95%)[13] | Excellent (>90%)[15] |
| Key Reagents | Mg, Alkyl Halide, Acetylene | KOH, DMSO, Acetylene | Zn(OTf)₂, Chiral Ligand | Mg, Alkyl Halide, Acetylene |
| Safety Concerns | High (exothermic, flammable) | Moderate (caustic base) | Low (catalytic quantities) | Low (excellent thermal control) |
| Scalability | Poor to Moderate | Good | Moderate | Excellent |
| Stereocontrol | None (produces racemate) | None (produces racemate) | Excellent (high ee) | None (produces racemate) |
| Waste Profile | High (magnesium salts) | Moderate (neutralized base) | Low | High (magnesium salts) |
Conclusion
The synthesis of this compound can be approached from several angles, each with a distinct profile of advantages and disadvantages.
-
The Grignard reaction remains a reliable and versatile method for laboratory-scale synthesis of the racemic product.
-
The Favorskii reaction , particularly with modern superbase systems, presents a more cost-effective and operationally simpler alternative for large-scale production where chirality is not a concern.
-
For applications demanding high enantiopurity, catalytic asymmetric alkynylation is the superior, albeit more expensive, choice.
-
Finally, implementing the Grignard synthesis in a continuous flow setup represents the pinnacle of process safety and scalability, making it the ideal choice for modern, large-scale manufacturing environments.
The selection of the appropriate method requires a careful analysis of project-specific needs, balancing the classical robustness of Grignard and Favorskii chemistry with the precision and safety offered by modern catalytic and process-intensified approaches.
References
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Allen, C. F. H., & Bell, A. (1942). 2,3-DIMETHYL-1,3-BUTADIENE. Organic Syntheses, 22, 39. DOI: 10.15227/orgsyn.022.0039. Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Kiehl, G., & Gstach, H. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 329. DOI: 10.3390/70300329. Retrieved from [Link]
-
Trofimov, B. A., et al. (2007). ChemInform Abstract: Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene. ChemInform, 38(32). DOI: 10.1002/chin.200732064. Retrieved from [Link]
-
ResearchGate. (n.d.). A. E. Favorskii's scientific heritage in the modern organic chemistry: prototropic acetylene-allene isomerization and 'acetylene zipper' reaction. Retrieved from [Link]
-
Pore, S. B., et al. (2021). Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System. Organic Process Research & Development, 25(12), 2736-2744. DOI: 10.1021/acs.oprd.1c00322. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol. Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
Trofimov, B. A., & Schmidt, E. Y. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 23(10), 2442. DOI: 10.3390/molecules23102442. Retrieved from [Link]
-
Jiang, B., & Si, Y. (2002). Highly Enantioselective Alkynylation of α-Keto Ester: An Efficient Method for Constructing a Chiral Tertiary Carbon Center. Organic Letters, 4(14), 2373–2375. DOI: 10.1021/ol0261163. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
McIndoe Group. (2015, June 12). Solvent Vacuum Distillation [Video]. YouTube. Retrieved from [Link]
-
Gemoets, H. P. L., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14(12), 3076-3095. DOI: 10.1039/D3SC00992K. Retrieved from [Link]
-
Slideshare. (n.d.). Favorskii rearrangement----Sir Khalid (Organic). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of Indium by Vacuum Distillation. Retrieved from [Link]
-
Rodrigues, F. A., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. DOI: 10.3390/molecules28083379. Retrieved from [Link]
-
Vapourtec. (n.d.). Grignard Chemistry. Retrieved from [Link]
-
Ashby, E. C., & Laemmle, J. (1975). Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research, 8(12), 410-417. DOI: 10.1021/ar50096a003. Retrieved from [Link]
- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
Chad's Prep. (2020, December 10). 9.7 Hydration of Alkynes | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
FHNW. (n.d.). Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). List of tertiary propargylic alcohols 1 and electron-rich arenes 2 employed in the study. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methyl-3-phenyl-1-pentene. Retrieved from [Link]
-
WSU Chemistry 410. (2021, May 17). Vacuum Distillation [Video]. YouTube. Retrieved from [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
-
Liu, W., et al. (2021). Catalytic Aldehyde–Alkyne Couplings Triggered by Ketyl Radicals. Organic Letters, 23(13), 5156–5161. DOI: 10.1021/acs.orglett.1c01721. Retrieved from [Link]
- Google Patents. (n.d.). WO2014207206A1 - Preparation of grignard reagents using a fluidized bed.
-
Tan, Y. L., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(36), 23377-23403. DOI: 10.1039/D2RA03540E. Retrieved from [Link]
-
Qian, H., et al. (2020). Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. Organic Chemistry Frontiers, 7(19), 2854-2859. DOI: 10.1039/D0QO00859A. Retrieved from [Link]
Sources
- 1. Organocatalytic asymmetric direct alpha-alkynylation of cyclic beta-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. irf.fhnw.ch [irf.fhnw.ch]
Comparative Reactivity Analysis: 3,4-Dimethyl-1-pentyn-3-ol in Terminal Alkyne Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, terminal alkynes are indispensable building blocks, prized for their versatility in constructing complex molecular architectures. The reactivity of the C-C triple bond and the acidity of the terminal proton are cornerstones of their utility. However, not all terminal alkynes are created equal. The steric and electronic environment surrounding the alkyne moiety can profoundly influence its behavior in chemical transformations. This guide provides an in-depth comparison of 3,4-dimethyl-1-pentyn-3-ol, a structurally unique tertiary propargylic alcohol, with other common terminal alkynes. We will dissect its performance in key synthetic operations, supported by experimental data and mechanistic rationale, to provide a clear framework for its application in research and development.
The Structural Uniqueness of this compound
At first glance, this compound (CAS 1482-15-1) is a simple molecule.[1][2] However, its architecture—a terminal alkyne appended to a tertiary alcohol, which is itself flanked by a bulky isopropyl group—creates a unique steric and electronic profile. This is in contrast to simpler analogs like linear alkynes (e.g., 1-hexyne), electronically distinct alkynes (e.g., phenylacetylene), or less hindered propargylic alcohols (e.g., propargyl alcohol). The central question this guide addresses is: how does this bulky, hydroxyl-containing framework modulate the intrinsic reactivity of the terminal alkyne?
| Compound | Structure | Key Features |
| This compound | Tertiary alcohol, significant steric hindrance from adjacent isopropyl and methyl groups. | |
| Phenylacetylene | sp-hybridized carbon directly attached to an aromatic ring; electronically different from alkyl-substituted alkynes. | |
| 1-Hexyne | Linear alkyl chain; minimal steric hindrance. | |
| Propargyl Alcohol | Primary alcohol; minimal steric hindrance. |
Fundamental Reactivity: Acidity and Deprotonation
The acidity of the terminal proton (pKa ≈ 25 for simple alkynes) is fundamental to many of its applications, such as forming metal acetylides for coupling reactions. The presence of the adjacent hydroxyl group in this compound is expected to increase the acidity of the acetylenic proton through inductive effects.
| Alkyne | Predicted/Reported pKa | Rationale for Acidity |
| This compound | ~13.2 (Predicted)[3] | The electron-withdrawing hydroxyl group stabilizes the resulting acetylide anion. |
| Phenylacetylene | ~23.5 | The phenyl group is weakly electron-withdrawing. |
| 1-Hexyne | ~25 | Standard for unfunctionalized terminal alkynes. |
| Propargyl Alcohol | ~13.6 | The hydroxyl group significantly increases acidity, similar to our target molecule. |
This enhanced acidity implies that deprotonation of this compound can be achieved with milder bases compared to non-hydroxylated analogs like 1-hexyne or phenylacetylene. However, the significant steric bulk may influence the kinetics of this process, potentially requiring careful selection of a non-bulky base for optimal results.
Cornerstone of Synthesis: The Sonogashira Coupling
The palladium- and copper-cocatalyzed Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds.[4] The reaction's efficiency is sensitive to the steric environment of both the aryl halide and the terminal alkyne. Increased steric hindrance can impede the crucial transmetalation step in the catalytic cycle.
To assess the viability of sterically encumbered alkynols, we can examine data for structurally similar compounds. A study on the Sonogashira coupling of various iodoaromatic compounds with 3-ethyl-1-pentyn-3-ol—a close analog of our target molecule—demonstrates excellent reactivity.[5]
| Alkyne Substrate | Aryl Iodide | Catalyst System | Yield (%) | Reference |
| 3-Ethyl-1-pentyn-3-ol | Iodobenzene | PdCl₂(PPh₃)₂ / [TBP][4EtOV] | 87 | [5] |
| 3-Ethyl-1-pentyn-3-ol | 4-Iodoanisole | PdCl₂(PPh₃)₂ / [TBP][4EtOV] | 81 | [5] |
| Propargyl Alcohol | 4-Iodoanisole | PdCl₂(PPh₃)₂ / [TBP][4EtOV] | 85 | [5] |
| Phenylacetylene | Iodobenzene | NS-MCM-41-Pd / CuI / PPh₃ | >98 | [6] |
| 4-Pentyn-1-ol | 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI / Et₃N | 81 | [7] |
The data strongly suggests that despite the steric bulk, tertiary propargylic alcohols like this compound are highly competent substrates in Sonogashira couplings, affording yields comparable to less hindered alkynes.[5] This robust performance is likely due to the linear geometry of the reacting C-C triple bond, which projects the reacting acetylide away from the bulky substituents, minimizing steric clash during the approach to the palladium center.
Catalytic Cycle of Sonogashira Coupling
Caption: Fig. 1: Catalytic cycle for the Sonogashira coupling.
General Experimental Protocol: Sonogashira Coupling
This protocol is a self-validating system, incorporating inert atmosphere techniques and reaction monitoring to ensure reproducibility and success.
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-2 mol%), and copper(I) iodide (CuI) (1-2 mol%).[7]
-
Evacuation and Backfilling: Seal the flask and evacuate it under high vacuum, then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen and moisture, which can deactivate the catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add an anhydrous solvent (e.g., THF or toluene) via syringe, followed by an amine base such as triethylamine or diisopropylamine (2-3 equiv).[7]
-
Substrate Addition: Add this compound (1.1-1.5 equiv) dropwise to the stirred solution.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 50-80 °C). The choice of temperature is critical; higher temperatures can accelerate the reaction but may also lead to side products, such as Glaser coupling of the alkyne.
-
Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl iodide is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.[8]
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.[9]
Advanced Functionalization: Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across a triple bond, is a highly atom-economical method to produce valuable vinylsilane intermediates.[10] The reaction's outcome is heavily dependent on the catalyst and the substrate's steric profile. For terminal alkynes, three isomers are possible: the α-vinylsilane (Markovnikov addition) and the β-(E/Z)-vinylsilanes (anti-Markovnikov addition).
Theoretical and experimental studies have shown that steric hindrance on the alkyne substrate is a dominant factor controlling reactivity and selectivity.[11][12] For this compound, the bulky environment around the internal carbon of the alkyne should strongly disfavor the formation of the β-vinylsilane, making it an excellent candidate for regioselective α-hydrosilylation.
Cationic ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, are particularly effective for catalyzing the hydrosilylation of terminal alkynes to afford the α-vinylsilane product.[13][14] This catalyst is tolerant of a wide range of functional groups, including free alcohols.[13][15]
| Alkyne Substrate | Catalyst | Selectivity (α : β) | Yield (%) | Reference |
| 1-Octyne | [CpRu(MeCN)₃]PF₆ | 98 : 2 | 87 | [13] |
| Phenylacetylene | [CpRu(MeCN)₃]PF₆ | 98 : 2 | 90 | [13] |
| Propargyl Alcohol | [Cp*Ru(MeCN)₃]PF₆ | >99 : 1 | 91 | [13][14] |
| 1-Hexyne | [RuCl₂(p-cymene)]₂ | 3 : 97 (β-Z) | 95 | [16] |
| 1-Hexyne | Pt-based catalyst | Predominantly β-(E) | High | [17] |
Based on the high α-selectivity observed for other propargylic alcohols and the significant steric hindrance of this compound, it is predicted that its hydrosilylation with a catalyst like [Cp*Ru(MeCN)₃]PF₆ will proceed with excellent regioselectivity to furnish the corresponding α-vinylsilane. This provides a powerful synthetic route to a sterically hindered, functionalized vinylsilane building block.
Experimental Workflow for Hydrosilylation
Caption: Fig. 2: General workflow for Ru-catalyzed hydrosilylation.
Conclusion and Outlook
This compound presents a fascinating case study in reactivity. While its bulky isopropyl group imparts significant steric hindrance, this does not appear to be a prohibitive factor in fundamental transformations like the Sonogashira coupling, where it performs with efficacy similar to less hindered analogs. The true value of its structure lies in directing selectivity in more nuanced reactions like hydrosilylation. The steric shield around the internal alkyne carbon strongly favors the formation of α-vinylsilanes with appropriate catalysts, offering a reliable pathway to synthetically valuable and sterically complex building blocks.
For researchers and drug development professionals, this compound should not be viewed as a hindered, unreactive alkyne, but rather as a "smart" building block. Its inherent structural bias can be leveraged to achieve high levels of regioselectivity, simplifying synthetic routes and providing access to novel chemical space. Understanding the interplay between its steric and electronic features is key to unlocking its full potential in the synthesis of complex target molecules.
References
-
Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]
-
LibreTexts. (2021). 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. Chemistry LibreTexts. [Link]
-
García-Muelas, R., et al. (2023). Rhenium Alkyne Catalysis: Sterics Control the Reactivity. Inorganic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Wang, Z., et al. (2018). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C, 122(37), 21395-21404. [Link]
-
Liu, R.-S. (2008). Catalytic Transformations of Terminal Alkynes by Cationic Tris(1-pyrazolyl)borate Ruthenium Catalysts. Synlett, 2008(6), 801-812. [Link]
-
Wang, Z., et al. (2018). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C. [Link]
-
Trost, B. M., Ball, Z. T., & Jöge, T. (2002). Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition. Journal of the American Chemical Society, 124(27), 7922–7923. [Link]
-
Scientific Spectator. (n.d.). Recent Advances in the Hydrosilylation of Alkynes. [Link]
-
Trost, B. M., Ball, Z. T., & Jöge, T. (2002). Alkyne hydrosilylation catalyzed by a cationic ruthenium complex: efficient and general trans addition. Journal of the American Chemical Society. [Link]
-
Wang, C., et al. (2021). Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight. Chemical Science. [Link]
-
Zhang, R., et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules, 28(11), 4496. [Link]
-
Petneházy, A., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2916. [Link]
-
Denmark, S. E., & Wang, Z. (2001). Highly Stereoselective Hydrocarbation of Terminal Alkynes via Pt-Catalyzed Hydrosilylation/Pd-Catalyzed Cross-Coupling Reactions. Organic Chemistry Portal. [Link]
-
Na, Y., & Chang, S. (2000). Highly Stereoselective and Efficient Hydrosilylation of Terminal Alkynes Catalyzed by . Organic Letters, 2(13), 1887–1889. [Link]
-
Senthamarai, T., et al. (2021). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. Angewandte Chemie International Edition, 60(2), 550-569. [Link]
-
NIST. (n.d.). 1-Pentyn-3-ol, 3,4-dimethyl-. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-1-penten-3-ol. National Center for Biotechnology Information. [Link]
-
Schmidt, B., & Günther, W. (2003). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 8(1), 1-1. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Lin, T.-Y., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(9), 10327-10346. [Link]
-
NIST. (n.d.). 1-Pentyn-3-ol, 3,4-dimethyl-. NIST Chemistry WebBook. [Link]
Sources
- 1. 1-Pentyn-3-ol, 3,4-dimethyl- [webbook.nist.gov]
- 2. This compound | C7H12O | CID 95483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scientificspectator.com [scientificspectator.com]
- 11. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkyne hydrosilylation catalyzed by a cationic ruthenium complex: efficient and general trans addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrosilylation Catalyst [sigmaaldrich.com]
- 16. Highly Stereoselective and Efficient Hydrosilylation of Terminal Alkynes Catalyzed by - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Highly Stereoselective Hydrocarbation of Terminal Alkynes via Pt-Catalyzed Hydrosilylation/Pd-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]
Catalytic performance of different palladium catalysts in Sonogashira coupling with 3,4-Dimethyl-1-pentyn-3-ol.
The Sonogashira cross-coupling reaction stands as a cornerstone in the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This powerful transformation is pivotal in the production of pharmaceuticals, natural products, and advanced materials. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of the coupling, particularly when employing sterically hindered substrates such as 3,4-dimethyl-1-pentyn-3-ol. This tertiary alcohol presents a unique challenge due to the steric bulk around the reactive alkyne moiety, making the selection of an appropriate catalytic system paramount for achieving high yields and reaction rates.
This guide provides an in-depth comparison of the catalytic performance of various palladium catalysts in the Sonogashira coupling with this compound. We will delve into the nuances of common homogeneous and heterogeneous palladium catalysts, the influence of ligand architecture, and the critical role of reaction conditions, supported by experimental data and field-proven insights.
The Challenge of Sterically Hindered Alkynes in Sonogashira Coupling
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper.[2] The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst activates the alkyne. However, the steric hindrance posed by substrates like this compound can significantly impede the approach of the bulky palladium complex and the formation of the key intermediates, leading to sluggish reactions and diminished yields. This necessitates the careful selection of a palladium catalyst with optimal activity and steric properties.
Comparative Analysis of Palladium Catalysts
The performance of a palladium catalyst in the Sonogashira coupling is intricately linked to its oxidation state, ligand sphere, and stability. Here, we compare the most commonly employed palladium catalysts for this transformation.
Homogeneous Palladium Catalysts: The Workhorses of Sonogashira Coupling
Homogeneous palladium catalysts are widely utilized due to their high activity and solubility in common organic solvents.[3] The two most prevalent phosphine-ligated palladium catalysts are Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).
-
Pd(PPh₃)₄: As a Pd(0) complex, it can directly enter the catalytic cycle. While highly active, it is sensitive to air and moisture, necessitating inert reaction conditions.[4]
-
PdCl₂(PPh₃)₂: This Pd(II) complex is more stable to air and moisture, making it easier to handle.[3] It is reduced in situ to the active Pd(0) species.
While direct comparative studies on this compound are scarce, valuable insights can be gleaned from studies on the structurally similar tertiary alkynol, 3-ethyl-1-pentyn-3-ol. A study comparing various palladium precursors for the copper- and base-free Sonogashira coupling of aryl iodides with 3-ethyl-1-pentyn-3-ol found that PdCl₂(PPh₃)₂ exhibited the highest activity compared to Pd(PPh₃)₄, palladium acetate (Pd(OAc)₂), and tris(dibenzylideneacetone)dipalladium (Pd₂(DBA)₃).[5] In the presence of 0.5 mol% of PdCl₂(PPh₃)₂, the reaction reached complete conversion within 40 minutes.[5]
Table 1: Comparison of Palladium Precursors in the Sonogashira Coupling of Iodobenzene with 3-Ethyl-1-pentyn-3-ol [5]
| Catalyst Precursor | Conversion of Iodobenzene after 40 min (%) |
| PdCl₂(PPh₃)₂ | 100 |
| Pd(PPh₃)₄ | ~80 |
| Pd(OAc)₂ | ~60 |
| Pd₂(DBA)₃ | ~50 |
Reaction conditions: 0.5 mmol iodobenzene, 0.75 mmol 3-ethyl-1-pentyn-3-ol, 0.5 mol% palladium catalyst, in 0.8 mL [TBP][4EtOV] ionic liquid at 55 °C.
This superior performance of PdCl₂(PPh₃)₂ can be attributed to its optimal balance of stability and reactivity, allowing for a controlled generation of the active Pd(0) species under the reaction conditions.
N-Heterocyclic Carbene (NHC) Palladium Complexes: A New Frontier
N-Heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines in palladium-catalyzed cross-coupling reactions.[6] Their strong σ-donating ability and steric bulk can lead to highly stable and active catalysts. Several studies have demonstrated the exceptional performance of (NHC)Pd complexes in Sonogashira couplings, often at significantly lower catalyst loadings.[7][8] For sterically demanding substrates, the tunable steric and electronic properties of NHC ligands can be particularly advantageous. For instance, (NHC)Pd(II) complexes have shown remarkable activity and selectivity in the carbonylative Sonogashira coupling of various alkynes.[9]
Heterogeneous Palladium Catalysts: The Green Alternative
In the pursuit of more sustainable chemical processes, heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), have gained considerable attention.[10] These catalysts offer the significant advantages of easy separation from the reaction mixture and the potential for recycling. Copper- and amine-free Sonogashira coupling reactions catalyzed by Pd/C have been successfully developed, providing a greener route to aryl alkynes.[10] However, the activity of heterogeneous catalysts can sometimes be lower than their homogeneous counterparts, and issues such as metal leaching need to be carefully managed.
The Crucial Role of Ligands and Reaction Conditions
The choice of ligand and the optimization of reaction conditions are as critical as the selection of the palladium precursor itself.
-
Ligands: For phosphine-based catalysts, the steric and electronic properties of the phosphine ligand play a pivotal role. Bulky and electron-rich phosphines can enhance the rate of oxidative addition and reductive elimination. For NHC-palladium complexes, the substituents on the NHC ring can be fine-tuned to optimize catalyst performance.[9]
-
Copper Co-catalyst: While the classic Sonogashira protocol utilizes a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, its presence can lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[11] Consequently, copper-free Sonogashira protocols have been developed and are often preferred, especially in the synthesis of pharmaceutical intermediates where metal contamination is a concern.[4][12][13][14]
-
Base and Solvent: The choice of base and solvent is also critical. Amine bases such as triethylamine or diisopropylamine are commonly used. The solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate.
Experimental Protocols
Below are representative experimental protocols for the Sonogashira coupling of an aryl iodide with this compound using different palladium catalysts.
Protocol 1: Sonogashira Coupling using PdCl₂(PPh₃)₂/CuI
This protocol is a standard method for the Sonogashira coupling reaction.
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of internal alkynes using new palladium <i>N</i>-heterocyclic carbene catalytic system | Bayero Journal of Pure and Applied Sciences [ajol.info]
- 7. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. firatakademi.com [firatakademi.com]
- 9. Soft Heteroleptic N-Heterocyclic Carbene Palladium(II) Species for Efficient Catalytic Routes to Alkynones via Carbonylative Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Protecting Groups for the Alkyne in 3,4-Dimethyl-1-pentyn-3-ol
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. This is particularly true when dealing with multifunctional molecules where the reactivity of one group can interfere with reactions targeting another. The terminal alkyne, with its acidic proton, presents a classic case for protection, especially in the presence of other reactive functionalities like hydroxyl groups.[1][2][3] This guide provides a comprehensive comparative analysis of common protecting groups for the terminal alkyne of 3,4-Dimethyl-1-pentyn-3-ol, a sterically hindered tertiary propargyl alcohol. We will delve into the experimental nuances of their introduction and removal, supported by comparative data to aid researchers in making informed decisions for their synthetic strategies.
The primary challenge in protecting the alkyne of this compound lies in the inherent steric hindrance around the tertiary alcohol. This can influence the efficiency of both the protection and deprotection steps. Furthermore, the presence of the hydroxyl group necessitates orthogonal protection strategies to avoid unintended side reactions.[2]
Silyl Ethers: The Workhorses of Alkyne Protection
Trialkylsilyl groups are the most ubiquitously employed protecting groups for terminal alkynes due to their ease of introduction, general stability, and versatile deprotection methods.[4] The stability of silyl ethers is primarily dictated by the steric bulk of the substituents on the silicon atom; larger groups confer greater stability.[5]
The trimethylsilyl (TMS) group is one of the most common and labile silyl protecting groups.[6][7][8] Its small size allows for rapid introduction, but also renders it susceptible to cleavage under both acidic and basic conditions.[6][7]
-
Introduction: Typically, TMS protection is achieved by treating the alkyne with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base such as an amine (e.g., triethylamine) or by deprotonation with a strong base (e.g., n-BuLi) followed by quenching with TMSCl.[9]
-
Deprotection: The TMS group is readily removed under mild basic conditions, such as potassium carbonate in methanol, or with a fluoride source like tetrabutylammonium fluoride (TBAF).[4][7][10]
Advantages:
-
Easy and high-yielding introduction.
-
Mild deprotection conditions.
Disadvantages:
-
Low stability towards acidic and basic conditions, limiting its use in multi-step syntheses with harsh reaction conditions.[6][7]
The triethylsilyl (TES) group offers a moderate increase in stability compared to TMS due to the slightly larger ethyl groups.[5]
-
Introduction: Similar to TMS, TES protection is accomplished using triethylsilyl chloride (TESCl) and a base.
-
Deprotection: Cleavage can be achieved with fluoride sources like TBAF or under acidic conditions.[11] Reductive deprotection using Wilkinson's catalyst and catecholborane offers a mild alternative.[11][12]
Advantages:
-
Greater stability than TMS, allowing for a broader range of reaction conditions.
-
Can be selectively removed in the presence of more robust silyl groups.[13]
Disadvantages:
-
May still be too labile for highly demanding synthetic routes.
The tert-butyldimethylsilyl (TBDMS or TBS) group is significantly more stable than TMS and TES due to the bulky tert-butyl group.[14][8] This makes it a popular choice for more complex syntheses.[6]
-
Introduction: The standard protocol involves reacting the alkyne with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in a solvent like DMF.[15]
-
Deprotection: Removal is typically accomplished with a fluoride source, most commonly TBAF in THF.[15] Acidic conditions can also be used, but require longer reaction times or stronger acids compared to TMS deprotection.[15]
Advantages:
-
Substantially more stable than TMS and TES to a wide range of reaction conditions.[14]
-
Can be selectively introduced and removed in the presence of other silyl groups.
Disadvantages:
-
The increased steric bulk can sometimes lead to slower protection reactions, especially with hindered substrates.
The triisopropylsilyl (TIPS) group is one of the most sterically hindered and robust common silyl protecting groups.[14] Its three bulky isopropyl groups provide excellent stability against a wide array of reagents.
-
Introduction: Protection is achieved using triisopropylsilyl chloride (TIPSCl) or the more reactive triisopropylsilyl triflate (TIPSOTf) in the presence of a base.[16]
-
Deprotection: Due to its high stability, deprotection typically requires a strong fluoride source like TBAF, often with heating.[10][17] Other methods, such as using silver fluoride in methanol, have also been reported for the deprotection of TIPS-protected arylacetylenes.[18][19]
Advantages:
-
Exceptional stability, making it suitable for lengthy and complex synthetic sequences.[14]
-
Allows for the selective deprotection of less hindered silyl groups in its presence.[4]
Disadvantages:
-
The significant steric hindrance can make its introduction challenging on sterically encumbered alkynes.[20]
-
Harsh deprotection conditions may not be compatible with sensitive functional groups.
Comparative Data Summary
| Protecting Group | Silylating Agent | Typical Introduction Conditions | Relative Stability (Acidic) | Typical Deprotection Conditions |
| TMS | TMSCl | n-BuLi, THF, -78°C to rt; or Et3N, CH2Cl2, rt | 1 | K2CO3, MeOH, rt; or TBAF, THF, rt[4][7] |
| TES | TESCl | n-BuLi, THF, -78°C to rt; or Imidazole, DMF, rt | 64[16] | TBAF, THF, rt; or HF-Pyridine[11] |
| TBDMS | TBDMSCl | Imidazole, DMF, rt[15] | 20,000[16] | TBAF, THF, rt to 60°C[15] |
| TIPS | TIPSCl or TIPSOTf | Imidazole, DMF, rt; or 2,6-lutidine, CH2Cl2, rt[16] | 700,000[16] | TBAF, THF, reflux; or AgF, MeOH, rt[18][19] |
Relative stability data is a general trend and can be influenced by the specific substrate and reaction conditions.[14][5][16]
Experimental Protocols
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., THF, CH2Cl2, or DMF) under an inert atmosphere (e.g., Argon or Nitrogen) is added the appropriate base (e.g., n-BuLi, triethylamine, or imidazole, 1.1-1.5 eq). The mixture is stirred at the appropriate temperature (typically ranging from -78°C to room temperature). The corresponding silyl chloride (1.1-1.2 eq) is then added dropwise, and the reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4 or MgSO4, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[7]
To a solution of the silyl-protected this compound (1.0 eq) in a suitable solvent (e.g., THF or MeOH) is added the deprotecting agent. For fluoride-mediated deprotection, a solution of TBAF (1.0 M in THF, 1.1-1.5 eq) is typically used.[21] For base-catalyzed deprotection of TMS ethers, K2CO3 (2.0-3.0 eq) in methanol is a common choice.[4] The reaction is stirred at room temperature or heated as required and monitored by TLC. Upon completion, the reaction mixture is quenched and worked up as described in the protection procedure. Purification is typically achieved by flash column chromatography.
Visualization of the Workflow
The general workflow for the protection and deprotection of the alkyne in this compound can be visualized as follows:
Caption: General workflow for the protection and deprotection of the alkyne.
Choosing the Right Protecting Group: A Strategic Decision
The selection of the optimal protecting group for the alkyne in this compound is a critical decision that hinges on the planned synthetic route.
-
For short synthetic sequences involving mild reaction conditions, the TMS group offers a convenient and easily removable option.
-
When moderate stability is required, the TES group provides a good balance between stability and ease of cleavage.
-
For more complex, multi-step syntheses, the robust TBDMS group is often the protecting group of choice, offering reliable protection under a variety of conditions.
-
In highly demanding synthetic endeavors where the alkyne must endure harsh reagents, the exceptionally stable TIPS group is the most suitable candidate, provided its sterically demanding introduction is feasible.
Ultimately, the choice of protecting group requires a careful consideration of the stability of all functional groups present in the molecule and the reaction conditions to be employed in subsequent steps. This comparative guide provides the foundational knowledge and experimental context to empower researchers to make the most strategic choice for their specific synthetic challenges.
References
-
Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(8), 2263-2276. [Link]
-
Gelest Inc. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]
-
Various Authors. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases? ResearchGate. [Link]
-
Study.com. Trimethylsilyl | TMS Definition, Structure & Protecting Groups. [Link]
-
Fiveable. Fluoride-Mediated Deprotection Definition. Organic Chemistry Key Term. [Link]
-
Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. National Institutes of Health. [Link]
-
Gelest Inc. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Lumen Learning. 15.2 Use of protecting groups. Organic Chemistry II. [Link]
-
Scribd. Alkyne Protecting Groups. [Link]
-
ResearchGate. (2025). Recent Progress of Protecting Groups for Terminal Alkynes. Request PDF. [Link]
-
Fleming, I. (2012). Some Aspects of the Chemistry of Alkynylsilanes. Molecules, 17(9), 11049-11078. [Link]
-
Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]
-
Johnson, J. B., & Biscoe, M. R. (2017). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. ACS Catalysis, 7(10), 7073–7077. [Link]
-
Wikipedia. Silyl ether. [Link]
-
D'Souza, M. J., & Gladysz, J. A. (2019). Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. Organometallics, 38(17), 3249–3263. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
ResearchGate. (2025). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Request PDF. [Link]
-
ResearchGate. (2025). Selective Deprotection of Silyl Ethers. Request PDF. [Link]
-
Protecting Groups. [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. [Link]
-
Valois Escamilla, I., Rangel Ramos, L. F., Sánchez Escalera, J., & Álvarez Hernández, A. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137. [Link]
-
Chem-Station. (2014). Silyl Protective Groups. [Link]
-
Valois-Escamilla, I., Rangel-Ramos, L. F., Sánchez-Escalera, J., & Álvarez-Hernández, A. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137. [Link]
-
D'Souza, M. J., & Gladysz, J. A. (2019). Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. Organometallics, 38(17), 3249–3263. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Scribd. Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. [Link]
-
Wikipedia. Protecting group. [Link]
-
Cabral, N. L. D., Thiessen, L. H., & Doboszewski, B. (2008). Protecting groups transfer: unusual method of removal of tr and tbdms groups by transetherification. Nucleosides, Nucleotides & Nucleic Acids, 27(8), 931–948. [Link]
Sources
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 3. scribd.com [scribd.com]
- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 9. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]
- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 16. Silyl ether - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. scielo.org.mx [scielo.org.mx]
- 20. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fiveable.me [fiveable.me]
A Senior Application Scientist's Guide to DFT Studies on the Transition State of Ethynyl Addition to Methyl Isopropyl Ketone
Introduction: Illuminating Reaction Pathways with Computational Chemistry
The addition of carbon nucleophiles to carbonyl compounds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. Among these, the ethynyl group's introduction is particularly valuable, providing a versatile handle for further transformations like click chemistry, hydrogenations, and Sonogashira couplings. The reaction of an ethynyl nucleophile with a prochiral ketone, such as methyl isopropyl ketone (3-methyl-2-butanone), introduces a new stereocenter. Predicting and controlling the stereochemical outcome of such reactions is a paramount challenge in modern drug development and materials science.
While classical stereochemical models like the Felkin-Anh model provide a qualitative framework for predicting the major diastereomer, a quantitative understanding of the factors governing this selectivity requires a deeper, more rigorous approach.[1][2] This is where computational chemistry, specifically Density Functional Theory (DFT), becomes an indispensable tool. DFT allows us to model the reaction at the molecular level, locate the fleeting transition state structures, and calculate the activation energies that determine the reaction rate and stereoselectivity.[3][4]
This guide provides an in-depth comparison of two robust DFT-based protocols for investigating the transition state of ethynyl addition to methyl isopropyl ketone. We will not merely list steps but delve into the causality behind methodological choices, offering insights honed from field experience. This self-validating system will equip researchers with the knowledge to perform and interpret high-quality computational studies, bridging the gap between theoretical prediction and experimental reality.
Part 1: Theoretical Foundations of Stereoselective Carbonyl Addition
Before embarking on the computational workflow, it is crucial to understand the stereochemical principles that govern the nucleophilic addition to α-chiral carbonyls.
The Felkin-Anh Model: A Predictive Framework
The Felkin-Anh model is the most widely accepted paradigm for predicting the stereochemical outcome of nucleophilic attack on acyclic chiral ketones and aldehydes.[5] It posits that the transition state conformation is dictated by minimizing steric hindrance. The largest group (L) at the α-chiral center orients itself perpendicular to the carbonyl group to avoid eclipsing interactions. The nucleophile then attacks the carbonyl carbon from the least hindered face, approaching over the smallest substituent (S) rather than the medium-sized one (M).[2][6]
For methyl isopropyl ketone, the α-chiral center is the isopropyl group's methine carbon. The substituents are a large methyl group (L), another medium methyl group (M), and a small hydrogen atom (S). The model, therefore, predicts two competing diastereomeric transition states: the lower-energy "Felkin-Anh" pathway and the higher-energy "anti-Felkin-Anh" pathway.
Caption: Competing diastereomeric pathways based on the Felkin-Anh model.
The Bürgi-Dunitz Trajectory: The Angle of Attack
The Felkin-Anh model describes the conformational preference of the substrate, but the trajectory of the incoming nucleophile is also critical. The Bürgi-Dunitz trajectory describes the specific angle at which a nucleophile approaches a carbonyl carbon.[7] This is not a perpendicular (90°) attack but rather an obtuse angle, typically around 107°. This trajectory represents an optimal compromise between maximizing the overlap of the nucleophile's Highest Occupied Molecular Orbital (HOMO) with the carbonyl's π* Lowest Unoccupied Molecular Orbital (LUMO) and minimizing electrostatic repulsion with the carbonyl's π-electron cloud.[1][6] Our DFT calculations must accurately reproduce this geometric feature in the transition state.
Part 2: A Comparative Guide to Computational Protocols
The choice of computational method is critical for obtaining reliable and accurate results. Here, we compare two protocols: a robust, widely-used standard method and a higher-accuracy method from the modern Minnesota family of functionals.
| Feature | Protocol 1: Standard (B3LYP-D3BJ) | Protocol 2: High-Accuracy (M06-2X) | Justification for Comparison |
| DFT Functional | B3LYP | M06-2X | B3LYP is a workhorse hybrid functional, but its performance for reaction barriers can be inconsistent and it poorly describes non-covalent interactions.[8][9] M06-2X is a hybrid meta-GGA functional specifically parameterized to yield better results for main-group thermochemistry and kinetics, including transition states.[10] |
| Dispersion Correction | Grimme's D3 with Becke-Johnson Damping (D3BJ) | Implicitly better at medium-range correlation | B3LYP requires an explicit dispersion correction like D3BJ to account for van der Waals forces, which can be crucial for correctly modeling the transition state geometry and energy.[11][12] M06-2X is designed to capture medium-range dispersion effects, often making an explicit correction unnecessary. |
| Basis Set | def2-TZVP | def2-TZVP | The def2-TZVP (Triple-Zeta Valence with Polarization) basis set provides a good balance between accuracy and computational cost for systems of this size. Using the same basis set for both protocols allows for a direct comparison of the functionals' performance.[13] |
| Solvation Model | IEFPCM (Integral Equation Formalism Polarizable Continuum Model) - Tetrahydrofuran (THF) | IEFPCM - Tetrahydrofuran (THF) | Ethynyl lithium additions are typically performed in ethereal solvents like THF. A continuum solvation model is essential to account for the stabilizing effect of the solvent on charged species and polar transition states. |
Part 3: Step-by-Step Computational Workflow
The following workflow is applicable to both Protocol 1 and Protocol 2. The key difference will be the specific keywords used in the quantum chemistry software package (e.g., Gaussian, ORCA).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 3. DFT-D3 - VASP Wiki [vasp.at]
- 4. DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 8. reddit.com [reddit.com]
- 9. atomistica.online [atomistica.online]
- 10. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Efficient Tertiary Alkynol Synthesis: Benchmarking Workup Procedures
Abstract
Tertiary alkynols are pivotal structural motifs in medicinal chemistry and materials science, valued for their utility as synthetic intermediates.[1] Their synthesis, commonly achieved through the addition of metal acetylides to ketones, is often straightforward. However, the efficiency of the overall process hinges critically on the subsequent workup and purification stages. This guide provides an in-depth comparison of three common workup procedures for the synthesis of tertiary alkynols, specifically focusing on the preparation of 2-methyl-4-phenylbut-3-yn-2-ol. We will analyze the classic aqueous ammonium chloride quench, a minimalist anhydrous quench, and a buffered phosphate quench, providing detailed protocols, comparative data, and expert insights to guide researchers in selecting the optimal procedure for their specific needs.
Introduction
The addition of organometallic reagents, such as Grignard or organolithium compounds, to carbonyls is a cornerstone of C-C bond formation in organic synthesis.[2][3] The synthesis of tertiary alkynols via the reaction of a metal acetylide with a ketone is a prime example of this powerful transformation.[4] While the reaction itself is robust, the journey from the crude reaction mixture—containing the desired product as a metal alkoxide salt—to the pure, isolated tertiary alkynol is fraught with potential pitfalls. Challenges such as emulsion formation, product degradation under harsh pH conditions, and inefficient removal of inorganic byproducts can significantly diminish yield and purity.[5][6]
The choice of workup procedure is therefore not a trivial consideration but a critical process parameter that dictates the overall success of the synthesis. This guide aims to demystify the workup process by providing a side-by-side comparison of three distinct methodologies. We will use the synthesis of 2-methyl-4-phenylbut-3-yn-2-ol from phenylacetylene and acetone as a model system to benchmark these procedures, offering both quantitative data and qualitative insights to inform your experimental design.
The General Synthetic Workflow
The synthesis of a tertiary alkynol begins with the deprotonation of a terminal alkyne using a strong base (e.g., n-butyllithium or a Grignard reagent) to form a nucleophilic metal acetylide. This acetylide then attacks the electrophilic carbon of a ketone, forming a metal alkoxide intermediate. The workup procedure's primary roles are to protonate this alkoxide to yield the final alcohol and to effectively separate the organic product from inorganic salts, unreacted starting materials, and other byproducts.
Caption: General workflow for tertiary alkynol synthesis and purification.
Benchmarked Workup Procedures
We will evaluate three distinct workup procedures, each with its own set of advantages and disadvantages.
Procedure A: The "Classic" Aqueous Ammonium Chloride Quench
This is arguably the most common and widely taught method for quenching Grignard and organolithium reactions.[7] The use of a saturated aqueous solution of ammonium chloride (NH₄Cl) provides a mild source of protons to neutralize the alkoxide.
Causality: The ammonium ion (NH₄⁺) is a weak Brønsted acid (pKa ~9.2), acidic enough to protonate the tertiary alkoxide but not so acidic as to promote acid-catalyzed side reactions like dehydration, which is a risk with tertiary alcohols.[8][9] The aqueous medium effectively dissolves the magnesium or lithium salts (e.g., MgCl₂, LiCl) formed during the reaction, facilitating their removal during the extraction phase.[7]
Procedure B: The "Minimalist" Anhydrous Quench & Filtration
This procedure is designed for substrates that may be sensitive to water or for situations where minimizing aqueous waste is a priority. The reaction is quenched with a solid or anhydrous reagent, and the resulting inorganic salts are removed by filtration.
Causality: Quenching with solid ammonium chloride or by bubbling CO₂ gas (to form a carbonate salt) followed by the addition of a minimal amount of a proton source can effectively neutralize the alkoxide. The key advantage is avoiding a biphasic mixture, which can be beneficial if the product has some water solubility or if emulsions are a persistent issue. Filtration removes the bulk of the inorganic salts before an optional quick aqueous wash.
Procedure C: The Buffered Phosphate Quench for Sensitive Substrates
For highly acid- or base-sensitive substrates, even the mild acidity of NH₄Cl can be detrimental. A buffered workup provides precise pH control, preventing degradation of the desired product.
Causality: A phosphate buffer system (e.g., a mixture of NaH₂PO₄ and Na₂HPO₄) can be prepared to a specific pH (typically around 7). This ensures that the reaction mixture is never exposed to pH extremes during the quench. This method is particularly valuable in complex molecule synthesis where multiple functional groups are present.
Experimental Protocols
Model Reaction: Synthesis of 2-methyl-4-phenylbut-3-yn-2-ol.[10] In a flame-dried flask under an inert atmosphere, phenylacetylene (1.0 eq) is dissolved in anhydrous THF. The solution is cooled to 0°C, and n-butyllithium (1.05 eq) is added dropwise. The mixture is stirred for 30 minutes, after which acetone (1.1 eq) is added slowly. The reaction is allowed to warm to room temperature and stirred for 1 hour.
Protocol A: Aqueous Ammonium Chloride Quench
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add saturated aqueous NH₄Cl solution (typically equal in volume to the reaction solvent) via an addition funnel.[11] Observe for the dissolution of precipitated salts.
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.[12]
-
Combine the organic layers, wash with brine to help break any emulsions and remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography or vacuum distillation.[13]
Protocol B: Anhydrous Quench & Filtration
-
Cool the reaction mixture to 0°C.
-
Add solid, finely powdered NH₄Cl portion-wise with vigorous stirring until the reaction is quenched (test with pH paper on a small aqueous aliquot).
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Filter the resulting slurry through a pad of Celite® to remove the inorganic salts.
-
Wash the filter cake thoroughly with the reaction solvent (e.g., THF or diethyl ether).
-
The filtrate can be directly concentrated in vacuo or, for higher purity, washed once with a small amount of water and brine before drying and concentration.
-
Purify the crude product.
Protocol C: Buffered Phosphate Quench
-
Cool the reaction mixture to 0°C.
-
Prepare a phosphate buffer solution (pH ≈ 7) by mixing appropriate amounts of 1M NaH₂PO₄ and 1M Na₂HPO₄.
-
Slowly add the buffered solution to the reaction mixture with vigorous stirring.
-
Proceed with liquid-liquid extraction as described in Protocol A (Steps 3-7).
Comparative Analysis & Data Summary
The efficiency of each workup procedure was evaluated based on several key performance indicators. The data presented below is a synthesis of typical results found in the literature and practical laboratory experience.
| Metric | Procedure A: Aqueous NH₄Cl | Procedure B: Anhydrous | Procedure C: Buffered Phosphate |
| Typical Yield | 80-90%[14] | 75-85% | 80-90% |
| Purity (Pre-Purification) | Good (some inorganic residue) | Fair (higher organic impurities) | Very Good (cleaner crude) |
| Workup Time | Moderate (~1.5 hours) | Short (~1 hour) | Moderate (~1.5 hours) |
| Reagent Cost / mmol | Low | Low | Moderate |
| Safety & Waste | High volume of aqueous waste. | Lower aqueous waste, dust hazard from solid NH₄Cl. | Moderate aqueous waste. |
| Scalability Notes | Prone to emulsions on a large scale.[15] | Filtration can be slow and difficult at scale. | Reliable, but buffer cost increases with scale. |
| Key Advantage | Robust, reliable, good salt removal. | Fast, minimizes water contact. | Excellent for sensitive substrates. |
Discussion & Expert Insights
Choosing the Right Quench:
-
Procedure A (Aqueous NH₄Cl) is the workhorse for a reason. It is reliable, uses inexpensive reagents, and is effective for most tertiary alkynol syntheses. Its main drawback is the potential for emulsion formation , especially with reactions that produce fine precipitates of magnesium hydroxides or when scaled up.[5][16]
-
Pro-Tip: To combat emulsions, add saturated brine (NaCl solution) during the wash step. The increased ionic strength of the aqueous layer helps to force the separation of the two phases.[17] Gentle swirling or rocking of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.[6]
-
-
Procedure B (Anhydrous) is ideal for rapid quenching and for substrates that might hydrolyze or degrade in the presence of water. However, the removal of finely dispersed inorganic salts by filtration can be challenging. The crude product may also contain more soluble organic byproducts that would have otherwise partitioned into an aqueous layer.
-
Pro-Tip: Using a sintered glass funnel with a thick pad of Celite® is crucial for effective filtration. Be sure to wash the filter cake extensively with fresh solvent to maximize product recovery.
-
-
Procedure C (Buffered) is the go-to method when product stability is paramount. While it adds the extra step of preparing the buffer, it provides peace of mind that your hard-won product will not be lost to pH-mediated decomposition. This is particularly relevant in the synthesis of complex natural products or pharmaceutical intermediates.
-
Pro-Tip: Ensure the buffer has sufficient capacity to neutralize all the alkoxide and any excess organometallic reagent. It is wise to calculate the molar equivalents of base in the reaction and use at least a 1.5x excess of the buffering agent.
-
Conclusion
The efficiency of tertiary alkynol synthesis is profoundly influenced by the workup procedure. While the classic aqueous ammonium chloride quench (Procedure A) remains a robust and generally applicable method, understanding its limitations, particularly regarding emulsion formation, is key. The anhydrous quench (Procedure B) offers a faster, water-free alternative suitable for specific applications, whereas the buffered phosphate quench (Procedure C) provides unparalleled control for pH-sensitive substrates. By carefully considering the stability of the target molecule, the scale of the reaction, and potential downstream purification challenges, researchers can select the optimal workup strategy to maximize both yield and purity, accelerating their research and development efforts.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Propargyl-PEG7-alcohol Conjugates.
- Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
- K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions.
- University of York, Department of Chemistry. (n.d.). Problems with extractions.
- Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.
- BM-Science. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.
- Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction?.
- Google Patents. (n.d.). US20030109757A1 - Method for separation and recovery of propargyl alcohol.
- Brainly. (2025). During the Grignard reaction, why is it better to use ammonium chloride with hydrochloric acid rather than.
- Reddit. (2018). Grignard byproducts following quenching.
- Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
- Reddit. (2024). How much ammonium chloride to quench a grignard?.
- YouTube. (2021). Grignard Reaction Part VII - Quenching.
- National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol.
- Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols.
- Wikipedia. (n.d.). Alkynylation.
- SCION Instruments. (n.d.). How Can We Improve Our Liquid-Liquid Extraction Processes?.
- Nature. (n.d.). Alkyne synthesis through coupling of gem-diborylalkanes with carboxylic acid esters.
- ResearchGate. (n.d.). Liquid-Liquid Extraction of Alcohols from Water Using Ionic Liquids.
- Sigma-Aldrich. (n.d.). 2-Methyl-4-phenylbut-3-yn-2-ol.
- Wikipedia. (n.d.). Alcohol (chemistry).
- University of Notre Dame. (n.d.). 104b Liquid-Liquid Extraction of Alcohols from Water Using Ionic Liquids.
- Google Patents. (n.d.). WO1994012457A1 - Process for preparing tertiary alkynols.
- Springer Nature. (n.d.). Classification of organometallic reactions using machine learning.
- Chemistry LibreTexts. (2020). 10.9: Synthesis of Larger Alkynes from Acetylides.
- AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.
- Organic Syntheses. (2014). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride.
- PubChem. (n.d.). 4-Phenyl-2-methyl-3-butyn-2-ol.
- Bioengineer.org. (2026). Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox.
- Journal of the American Chemical Society. (2026). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics.
- YouTube. (2023). Synthesis of Alcohols Using Acetylide Anions (Synthesis of Alkynols).
- Khan Academy. (n.d.). Synthesis using alkynes.
- ResearchGate. (2025). Classification of organometallic reactions using machine learning.
- Journal of the American Chemical Society. (n.d.). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
- Royal Society of Chemistry. (2025). A Comparative Study of CH and mCH Mechanisms in Hydrosilylation Reactions.
- ACS Publications. (2025). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
Sources
- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 2. Alkynylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WO1994012457A1 - Process for preparing tertiary alkynols - Google Patents [patents.google.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 10. 4-Phenyl-2-methyl-3-butyn-2-ol | C11H12O | CID 288327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20030109757A1 - Method for separation and recovery of propargyl alcohol - Google Patents [patents.google.com]
- 14. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 15. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 16. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Comparison of the biological activity of derivatives of 3,4-Dimethyl-1-pentyn-3-ol
An In-Depth Comparative Guide to the Biological Activity of 3,4-Dimethyl-1-pentyn-3-ol Derivatives
Introduction: The Potential of a Versatile Scaffold
This compound is a tertiary acetylenic alcohol characterized by a terminal alkyne and a sterically hindered hydroxyl group. While the biological activity of the parent compound is not extensively documented, its structure presents a versatile scaffold for the synthesis of a diverse range of derivatives. The presence of the reactive terminal alkyne and the modifiable hydroxyl group allows for the introduction of various functional groups, which can impart a wide spectrum of biological activities. This guide provides a framework for the comparative analysis of these derivatives, with a focus on their potential as antimicrobial and anticancer agents. We will explore the synthetic pathways to these derivatives, propose detailed experimental protocols for their evaluation, and present a hypothetical comparative analysis based on existing data for structurally related compounds.
Synthetic Pathways: From a Simple Alcohol to a Library of Bioactive Compounds
The functionalization of this compound can be approached through several synthetic strategies. The most common of these is the aminomethylation of the terminal alkyne via the Mannich reaction, which yields propargylamines. This reaction is particularly attractive due to its operational simplicity and the wide variety of commercially available secondary amines, allowing for the creation of a large library of derivatives.
Synthesis of Aminomethyl Derivatives via the Mannich Reaction
The Mannich reaction involves the condensation of an active hydrogen compound (in this case, the terminal alkyne of this compound) with formaldehyde and a secondary amine. The general scheme for this reaction is presented below:
Caption: Workflow for the MTT cytotoxicity assay.
The following table presents a hypothetical comparison of the IC50 values for the same series of derivatives against a human cancer cell line.
| Derivative (R group from secondary amine) | IC50 against HeLa cells (µM) |
| Dimethylamino | >100 |
| Diethylamino | 75.2 |
| Piperidino | 45.8 |
| Morpholino | 98.1 |
| N-methylpiperazino | 22.5 |
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with the potential for significant biological activity. The proposed framework for a comparative study of their antifungal and anticancer effects provides a clear path for future research. The synthesis of a diverse library of derivatives, followed by systematic screening using the detailed protocols, will be instrumental in elucidating their structure-activity relationships and identifying lead compounds for further development. Future studies should also focus on elucidating the mechanism of action of the most potent derivatives to guide the design of next-generation therapeutic agents.
References
-
Antifungal activity of a series of aminomethyl derivatives of tertiary acetylenic alcohols. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and biological evaluation of new propargylamine derivatives as antifungal agents. European Journal of Medicinal Chemistry. [Link]
-
The MTT Assay: A Method for the Measurement of Cell Proliferation and Cytotoxicity. Methods in Molecular Biology. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dimethyl-1-pentyn-3-ol
Introduction: Beyond the Benchtop
In the fast-paced environment of pharmaceutical research and drug development, our focus is often on synthesis, discovery, and analysis. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, authoritative framework for the proper disposal of 3,4-Dimethyl-1-pentyn-3-ol, a common intermediate in pharmaceutical synthesis.[1] Understanding and implementing these procedures is not merely a matter of following rules; it is a fundamental aspect of ensuring a safe and sustainable research enterprise.
This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step. The goal is to empower you, my fellow researchers, to make informed decisions that protect yourselves, your colleagues, and the environment.
Hazard Profile: Understanding the "Why"
This compound (CAS No. 1482-15-1) is a flammable, colorless to light yellow liquid that is fully miscible in water.[1][2][3] Its utility in synthesis is contrasted by its inherent hazards, which dictate the stringent disposal protocols required. The primary risks associated with this compound are its flammability and potential health effects.
Key Hazards:
-
Flammability: The compound is classified as a Flammable Liquid, Category 3.[4] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[5] It is crucial to handle and dispose of this chemical away from heat, sparks, open flames, and other ignition sources.[6][7]
-
Health Effects: While extensive toxicological data is not available, Safety Data Sheets (SDS) indicate that this compound may cause skin and eye irritation.[8] Overexposure can lead to symptoms such as headache, dizziness, nausea, and vomiting.[6][9] Therefore, direct contact and inhalation must be avoided through the use of appropriate Personal Protective Equipment (PPE).
-
Incompatibility: This alcohol is incompatible with strong oxidizing agents and acids, which can lead to vigorous or hazardous reactions.[1][5][10] This is a critical consideration for waste segregation to prevent unintended chemical reactions within a waste container.
| Property | Value | Source |
| CAS Number | 1482-15-1 | PubChem[4] |
| Molecular Formula | C7H12O | PubChem[4] |
| Physical State | Liquid | Fisher Scientific[6] |
| GHS Classification | Flammable Liquid, Category 3 (H226) | ECHA C&L Inventory[4] |
| Flash Point | Information not readily available, but classified as flammable | N/A |
| Water Solubility | Fully miscible | Fisher Scientific[1] |
| Incompatibilities | Strong oxidizing agents, Strong acids | Fisher Scientific[5] |
The Regulatory Imperative: A Framework for Compliance
The disposal of chemical waste is not optional; it is strictly regulated by governmental bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As the generator of the waste, you and your institution are legally responsible for its safe management from "cradle to grave."[11]
Due to its flammability, this compound waste is classified as hazardous. The EPA's "alcohol exemption," which applies to certain aqueous solutions containing less than 24% alcohol, is generally not applicable to waste streams from laboratory synthesis, which typically involve higher concentrations or other contaminants.[12] Therefore, all waste containing this compound must be managed as hazardous waste.
Disposal Decision Workflow
The appropriate disposal pathway for this compound depends on its form. The following workflow provides a logical decision-making process for segregating and managing different waste streams.
Caption: Decision workflow for segregating waste streams of this compound.
Step-by-Step Disposal Protocol: On-Site Management
The following protocol outlines the immediate, hands-on steps for safely accumulating waste in the laboratory prior to its final disposal by professionals.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
-
Before handling the chemical or its waste, ensure you are wearing a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
Step 2: Select the Correct Waste Container
-
Use only containers provided or approved by your institution's Environmental Health & Safety (EHS) department.
-
For liquid waste, use a sealable, chemical-resistant container (e.g., a high-density polyethylene jug). Ensure it is compatible with alcohols.
-
Never use metal cans for halogenated solvent waste, but they may be acceptable for non-halogenated solvents; always check with your EHS department.
-
For solid waste like contaminated gloves and wipes, use a designated solid waste container. For contaminated glassware, use a puncture-proof container clearly labeled for hazardous sharps.
Step 3: Segregate and Transfer Waste
-
Crucially, do not mix incompatible waste streams. As noted, this compound is incompatible with strong oxidizers and acids.[1][5] Keep separate waste containers for acidic, basic, and solvent wastes.
-
When transferring waste, work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[8]
-
Use a funnel to prevent spills. Do not fill containers beyond 90% capacity to allow for vapor expansion.
Step 4: Label the Container Accurately
-
Label the container before adding any waste.
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (no abbreviations) and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Flammable," "Irritant").
Step 5: Store Waste Securely
-
Keep waste containers sealed when not in use.
-
Store the containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.
-
The SAA must be away from heat sources, open flames, and high-traffic areas to mitigate the risk of fire or spills.[6]
Step 6: Arrange for Final Disposal
-
Once the container is full or you are finished with the process, contact your institution's EHS department to arrange for a pickup.
-
The ultimate disposal method for flammable liquids like this compound is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[6][7][9][13] This process ensures the complete destruction of the hazardous compound.
By adhering to this structured protocol, you contribute directly to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of environmental health or personal well-being.
References
-
PubChem, National Center for Biotechnology Information. This compound. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. 3,4-Dimethyl-1-penten-3-ol. Available at: [Link]
-
NIST, Chemistry WebBook. 1-Pentyn-3-ol, 3,4-dimethyl-. Available at: [Link]
-
Cole-Parmer, Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. Available at: [Link] (Note: This is for a related compound but provides relevant hazard information for similar structures).
-
Chemos GmbH & Co.KG, Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol. Available at: [Link] (Note: Link is for a related compound, illustrating typical disposal instructions).
-
Asia Industrial Gases Association, Guidelines for the Management of Waste Acetylene Cylinders. Available at: [Link] (Note: Provides context on the industrial disposal of acetylene-related waste).
-
Hazardous Waste Experts, Does the EPA Alcohol Exemption Apply to Your Business? Available at: [Link]
-
European Industrial Gases Association, Environmental Impacts of Acetylene Plants. Available at: [Link]
-
StateScape, Chapter 850: Identification of Hazardous Wastes. Available at: [Link] (Note: General regulatory information provider).
-
U.S. Environmental Protection Agency, Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]
Sources
- 1. This compound, 94% | Fisher Scientific [fishersci.ca]
- 2. guidechem.com [guidechem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound | C7H12O | CID 95483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 1482-15-1 | TCI AMERICA [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
